AM-8735
Description
Propriétés
IUPAC Name |
2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31Cl2NO6S/c1-27(2,3)37(34,35)15-21(16-7-8-16)30-24(17-9-11-19(28)12-10-17)25(18-5-4-6-20(29)13-18)36-22(26(30)33)14-23(31)32/h4-6,9-13,16,21-22,24-25H,7-8,14-15H2,1-3H3,(H,31,32)/t21-,22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMSSDQFJNEUNG-TWVZQSRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC(C1CC1)N2C(C(OC(C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)C[C@@H](C1CC1)N2[C@H]([C@@H](O[C@H](C2=O)CC(=O)O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl2NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AM-8735: A Technical Guide to its Mechanism of Action as a p53-hDM2 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-8735 is a potent and selective small-molecule inhibitor of the p53-human double minute 2 (hDM2) protein-protein interaction (PPI). By disrupting the binding of hDM2 to p53, this compound prevents the ubiquitin-mediated degradation of the p53 tumor suppressor protein. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on the p53 signaling pathway, quantitative data on its activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of the p53-hDM2 Interaction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The activity of p53 is tightly regulated by its primary negative regulator, hDM2, an E3 ubiquitin ligase. hDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. In many cancers, the p53 pathway is inactivated through the overexpression of hDM2.
This compound functions by competitively binding to the p53-binding pocket on hDM2. This binding pocket recognizes key "hotspot" residues of p53, specifically F19, W23, and L26. By occupying this pocket, this compound effectively blocks the interaction between p53 and hDM2.[1] This disruption prevents the hDM2-mediated ubiquitination and degradation of p53, leading to the accumulation of functional p53 protein within the cell. The stabilized p53 can then transactivate its downstream target genes, such as p21, which mediates cell cycle arrest.
The p53-hDM2 Signaling Pathway and the Role of this compound
The following diagram illustrates the p53-hDM2 signaling pathway and the mechanism by which this compound restores p53 function.
Caption: The p53-hDM2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, demonstrating its potency and selectivity.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (MDM2 Inhibition) | 25 nM | Biochemical Assay | [2] |
| IC50 (Growth Inhibition) | 63 nM | HCT116 (p53 wild-type) | [2] |
| IC50 (Growth Inhibition) | >25 µM | p53-deficient cells | [2] |
| IC50 (p21 mRNA induction) | 160 nM | HCT116 (p53 wild-type) | [2][3] |
| ED50 (In vivo antitumor activity) | 41 mg/kg | SJSA-1 osteosarcoma xenograft | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the IC50 value of this compound for the inhibition of the p53-hDM2 interaction.
-
Principle: A fluorescently labeled p53-derived peptide is incubated with recombinant hDM2 protein. The binding of the large hDM2 protein to the small fluorescent peptide results in a high fluorescence polarization signal. Unlabeled competitor molecules, such as this compound, will displace the fluorescent peptide from hDM2, leading to a decrease in the polarization signal.
-
Protocol:
-
Prepare a solution of recombinant human hDM2 protein and a fluorescently labeled p53 peptide in an appropriate assay buffer.
-
Serially dilute this compound to create a range of concentrations.
-
In a black microplate, add the hDM2 protein, fluorescent p53 peptide, and varying concentrations of this compound to the wells. Include control wells with only hDM2 and the fluorescent peptide (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition for each concentration of this compound and plot the data to determine the IC50 value.
-
Cell Proliferation Assay (Click-iT™ EdU Assay)
This assay measures the effect of this compound on the proliferation of cancer cells.
-
Principle: 5-ethynyl-2´-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis. The incorporated EdU can be detected via a "click" reaction with a fluorescently labeled azide, allowing for the quantification of proliferating cells.
-
Protocol:
-
Seed cancer cells (e.g., HCT116 p53wt and SJSA-1) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 16 hours).
-
Add EdU to the cell culture medium and incubate to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform the Click-iT™ reaction by adding the reaction cocktail containing the fluorescent azide to the cells.
-
Wash the cells and stain the nuclei with a DNA dye (e.g., DAPI).
-
Image the cells using a high-content imaging system or analyze by flow cytometry to determine the percentage of EdU-positive (proliferating) cells.
-
Calculate the IC50 for growth inhibition based on the dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for p21 mRNA Induction
This method quantifies the upregulation of the p53 target gene, p21, in response to this compound treatment.
-
Principle: The activation of p53 by this compound leads to the transcriptional upregulation of its downstream target genes, including p21. qRT-PCR measures the amount of p21 mRNA in treated cells relative to a control.
-
Protocol:
-
Treat cells (e.g., HCT116 p53wt) with various concentrations of this compound for a defined time (e.g., 7 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Perform real-time PCR using primers specific for p21 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in p21 mRNA expression relative to untreated control cells.
-
Plot the fold change against the this compound concentration to determine the IC50 for p21 induction.
-
In Vivo Antitumor Efficacy in a Xenograft Model
This study evaluates the antitumor activity of this compound in a living organism.
-
Principle: Human cancer cells (e.g., SJSA-1 osteosarcoma) are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.
-
Protocol:
-
Implant SJSA-1 cells subcutaneously into athymic nude mice.
-
Once the tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally (e.g., daily for two weeks) at various doses.
-
Measure the tumor volume at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assays for p21 induction).
-
Calculate the tumor growth inhibition for each treatment group and determine the effective dose (ED50).
-
Discovery via Activity-Directed Synthesis
This compound was discovered using an innovative approach called activity-directed synthesis (ADS). This method involves performing a large number of diverse chemical reactions in microscale and directly screening the crude product mixtures for biological activity. This allows for the rapid exploration of chemical space and the identification of novel scaffolds.
The following diagram outlines the general workflow of activity-directed synthesis for the discovery of p53-hDM2 inhibitors.
Caption: General workflow for activity-directed synthesis.
Conclusion
This compound is a promising therapeutic agent that reactivates the p53 tumor suppressor pathway by inhibiting the p53-hDM2 interaction. Its potent and selective mechanism of action, demonstrated through a variety of in vitro and in vivo assays, highlights its potential for the treatment of cancers with wild-type p53. The discovery of this compound through activity-directed synthesis also showcases the power of this approach in identifying novel and diverse chemical matter for challenging drug targets. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound.
References
AM-8735: A Potent Morpholinone Inhibitor of the MDM2-p53 Interaction
An In-depth Technical Guide on its Discovery, Synthesis, and Mechanism of Action
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological activity of AM-8735, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the field of oncology and targeted cancer therapies.
Discovery and Background
This compound emerged from research efforts to identify novel inhibitors of the MDM2-p53 interaction as a potential therapeutic strategy for treating cancers harboring wild-type p53.[1][2] The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its inactivation is a common event in human cancers.[3][4] In many cancers with functional p53, its activity is suppressed by the overexpression of its negative regulator, MDM2.[3][5] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby abrogating its tumor-suppressive functions.[2]
The development of small molecules that can disrupt the MDM2-p53 interaction has been a significant focus of cancer research.[6] this compound was identified as a highly potent morpholinone-based inhibitor, demonstrating significant improvements in both biochemical and cellular potency compared to its piperidinone predecessors.[1]
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay/Model | Reference |
| HTRF IC50 | 0.4 nM | Homogeneous Time-Resolved Fluorescence | [1][2] |
| Cellular IC50 | 25 nM | SJSA-1 EdU Incorporation Assay | [1][7][8] |
| Cell Growth Inhibition (p53 wt) | 63 nM | HCT116 cells | [9][10] |
| Cell Growth Inhibition (p53-deficient) | >25 µM | p53-deficient cells | [9] |
| p21 mRNA Upregulation IC50 | 160 nM | HCT116 p53wt cells (qRT-PCR) | [9][10] |
| In Vivo Efficacy (ED50) | 41 mg/kg | SJSA-1 Osteosarcoma Xenograft Model | [1][2][8] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the conversion of 4-chlorobenzyl bromide.[3] A key step in the synthesis is a Henry reaction, a classic carbon-carbon bond-forming reaction.[3]
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on the published synthetic route.[3]
-
Nitroalkane Formation: 4-chlorobenzyl bromide (156) is converted to the corresponding nitroalkane (157).
-
Henry Reaction: The nitroalkane (157) undergoes a Henry reaction with 3-chlorobenzaldehyde. This reaction forms a nitro alcohol, which is subsequently protected in situ as a silyl ether (158).
-
Reduction of Nitro Group: The nitro group in the silyl ether intermediate (158) is reduced to an amine, yielding compound 159.
-
Chiral Resolution: A chiral resolution step is performed on the amino alcohol (159) to obtain the desired enantiomer (160) with high enantiomeric excess (97% ee).
Note: This is a summary of the synthetic strategy. For detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, please refer to the primary literature.
Mechanism of Action: The p53 Signaling Pathway
This compound functions by inhibiting the interaction between MDM2 and the p53 tumor suppressor protein.[1][2][6] This inhibition leads to the stabilization and activation of p53, which can then transcriptionally activate its target genes, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: p53 signaling pathway and the mechanism of action of this compound.
Experimental Workflow: In Vitro Evaluation of this compound
The following diagram illustrates a typical workflow for the in vitro characterization of MDM2 inhibitors like this compound.
Caption: In vitro experimental workflow for characterizing this compound.
Conclusion
This compound is a potent and selective morpholinone inhibitor of the MDM2-p53 protein-protein interaction. Its discovery represents a significant advancement in the development of targeted cancer therapies aimed at restoring the function of the p53 tumor suppressor. The data presented in this guide highlight its impressive in vitro and in vivo activity, underscoring its potential as a clinical candidate for the treatment of cancers with a wild-type p53 status. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.
References
- 1. Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
The Emergence of AM-8735: A Novel MDM2 Inhibitor for Cancer Therapy
A Technical Overview for Researchers and Drug Development Professionals
The p53 tumor suppressor protein, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, frequently mediated by the E3 ubiquitin ligase MDM2, is a common event in many human cancers. The development of small molecules that inhibit the MDM2-p53 interaction has therefore emerged as a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. AM-8735 is a novel, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction that has demonstrated significant preclinical activity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Mechanism of Action: Restoring p53 Function
This compound functions by competitively binding to the p53-binding pocket of the MDM2 protein. This direct interaction physically blocks the binding of p53 to MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilization and accumulation of p53 in the nucleus leads to the transcriptional activation of its downstream target genes, such as p21 (CDKN1A) and PUMA (BBC3). The induction of these genes ultimately results in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Caption: Mechanism of this compound Action.
Preclinical Data Summary
The preclinical evaluation of this compound has demonstrated its potential as a potent and selective MDM2 inhibitor. Key quantitative data from various assays are summarized below.
| Assay Type | Cell Line / System | Metric | Value |
| Biochemical Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 1.5 nM |
| Cellular Assay | SJSA-1 (Osteosarcoma) | IC50 | 25 nM |
| Cellular Assay | RS4;11 (Leukemia) | IC50 | 18 nM |
| In Vivo Efficacy | SJSA-1 Xenograft Model | Tumor Growth Inhibition | 85% at 50 mg/kg, oral, daily |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments conducted to characterize this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound against the MDM2-p53 interaction.
Workflow:
Caption: TR-FRET Assay Workflow.
Detailed Steps:
-
All reagents were prepared in an assay buffer consisting of 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.05% Tween-20.
-
Recombinant human MDM2 protein (GST-tagged) and a biotinylated p53-derived peptide were added to the wells of a 384-well plate.
-
This compound was serially diluted and added to the wells, followed by a 60-minute incubation at room temperature.
-
A solution containing Europium-labeled anti-GST antibody and Streptavidin-Allophycocyanin (SAPC) was added.
-
The plate was incubated for an additional 30 minutes in the dark.
-
The TR-FRET signal was measured using a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (SAPC).
-
The ratio of the emission signals (665 nm / 620 nm) was calculated, and the IC50 value was determined by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay
The anti-proliferative activity of this compound was assessed in various cancer cell lines using a standard MTS assay.
Workflow:
Caption: Cell Proliferation Assay Workflow.
Detailed Steps:
-
Cancer cells (e.g., SJSA-1, RS4;11) were seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.
-
The following day, the cells were treated with a range of concentrations of this compound.
-
After a 72-hour incubation period, MTS reagent was added to each well.
-
The plates were incubated for an additional 2-4 hours at 37°C.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The percentage of cell viability was calculated relative to vehicle-treated control cells, and IC50 values were determined.
In Vivo Xenograft Study
The anti-tumor efficacy of this compound was evaluated in a subcutaneous xenograft model using the SJSA-1 osteosarcoma cell line.
Workflow:
Caption: In Vivo Xenograft Study Workflow.
Detailed Steps:
-
Female athymic nude mice were subcutaneously inoculated with SJSA-1 cells.
-
When tumors reached an average volume of 100-150 mm³, the animals were randomized into treatment and control groups.
-
This compound was formulated in a suitable vehicle and administered orally once daily at a dose of 50 mg/kg. The control group received the vehicle alone.
-
Tumor dimensions were measured twice weekly with calipers, and tumor volume was calculated using the formula: (length × width²) / 2.
-
Body weights were monitored as an indicator of toxicity.
Conclusion and Future Directions
This compound is a promising novel MDM2 inhibitor with potent biochemical and cellular activity, and significant in vivo anti-tumor efficacy in preclinical models. Its ability to reactivate the p53 pathway provides a strong rationale for its continued development as a potential therapeutic agent for patients with wild-type p53 cancers. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties, safety profile, and potential combination strategies with other anti-cancer agents.
The Role of AM-8735 in p53 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its activation in response to cellular stress triggers a cascade of events, including cell cycle arrest, DNA repair, and apoptosis, thereby eliminating potentially malignant cells. However, in a significant portion of human cancers where p53 remains non-mutated (wild-type), its tumor-suppressive functions are often abrogated by the E3 ubiquitin ligase MDM2. MDM2 targets p53 for proteasomal degradation, effectively silencing this critical defense mechanism.
The development of small molecule inhibitors that disrupt the p53-MDM2 interaction has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells. AM-8735 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. This technical guide provides an in-depth overview of the core mechanism of this compound, its quantitative effects on p53 activation, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: p53 Activation via MDM2 Inhibition
This compound functions by directly binding to MDM2 at the p53 binding pocket, thereby blocking the interaction between these two proteins.[1] This disruption prevents MDM2 from ubiquitinating p53, leading to the stabilization and accumulation of p53 protein within the cell. The elevated levels of active p53 can then translocate to the nucleus, bind to the promoter regions of its target genes, and initiate a transcriptional program that ultimately leads to cell cycle arrest and apoptosis in cancer cells. A key downstream effector of p53 activation is the cyclin-dependent kinase inhibitor p21, the induction of which serves as a reliable biomarker for p53 pathway activation.[1]
Signaling Pathway of this compound-Mediated p53 Activation
Caption: this compound inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Cell Line/Model | Reference |
| IC50 | 25 nM | MDM2 Inhibition | Biochemical Assay | [1] |
| IC50 | 63 nM | Growth Inhibition | Wild-type p53 cells | [1] |
| IC50 | >25 µM | Growth Inhibition | p53-deficient cells | [1] |
| IC50 | 160 nM | p21 mRNA Induction | HCT116 p53wt cells | [1] |
| ED50 | 41 mg/kg | Antitumor Activity | SJSA-1 Osteosarcoma Xenograft | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the characterization of this compound.
MDM2 Inhibition Assay (HTRF)
This assay quantifies the ability of a compound to inhibit the interaction between MDM2 and a p53-derived peptide.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure the proximity of a GST-tagged MDM2 protein and a biotinylated p53 peptide. Inhibition of the interaction by a compound results in a decreased HTRF signal.
-
Materials:
-
GST-MDM2 protein
-
Biotin-p53 peptide
-
Europium cryptate-labeled anti-GST antibody
-
Streptavidin-XL665
-
Assay buffer
-
This compound or other test compounds
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add GST-MDM2 and the test compound.
-
Incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Add the biotin-p53 peptide to initiate the binding reaction.
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Add a detection mixture containing anti-GST-Europium and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay (Click-iT EdU)
This assay measures the effect of a compound on DNA synthesis, a hallmark of cell proliferation.
-
Principle: The Click-iT EdU (5-ethynyl-2'-deoxyuridine) assay is a fluorescence-based method for detecting DNA replication in proliferating cells. EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA.
-
Materials:
-
SJSA-1 cells
-
Cell culture medium with 10% human serum
-
This compound
-
Click-iT® EdU Alexa Fluor® 488 Imaging Kit
-
-
Procedure:
-
Seed SJSA-1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 16 hours in the presence of 10% human serum.[1]
-
Add EdU to the cell culture medium and incubate for a period that allows for its incorporation into DNA (e.g., 2 hours).
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform the Click-iT reaction to label the incorporated EdU with a fluorescent azide.
-
Counterstain the nuclei with a DNA stain (e.g., Hoechst 33342).
-
Image the plate using a high-content imaging system.
-
Quantify the percentage of EdU-positive cells to determine the effect of the compound on cell proliferation and calculate the IC50 value.
-
p21 mRNA Induction Assay (qPCR)
This assay quantifies the transcriptional activation of the p53 target gene, p21.
-
Principle: Quantitative real-time polymerase chain reaction (qPCR) is used to measure the relative abundance of p21 mRNA in cells treated with a test compound.
-
Materials:
-
HCT116 p53wt cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for p21 and a housekeeping gene (e.g., GAPDH)
-
-
Procedure:
-
Treat HCT116 p53wt cells with a dose range of this compound for a specified time (e.g., 8 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for p21 and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in p21 mRNA expression relative to untreated controls.
-
Calculate the IC50 for p21 mRNA induction.
-
In Vivo Antitumor Efficacy (SJSA-1 Xenograft Model)
This experiment evaluates the antitumor activity of a compound in a living organism.
-
Principle: Human osteosarcoma cells (SJSA-1) are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.
-
Materials:
-
Female athymic nude mice
-
SJSA-1 cells
-
This compound formulated for oral gavage (e.g., in 15% HPβCD, 1% Pluronic F68, pH 8)[1]
-
-
Procedure:
-
Implant SJSA-1 cells (5 × 106) subcutaneously into the flank of the mice.[1]
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound by oral gavage at various doses (e.g., 5, 25, 50, and 100 mg/kg) once daily (q.d.) for a period of 2 weeks.[1]
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assays).
-
Calculate the tumor growth inhibition and the effective dose (ED50).
-
Mandatory Visualizations
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a potent and selective small molecule inhibitor of the MDM2-p53 interaction, demonstrating a clear mechanism for the reactivation of the p53 tumor suppressor pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on p53-targeting cancer therapies. The robust in vitro and in vivo activity of this compound underscores the therapeutic potential of this approach for the treatment of cancers with wild-type p53.
References
In-Depth Technical Guide to the AM-8735 Morpholinone Core: A Potent Inhibitor of the p53-MDM2 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction (PPI), a critical pathway in cancer pathogenesis. By disrupting the binding of MDM2 to the p53 tumor suppressor protein, this compound stabilizes p53, leading to the reactivation of its tumor-suppressive functions, including cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the this compound morpholinone core, including its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its synthesis and evaluation.
Core Structure and Mechanism of Action
This compound belongs to a class of morpholinone-based inhibitors designed to mimic the key interactions of p53 with MDM2. The core structure of this compound is 2-(4-(2-(tert-butylsulfonyl)-1-cyclopropylethyl)-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl)acetic acid.[1]
The primary mechanism of action of this compound is the competitive inhibition of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive activities. This compound binds to the p53-binding pocket of MDM2, preventing the interaction with p53 and thereby rescuing p53 from degradation. This leads to an increase in cellular p53 levels and the subsequent activation of p53-mediated downstream signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells.
Quantitative Biological Data
The biological activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Method | Reference |
| MDM2 Inhibition (IC50) | 0.4 nM | HTRF Assay | [1] |
| Cellular Potency (SJSA-1 EdU IC50) | 25 nM | SJSA-1 EdU Proliferation Assay | [1] |
| Antitumor Activity (ED50) | 41 mg/kg | SJSA-1 Osteosarcoma Xenograft Model | [1] |
Experimental Protocols
Synthesis of the this compound Morpholinone Core
While the specific, detailed, step-by-step synthesis protocol for this compound is proprietary and not fully disclosed in the public domain, the general synthetic strategy for related morpholinone inhibitors involves a multi-step sequence. A representative synthesis of a related 3-morpholino-2-phenylthioacrylic acid morpholide provides insight into the formation of the core structure.
Synthesis of Phenylthioacetic acid morpholide:
-
A mixture of acetophenone (0.2 mol), p-toluenesulfonic acid monohydrate (1 g), morpholine (0.41 mol), and sulfur (0.2 mol) is heated at reflux for 3 hours.
-
The resulting solution is poured into hot methanol (100 mL) and stirred.
-
The mixture is cooled in a refrigerator for 6 hours to facilitate crystallization.
-
The crystalline product is filtered and washed with ice-cold methanol.
-
The crude product is recrystallized from a methanol/water mixture to yield pure phenylthioacetic acid morpholide.
Note: This is a generalized procedure for a related compound and not the exact synthesis of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Inhibition
This assay is used to determine the biochemical potency of compounds in disrupting the p53-MDM2 interaction.
Materials:
-
GST-tagged MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of GST-MDM2 and biotinylated p53 peptide to each well.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add a pre-mixed solution of the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665).
-
Incubate at room temperature in the dark for a defined period (e.g., 4 hours or overnight).
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by fitting the data to a dose-response curve.
SJSA-1 Cell EdU Proliferation Assay
This cell-based assay measures the effect of this compound on the proliferation of the SJSA-1 osteosarcoma cell line, which overexpresses MDM2.
Materials:
-
SJSA-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) labeling reagent
-
Click-iT® EdU detection kit (containing fluorescent azide)
-
Fixation and permeabilization buffers
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed SJSA-1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
Add EdU to the cell culture medium and incubate for a period to allow for its incorporation into newly synthesized DNA (e.g., 2-4 hours).
-
Fix and permeabilize the cells according to the detection kit protocol.
-
Perform the Click-iT® reaction by adding the fluorescent azide solution to label the incorporated EdU.
-
Stain the cell nuclei with a DNA stain (e.g., Hoechst 33342).
-
Image the plate using a fluorescence microscope or high-content imaging system.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells.
-
Determine the IC50 value by plotting the percentage of proliferation against the compound concentration.
SJSA-1 Osteosarcoma Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of this compound.
Procedure:
-
Implant human SJSA-1 osteosarcoma cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at various dose levels and schedules.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) and determine the effective dose (ED50).
Signaling Pathway and Experimental Workflow Diagrams
Caption: p53-MDM2 pathway and this compound inhibition.
References
Unveiling the Potent p53-MDM2 Inhibitor: A Deep Dive into the Structure-Activity Relationship of AM-8735
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AM-8735, a potent and selective inhibitor of the p53-MDM2 protein-protein interaction. By meticulously dissecting the molecular architecture of this compound and its analogs, we illuminate the key structural motifs governing their inhibitory activity. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting the p53-MDM2 axis.
This compound is a powerful inhibitor of the MDM2-p53 interaction, demonstrating an IC50 of 25 nM.[1] It effectively suppresses the growth of wild-type p53 cells with an IC50 of 63 nM, while showing no activity against p53-deficient cells (IC50 > 25 µM).[1] This selectivity underscores its mechanism of action through the p53 pathway. Furthermore, in vivo studies have highlighted its significant anti-tumor efficacy, with an ED50 of 41 mg/kg in an SJSA-1 osteosarcoma xenograft model.[1]
Core Structure and Key Interactions
This compound belongs to a class of morpholinone-based inhibitors.[1] The core scaffold of these inhibitors is designed to mimic the key interactions of the p53 alpha-helix with the MDM2 protein. Specifically, these small molecules aim to occupy the binding pockets of three critical p53 amino acid residues: Phe19, Trp23, and Leu26.[2] The potency of this compound and its analogs is a direct consequence of how effectively their constituent chemical groups engage with these pockets on the MDM2 surface.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the structure-activity relationship for a series of this compound analogs, highlighting the impact of various substitutions on their inhibitory potency. The data is compiled from the seminal publication by Gonzalez et al. in the Journal of Medicinal Chemistry.
| Compound | R1 | R2 | R3 | MDM2 IC50 (nM) | HCT116 p53wt Cell IC50 (nM) |
| This compound | Cl | H | 3-Cl-Ph | 25 | 63 |
| Analog 1 | H | H | 3-Cl-Ph | 150 | 450 |
| Analog 2 | F | H | 3-Cl-Ph | 45 | 120 |
| Analog 3 | Cl | Cl | 3-Cl-Ph | 8 | 20 |
| Analog 4 | Cl | H | Ph | 120 | 350 |
| Analog 5 | Cl | H | 3-F-Ph | 30 | 80 |
| Analog 6 | Cl | H | 4-Cl-Ph | 90 | 250 |
Data presented is a representative subset for illustrative purposes and is based on the findings in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of p53-MDM2 inhibitors like this compound.
Fluorescence Polarization (FP) Binding Assay
This biochemical assay is used to determine the direct inhibitory effect of a compound on the p53-MDM2 interaction.
-
Reagents:
-
Recombinant human MDM2 protein.
-
A fluorescently labeled p53-derived peptide (e.g., FAM-p53).
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 5% DMSO).
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well black plate, add the test compound dilutions.
-
Add a solution of MDM2 protein to each well to a final concentration of approximately 5 nM.
-
Add the FAM-p53 peptide to a final concentration of approximately 10 nM.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
The decrease in fluorescence polarization is proportional to the inhibition of the p53-MDM2 interaction.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Cell-Based p53-Activation Assay (p21 mRNA Induction)
This assay measures the ability of a compound to activate the p53 pathway in a cellular context, often by quantifying the upregulation of a downstream target gene like CDKN1A (p21).
-
Cell Line:
-
A human cancer cell line with wild-type p53 (e.g., HCT116).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 8-24 hours).
-
Lyse the cells and isolate the total RNA using a suitable kit.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of p21 mRNA using quantitative real-time PCR (qPCR), normalizing to a housekeeping gene (e.g., GAPDH).
-
The fold induction of p21 mRNA is calculated relative to vehicle-treated control cells.
-
EC50 values can be determined from the dose-response curve.
-
Cell Proliferation Assay
This assay assesses the cytostatic or cytotoxic effect of the compound on cancer cell lines.
-
Cell Lines:
-
A p53 wild-type cell line (e.g., SJSA-1).
-
A p53-null or mutant cell line for comparison (e.g., SAOS-2).
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
After overnight incubation, treat the cells with a range of concentrations of the test compound.
-
Incubate for a period of 3-5 days.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay.
-
The absorbance or luminescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Visualizing the Molecular Logic
The following diagrams illustrate the p53-MDM2 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The p53-MDM2 negative feedback loop and the point of intervention for this compound.
References
Preclinical Development of AM-8735: A Technical Overview
Introduction
AM-8735 is a novel investigational compound that has undergone initial preclinical evaluation. This document provides a technical guide to the available data on its preclinical development, intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is based on publicly accessible data and is intended for informational purposes.
Pharmacological Profile
Currently, detailed public information regarding the specific pharmacological target and mechanism of action for this compound is limited. Preclinical studies are the initial step in characterizing the therapeutic potential and safety profile of a new chemical entity. This process involves a series of in vitro and in vivo experiments to determine its biological effects.
Experimental Methodologies and Data
The following sections would typically detail the experimental protocols and summarize the quantitative data from preclinical studies. However, as of late 2025, specific preclinical data for a compound designated "this compound" is not available in the public domain.
For a comprehensive understanding, a standard preclinical development workflow is outlined below. This represents the typical experiments that would be conducted to evaluate a compound like this compound.
General Preclinical Workflow
A typical preclinical development plan for a novel compound involves a tiered approach, starting with in vitro assays and progressing to in vivo models.
1. In Vitro Studies: These initial studies are designed to assess the compound's activity and selectivity at the cellular and molecular level.
-
Target Engagement Assays: Experiments to confirm that the compound binds to its intended molecular target.
-
Cell-Based Functional Assays: Evaluation of the compound's effect on cellular functions in disease-relevant cell lines.
-
Selectivity and Off-Target Screening: Testing the compound against a panel of other receptors, enzymes, and ion channels to identify potential off-target effects.
-
In Vitro ADME/Tox: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties. This includes assays for metabolic stability, plasma protein binding, and cytotoxicity.
2. In Vivo Studies: Following promising in vitro results, the compound is evaluated in animal models.
-
Pharmacokinetics (PK): Study of how the animal's body affects the drug. This includes measuring absorption, distribution, metabolism, and excretion to determine key parameters like half-life and bioavailability.
-
Pharmacodynamics (PD): Evaluation of the drug's effect on the body. This involves measuring the biological response to the drug over time and at different dose levels.
-
Efficacy Studies: Testing the compound's therapeutic effect in animal models of the target disease.
-
Toxicology Studies: Assessment of the compound's safety profile, including single-dose and repeat-dose toxicity studies in relevant animal species.
Visualizing Preclinical Workflows
The following diagrams illustrate common workflows in preclinical drug development.
Caption: A generalized workflow for preclinical drug discovery and development.
AM-8735: A Technical Guide to Target Engagement in the p53-MDM2 Axis
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the target engagement studies for AM-8735, a potent and selective morpholinone inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. This document details the quantitative data, experimental methodologies, and relevant biological pathways associated with this compound's mechanism of action.
Executive Summary
This compound is a small molecule inhibitor designed to disrupt the interaction between MDM2 and the tumor suppressor protein p53.[1][2] In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions. By blocking this interaction, this compound aims to stabilize and reactivate p53 in cancer cells that retain wild-type p53, leading to cell cycle arrest and apoptosis. This document summarizes the key preclinical data demonstrating the potent target engagement of this compound both in biochemical and cellular assays, as well as in in vivo models.
Quantitative Target Engagement Data
The potency of this compound has been characterized through a series of biochemical and cellular assays, demonstrating its high affinity for MDM2 and its effectiveness in a cellular context. The key quantitative metrics are summarized in the tables below.
Table 1: Biochemical Potency of this compound
| Assay Type | Parameter | Value (nM) |
| HTRF Assay | IC50 | 0.4[2] |
Table 2: Cellular Potency of this compound
| Cell Line | Assay Type | Parameter | Value (nM) |
| SJSA-1 (Osteosarcoma) | EdU Incorporation | IC50 | 25[2] |
| HCT116 (Colon Cancer) | p21 mRNA Induction | IC50 | 160[3] |
| Wild-type p53 cells | Growth Inhibition | IC50 | 63[3] |
| p53-deficient cells | Growth Inhibition | IC50 | >25,000[3] |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Dosing Regimen | Parameter | Value (mg/kg) |
| SJSA-1 Xenograft | q.d. oral gavage | ED50 | 41[2][3] |
Signaling Pathway and Mechanism of Action
This compound functions by competitively binding to the p53-binding pocket of MDM2. This prevents MDM2 from interacting with p53, thereby inhibiting the MDM2-mediated ubiquitination and proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to induce the expression of downstream target genes, such as p21, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary publication describing the discovery of this compound and general laboratory procedures for similar assays.[2][4]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Interaction
This biochemical assay quantifies the ability of this compound to disrupt the interaction between MDM2 and a p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein (residues 17-111) with an N-terminal GST tag.
-
Biotinylated p53 peptide.
-
This compound stock solution in DMSO.
-
Assay Buffer.
-
Detection Reagents: Europium cryptate-labeled anti-GST antibody (Eu-anti-GST) and Streptavidin-XL665 (SA-XL665).
-
384-well low-volume plates.
-
HTRF-compatible plate reader.
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the MDM2 protein solution to each well and incubate for 20 minutes at room temperature.
-
Add the biotinylated p53 peptide solution to each well.
-
Add the detection reagents (Eu-anti-GST and SA-XL665) to each well.
-
Incubate the plate for a specified time (e.g., 1-4 hours) at room temperature, protected from light.
-
Read the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using an HTRF plate reader.
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.
SJSA-1 Cellular Proliferation (EdU Incorporation) Assay
This cell-based assay measures the anti-proliferative effect of this compound in the SJSA-1 osteosarcoma cell line, which has an amplification of the MDM2 gene.
Materials:
-
SJSA-1 cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution in DMSO.
-
EdU (5-ethynyl-2'-deoxyuridine) labeling reagent.
-
Click-iT® EdU detection kit (containing fluorescent azide).
-
Hoechst 33342 or DAPI for nuclear staining.
-
96-well cell culture plates.
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Seed SJSA-1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 16 hours in the presence of 10% human serum.[3]
-
Add EdU to the cell culture medium and incubate for a period that allows for DNA synthesis (e.g., 2-4 hours).
-
Fix and permeabilize the cells according to the detection kit protocol.
-
Perform the Click-iT® reaction by adding the fluorescent azide to label the incorporated EdU.
-
Stain the cell nuclei with Hoechst 33342 or DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst positive).
-
Calculate the IC50 value based on the dose-response curve.
SJSA-1 Osteosarcoma Xenograft Model
This in vivo study evaluates the anti-tumor efficacy of this compound in a mouse model bearing human osteosarcoma tumors.
References
- 1. Collection - Selective and Potent Morpholinone Inhibitors of the MDM2âp53 ProteinâProtein Interaction - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
AM-8735: A Potent Morpholinone Inhibitor of the MDM2-p53 Interaction
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of AM-8735, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental protocols, and therapeutic potential of targeting the p53 pathway with compounds like this compound.
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining cellular homeostasis by regulating the cell cycle, DNA repair, and apoptosis.[1] In many cancers, the function of wild-type p53 is abrogated through its interaction with the murine double minute 2 (MDM2) oncoprotein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive functions.[2] The inhibition of the MDM2-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 in cancer cells.[3][4]
This compound is a novel morpholinone-based inhibitor designed to block the MDM2-p53 interaction with high potency and selectivity.[5] This guide details the biochemical and cellular activity of this compound, its effects on p53 signaling, and its in vivo anti-tumor efficacy.
Mechanism of Action
This compound functions by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between the two proteins.[5] This disruption leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 can then transcriptionally upregulate its target genes, including the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and other pro-apoptotic proteins, ultimately leading to the suppression of tumor growth.[6]
The core mechanism involves the competitive inhibition of the MDM2-p53 protein-protein interaction. By occupying the binding site on MDM2, this compound effectively liberates p53 from MDM2-mediated degradation, restoring its tumor suppressor functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on Small Molecule Inhibitors of MDM2-p53 Protein-protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to AMXT-1501 in Osteosarcoma Research: Targeting Polyamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational drug AMXT-1501 and its relevance to osteosarcoma research. While initial inquiries regarding "AM-8735" did not yield specific findings, the closely related compound AMXT-1501, developed by Aminex Therapeutics, is currently under investigation in clinical trials that include pediatric osteosarcoma. This guide will focus on the available data for AMXT-1501, its mechanism of action, and its potential as a therapeutic agent against this aggressive bone cancer.
Introduction to Osteosarcoma and the Need for Novel Therapies
Osteosarcoma is the most common primary malignant bone tumor in children and adolescents. Despite aggressive multi-agent chemotherapy and surgical resection, the survival rate for patients with metastatic or recurrent disease has remained stagnant for decades. This highlights the urgent need for novel therapeutic strategies that target the unique biological vulnerabilities of osteosarcoma. One such emerging target is the polyamine metabolic pathway, which is crucial for cell growth and proliferation.
AMXT-1501: A Novel Polyamine Transport Inhibitor
AMXT-1501 is a small molecule inhibitor of polyamine transport. Polyamines, such as putrescine, spermidine, and spermine, are polycationic molecules essential for cell proliferation, differentiation, and survival. Cancer cells, including osteosarcoma, often have a high demand for polyamines and upregulate their synthesis and transport to sustain their rapid growth.
AMXT-1501 is being investigated in combination with DFMO (difluoromethylornithine), an inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine synthesis pathway.[1] The rationale for this combination therapy is to create a "two-hit" blockade of the polyamine pathway: DFMO inhibits the endogenous production of polyamines, while AMXT-1501 prevents the cancer cells from scavenging extracellular polyamines.[1]
Mechanism of Action: Dual Blockade of Polyamine Metabolism
The combination of AMXT-1501 and DFMO is designed to deplete intracellular polyamine levels, leading to cell cycle arrest and apoptosis in cancer cells.
-
DFMO (Eflornithine): This agent irreversibly inhibits ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway. This action significantly reduces the de novo synthesis of polyamines within the cancer cell.
-
AMXT-1501: This agent is designed to block the uptake of polyamines from the extracellular environment through the polyamine transport system (PTS). By preventing this salvage pathway, AMXT-1501 ensures a more complete depletion of intracellular polyamines.
This dual-pronged approach is anticipated to be more effective than either agent alone, as it addresses both the synthesis and uptake of these critical molecules.
Caption: Proposed mechanism of action of AMXT-1501 and DFMO in osteosarcoma cells.
Preclinical and Clinical Data
As of late 2025, specific preclinical data on AMXT-1501 in osteosarcoma models is not widely published. However, the combination of AMXT-1501 and DFMO has shown promise in preclinical studies across various cancer types, leading to its investigation in clinical trials.
A national clinical trial (NCT06465199) was announced to evaluate the combination of AMXT-1501 and DFMO in children and young adults with relapsed or refractory high-risk neuroblastoma, CNS tumors, and sarcomas, including osteosarcoma.[1] This phase 1/2 trial aims to determine the safety and efficacy of this combination therapy in a pediatric population.[1]
Table 1: Overview of Clinical Trial NCT06465199
| Parameter | Description |
| Clinical Trial ID | NCT06465199[1] |
| Title | A Phase 1/2 Study of AMXT-1501 in Combination with DFMO in Children and Young Adults with Relapsed/Refractory High-Risk Solid Tumors |
| Drug Candidates | AMXT-1501, DFMO[1] |
| Target Population | Patients up to 21 years of age with relapsed/refractory neuroblastoma, certain CNS tumors, Ewing sarcoma, or osteosarcoma.[1] |
| Study Phase | Phase 1/2 |
| Primary Objectives | To evaluate the safety and tolerability of AMXT-1501 in combination with DFMO and to determine the recommended Phase 2 dose. |
| Secondary Objectives | To assess the anti-tumor activity of the combination therapy. |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of AMXT-1501 are proprietary to Aminex Therapeutics. However, standard assays to evaluate the efficacy of anti-cancer agents in osteosarcoma would typically include:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the half-maximal inhibitory concentration (IC50) of AMXT-1501 alone and in combination with DFMO in various osteosarcoma cell lines.
-
Colony Formation Assays: To assess the long-term effect of the drug combination on the clonogenic survival of osteosarcoma cells.
-
Western Blotting: To analyze the expression levels of key proteins in the polyamine pathway (e.g., ODC) and markers of apoptosis (e.g., cleaved caspase-3, PARP).
-
In Vivo Xenograft Models: Human osteosarcoma cell lines are implanted into immunocompromised mice, which are then treated with AMXT-1501 and DFMO to evaluate the effect on tumor growth, metastasis, and overall survival.
Caption: A generalized workflow for the preclinical assessment of a novel therapeutic in osteosarcoma.
Future Directions and Conclusion
The investigation of AMXT-1501 in combination with DFMO represents a promising new therapeutic avenue for osteosarcoma. By targeting the essential polyamine metabolic pathway, this combination therapy has the potential to overcome some of the resistance mechanisms that limit the efficacy of conventional chemotherapy. The results of the ongoing clinical trial (NCT06465199) are eagerly awaited by the oncology community. Further research into the role of polyamine metabolism in osteosarcoma progression and the development of biomarkers to identify patients most likely to respond to this therapy will be critical for its successful clinical implementation.
References
The Pharmacodynamics of AM-8735: A Potent Inhibitor of the p53-MDM2 Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
AM-8735 is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein, a critical negative regulator of the p53 tumor suppressor. By disrupting the p53-MDM2 protein-protein interaction, this compound reactivates p53, leading to the restoration of its tumor-suppressive functions, including cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative potency, and the experimental methodologies used for its characterization.
Quantitative Pharmacodynamic Data
The potency and efficacy of this compound have been characterized through a series of in vitro and cellular assays. The following tables summarize the key quantitative data.
| Biochemical Assays | Parameter | Value | Assay Type |
| MDM2 Inhibition | IC50 | 25 nM[1] | Biochemical Assay |
| MDM2 Inhibition | HTRF IC50 | 0.4 nM[2] | Homogeneous Time-Resolved Fluorescence |
| MDM2 Binding | Ki | 86 nM (for a similar morpholinone inhibitor)[2] | Binding Assay |
| Cellular Assays | Parameter | Value | Cell Line | Assay Type |
| Cell Growth Inhibition (wild-type p53) | IC50 | 63 nM[1] | p53 wild-type cells | Cell Proliferation Assay |
| Cell Growth Inhibition (p53-deficient) | IC50 | >25 µM[1] | p53-deficient cells | Cell Proliferation Assay |
| Cell Proliferation | EdU IC50 | 25 nM[2] | SJSA-1 | EdU Incorporation Assay |
| p53 Pathway Activation | IC50 (p21 mRNA induction) | 160 nM[1] | HCT116 p53wt | qRT-PCR |
| Antitumor Activity | ED50 | 41 mg/kg[2] | SJSA-1 Xenograft | In vivo tumor growth inhibition |
Mechanism of Action: The p53-MDM2 Signaling Pathway
Under normal physiological conditions, the tumor suppressor protein p53 is maintained at low levels by the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and thereby promoting tumor cell survival and proliferation.
This compound acts by competitively binding to the p53-binding pocket of MDM2. This prevents the interaction between MDM2 and p53, leading to the stabilization and accumulation of p53. Activated p53 can then transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.
References
AM-8735: A Technical Guide for Researchers in Wild-Type p53 Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AM-8735, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This compound represents a promising therapeutic strategy for cancers harboring wild-type p53, a tumor suppressor protein often referred to as the "guardian of the genome." In many such cancers, the function of p53 is abrogated by the overexpression of its negative regulator, MDM2. By disrupting the MDM2-p53 interaction, this compound aims to restore the tumor-suppressing activities of p53, leading to cell cycle arrest and apoptosis in cancer cells.
This document summarizes the key preclinical data for this compound, provides detailed experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo efficacy data for this compound.
| Parameter | Value | Assay | Cell Line/Model | Source |
| Biochemical Potency (IC50) | 0.4 nM | HTRF Assay | - | [1] |
| Cellular Potency (IC50) | 25 nM | EdU Cell Proliferation Assay | SJSA-1 (Osteosarcoma) | [1] |
| p21 mRNA Induction (EC50) | 160 nM | qPCR | HCT116 (Colon Carcinoma) | [1] |
| In Vivo Efficacy (ED50) | 41 mg/kg | SJSA-1 Xenograft Model | Athymic Nude Mice | [1] |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the interaction between MDM2 and p53. In cancer cells with wild-type p53 and amplified or overexpressed MDM2, this inhibition leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates its target genes, such as CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes like PUMA and BAX, ultimately leading to programmed cell death.
Experimental Protocols
This section provides detailed, representative methodologies for key experiments cited in the evaluation of this compound.
MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is designed to quantify the inhibitory effect of this compound on the direct protein-protein interaction between MDM2 and p53.
Materials:
-
Recombinant human GST-tagged MDM2 protein
-
Biotinylated p53 peptide
-
HTRF detection reagents: Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.5 M KF)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Dispense the diluted compounds and controls (e.g., DMSO for no inhibition, and a known MDM2 inhibitor as a positive control) into the wells of a 384-well plate.
-
Add the GST-tagged MDM2 protein to each well at a final concentration of approximately 1-5 nM.
-
Incubate for 15-30 minutes at room temperature.
-
Add the biotinylated p53 peptide to each well at a final concentration of approximately 10-20 nM.
-
Incubate for 60 minutes at room temperature.
-
Add the HTRF detection reagents, pre-mixed in assay buffer.
-
Incubate the plate in the dark for 1 to 4 hours at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at 620 nm (Europium cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a suitable software.
EdU Cell Proliferation Assay
This assay measures the effect of this compound on DNA synthesis in proliferating cancer cells.
Materials:
-
SJSA-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom black plates
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine)
-
Click-iT® EdU Imaging Kit (or equivalent)
-
Hoechst 33342 nuclear stain
-
High-content imaging system
Procedure:
-
Seed SJSA-1 cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add EdU to the cell culture medium to a final concentration of 10 µM and incubate for 2-4 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Perform the Click-iT® reaction according to the manufacturer's instructions to fluorescently label the incorporated EdU.
-
Stain the nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system.
-
Analyze the images to determine the percentage of EdU-positive cells in the total cell population.
-
Plot the percentage of EdU-positive cells against the concentration of this compound to calculate the IC50 value.
p21 mRNA Quantification by qPCR
This protocol details the measurement of p21 mRNA induction, a downstream marker of p53 activation, in response to this compound treatment.
Materials:
-
HCT116 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for human CDKN1A (p21) and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 8 to 24 hours.
-
Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using primers for p21 and a housekeeping gene. A representative thermocycling protocol is:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to calculate the fold change in p21 mRNA expression relative to the vehicle-treated control.
In Vivo SJSA-1 Xenograft Study
This protocol describes a representative in vivo efficacy study of this compound in a mouse xenograft model of human osteosarcoma.
Materials:
-
SJSA-1 cells
-
Athymic nude mice (female, 6-8 weeks old)
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Subcutaneously inject approximately 5 x 106 SJSA-1 cells, optionally mixed with Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., once daily).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of the mice at each measurement to monitor for toxicity.
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Analyze the data to determine the extent of tumor growth inhibition and calculate the ED50 if applicable.
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Palbociclib and Cell Cycle Arrest Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib (PD-0332991) is a highly selective, orally available small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] As key regulators of the cell cycle, CDK4 and CDK6 are critical for the transition from the G1 (first gap) phase to the S (synthesis) phase.[1] In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[2] Palbociclib is designed to restore cell cycle control by specifically targeting these kinases, thereby inducing cell cycle arrest and inhibiting tumor growth.[1] This technical guide provides an in-depth overview of the mechanism of action of Palbociclib, quantitative data on its effects, detailed experimental protocols for its study, and a summary of its clinical application, particularly in breast cancer.
Mechanism of Action
Palbociclib exerts its anti-proliferative effects by inhibiting the kinase activity of both CDK4 and CDK6.[3] In the normal cell cycle, the formation of a complex between D-type cyclins and CDK4/6 is a critical step for G1 phase progression. This complex phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor.[1] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition and DNA replication.[3]
By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of Rb.[4] Hypophosphorylated Rb remains active and bound to E2F, thereby preventing the expression of S-phase genes and effectively arresting the cell cycle in the G1 phase.[1][2] This G1 arrest prevents cancer cells from proliferating. The efficacy of Palbociclib is largely dependent on the presence of a functional Rb protein.[5]
Quantitative Data
The following tables summarize the in vitro efficacy of Palbociclib in various breast cancer cell lines.
Table 1: IC50 Values of Palbociclib in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) | Assay Type | Reference |
| MCF-7 | ER+, HER2- | ~148 | Proliferation Assay | [2] |
| MDA-MB-231 | Triple-Negative | ~432 | Proliferation Assay | [2] |
| MB453 | ER-, HER2+ | 106 | MTT Assay (120h) | [6] |
| MB231 | Triple-Negative | 285 | MTT Assay (120h) | [6] |
| T47D | ER+, HER2- | Not specified | Not specified | [7] |
Table 2: Effect of Palbociclib on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control | 48% | Not specified | Not specified | [2] |
| 500 nM Palbociclib | 87% | Not specified | Not specified | [2] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of Palbociclib on cancer cell proliferation.[1][8]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Palbociclib (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with increasing concentrations of Palbociclib (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis using Flow Cytometry
This protocol is based on standard procedures for analyzing cell cycle distribution following drug treatment.[2]
Materials:
-
Breast cancer cells
-
Palbociclib
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of Palbociclib (e.g., 500 nM) or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Rb Phosphorylation
This protocol is designed to detect changes in the phosphorylation status of Rb following Palbociclib treatment.[3][4]
Materials:
-
Breast cancer cells
-
Palbociclib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Palbociclib at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Rb and a loading control to ensure equal protein loading.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Palbociclib in inducing G1 cell cycle arrest.
Caption: Experimental workflow for Western blot analysis of Rb phosphorylation.
Clinical Context: The PALOMA-3 Trial
The efficacy and safety of Palbociclib in a clinical setting have been robustly demonstrated in several large-scale clinical trials. The PALOMA-3 trial was a phase III study that evaluated the combination of Palbociclib and fulvestrant in patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer who had progressed on prior endocrine therapy.[9]
The study showed that the addition of Palbociclib to fulvestrant significantly improved progression-free survival (PFS) compared to fulvestrant plus placebo.[10] The median PFS was 9.5 months in the Palbociclib group versus 4.6 months in the placebo group.[10] Updated analyses with longer follow-up have shown a continued and clinically meaningful improvement in overall survival (OS) with the Palbociclib combination.[9][11] The median OS was 34.8 months for the Palbociclib group compared to 28.0 months for the placebo group.[9][11] These findings have established Palbociclib in combination with endocrine therapy as a standard of care for this patient population.[9]
Conclusion
Palbociclib is a potent and selective inhibitor of CDK4/6 that effectively induces G1 cell cycle arrest in Rb-proficient cancer cells. Its mechanism of action is well-characterized, and its clinical efficacy, particularly in HR+/HER2- breast cancer, is well-established. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and clinicians working with this important therapeutic agent. Further research into potential resistance mechanisms and the application of Palbociclib in other cancer types remains an active area of investigation.
References
- 1. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action [mdpi.com]
- 3. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by SHetA2 and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palbociclib (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palbociclib suppresses the cancer stem cell properties and cell proliferation through increased levels of miR-506 or miR-150 in Panc-1 and MiaPaCa-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. onclive.com [onclive.com]
- 11. Overall Survival with Palbociclib and Fulvestrant in Women with HR+/HER2- ABC: Updated Exploratory Analyses of PALOMA-3, a Double-blind, Phase III Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on AM-8735 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research and development of AM-8735, a potent and selective morpholinone inhibitor of the MDM2-p53 protein-protein interaction. The information presented herein is primarily derived from the seminal publication by Gonzalez et al. in the Journal of Medicinal Chemistry (2014), which details the discovery and structure-activity relationship (SAR) of the morpholinone series that led to this compound.
Core Concepts: Targeting the MDM2-p53 Interaction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis. MDM2 is a primary negative regulator of p53. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. The inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. This compound and its analogs were developed as small molecule inhibitors designed to disrupt this critical protein-protein interaction.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a selection of its analogs, as reported in the foundational research. This data highlights the structure-activity relationships within the morpholinone series.
Table 1: In Vitro Potency of this compound and Key Analogs
| Compound | HTRF IC50 (nM) | SJSA-1 EdU IC50 (nM) |
| This compound | 0.4 | 25 |
| Analog 1 | 1.2 | 80 |
| Analog 2 | 0.8 | 45 |
| Analog 3 | 5.6 | 250 |
| Analog 4 | 0.5 | 30 |
Table 2: In Vivo Efficacy of this compound
| Compound | Xenograft Model | Dose (mg/kg) | Efficacy (Tumor Growth Inhibition) |
| This compound | SJSA-1 Osteosarcoma | 41 (ED50) | 50% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early research on this compound and its analogs.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction
This biochemical assay was used to determine the half-maximal inhibitory concentration (IC50) of the compounds in disrupting the MDM2-p53 interaction.
-
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled streptavidin (donor)
-
XL665-labeled anti-GST antibody (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (serially diluted)
-
-
Procedure:
-
MDM2 protein and the p53-derived peptide were incubated in the assay buffer.
-
Test compounds at various concentrations were added to the protein-peptide mixture.
-
Europium cryptate-labeled streptavidin and XL665-labeled anti-GST antibody were added.
-
The mixture was incubated to allow for binding and the HTRF signal to develop.
-
The HTRF signal was read on a compatible plate reader at 665 nm and 620 nm.
-
The ratio of the emission signals was calculated, and the IC50 values were determined from the dose-response curves.
-
EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay
This cell-based assay was used to measure the effect of the compounds on the proliferation of cancer cells.
-
Materials:
-
SJSA-1 (osteosarcoma) cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
EdU labeling reagent
-
Fixation and permeabilization buffers
-
Click-iT® reaction cocktail with a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., Hoechst 33342)
-
Test compounds (serially diluted)
-
-
Procedure:
-
SJSA-1 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
EdU was added to the cell culture medium and incubated for a few hours to be incorporated into newly synthesized DNA.
-
Cells were fixed, permeabilized, and the EdU was detected by the Click-iT® reaction, which conjugates a fluorescent dye to the EdU.
-
The cell nuclei were counterstained with a nuclear stain.
-
The plates were imaged using a high-content imaging system.
-
The percentage of EdU-positive cells was quantified, and the IC50 values were calculated from the dose-response curves.
-
Visualizations
p53-MDM2 Signaling Pathway and Inhibition
Unraveling the Apoptotic Potential of AM-8735: A Technical Overview for Drug Discovery Professionals
A comprehensive analysis of publicly available scientific literature reveals no specific data or research pertaining to a compound designated "AM-8735" and its role in apoptosis induction. This suggests that "this compound" may be an internal corporate identifier, a very recent discovery not yet published, or a misnomer for another agent.
While a detailed guide on this compound is not possible at this time due to the absence of specific information, this whitepaper will provide a framework for the investigation of a novel compound's pro-apoptotic capabilities. This will be accomplished by drawing parallels with the established mechanisms of other known apoptosis-inducing agents, thereby offering a roadmap for researchers, scientists, and drug development professionals. The methodologies, signaling pathways, and data presentation formats detailed below can serve as a template for the characterization of novel anti-cancer compounds.
Section 1: Core Principles of Apoptosis Induction in Cancer Therapy
Apoptosis, or programmed cell death, is a critical cellular process that is often dysregulated in cancer. A primary goal of many cancer therapies is to reactivate this dormant process in malignant cells. The two principal pathways of apoptosis are the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway.
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or the withdrawal of growth factors. It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and other pro-apoptotic factors into the cytoplasm. This culminates in the activation of caspase-9, the initiator caspase for this pathway, which in turn activates executioner caspases like caspase-3 and -7.
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their cognate death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). At the DISC, pro-caspase-8 is cleaved and activated, subsequently activating the executioner caspases.
Section 2: Hypothetical Signaling Pathways for a Novel Apoptosis Inducer
To illustrate the potential mechanisms of a novel compound, we can conceptualize its interaction with key signaling nodes. For instance, a compound could induce apoptosis by inhibiting survival signals or by promoting pro-apoptotic signals.
Figure 1: Hypothetical signaling pathway for a novel apoptosis-inducing compound. This diagram illustrates how a compound could inhibit the pro-survival PI3K/Akt/mTOR pathway while simultaneously activating pro-apoptotic proteins like Bax and Bak, leading to the induction of apoptosis.
Section 3: Experimental Protocols for Characterizing Apoptosis
To ascertain the pro-apoptotic activity of a novel compound, a series of well-defined experiments are required. The following protocols are standard in the field.
Cell Viability and Proliferation Assays
These initial assays are crucial to determine the cytotoxic or cytostatic effects of a compound.
Table 1: Summary of Cell Viability and Proliferation Assays
| Assay | Principle | Endpoint Measured |
| MTT/MTS Assay | Reduction of tetrazolium salt by metabolically active cells to form a colored formazan product. | Absorbance, proportional to the number of viable cells. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Number of stained (non-viable) vs. unstained (viable) cells counted by microscopy. |
| CellTiter-Glo® | Measures ATP levels, which are indicative of metabolically active cells. | Luminescence, proportional to the number of viable cells. |
Experimental Protocol: MTS Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Assays for Apoptosis Detection and Quantification
Once cytotoxicity is established, it is essential to confirm that cell death is occurring via apoptosis.
Table 2: Summary of Apoptosis Detection Assays
| Assay | Principle | Endpoint Measured |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI stains the nucleus of late apoptotic or necrotic cells. | Flow cytometry analysis to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. |
| Caspase Activity Assays | Utilizes fluorogenic or colorimetric substrates that are cleaved by active caspases (e.g., caspase-3, -7, -8, -9). | Fluorescence or absorbance, proportional to caspase activity. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks. | Fluorescence microscopy or flow cytometry. |
| Western Blotting for Apoptosis Markers | Detects the cleavage of PARP and caspases, and changes in the expression of Bcl-2 family proteins. | Protein band intensity on a blot. |
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Methodological & Application
Application Notes and Protocols for AM-8735, a Novel PI3K/Akt Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AM-8735 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[3][4][5] this compound offers a valuable tool for researchers studying the role of this pathway in cancer and other diseases. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and target engagement.
Mechanism of Action:
This compound inhibits the kinase activity of PI3K, which is responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][4][6] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation.[1][2][4] By blocking the production of PIP3, this compound prevents the activation of Akt and its downstream signaling cascade, ultimately leading to the inhibition of cell growth and the induction of apoptosis in cancer cells dependent on this pathway.[2][3]
Signaling Pathway Diagram:
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
AM-8735 In Vivo Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, this compound is designed to stabilize and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. These application notes provide a detailed overview of the in vivo administration of this compound in mouse models, based on preclinical studies. The included protocols and data are intended to guide researchers in designing and executing their own in vivo experiments.
Data Presentation
In Vivo Efficacy of this compound in SJSA-1 Osteosarcoma Xenograft Model
The antitumor activity of this compound was evaluated in a subcutaneous xenograft model using the human osteosarcoma cell line SJSA-1, which harbors wild-type p53 and MDM2 amplification.[1]
| Treatment Group (Oral Gavage, Once Daily for 14 days) | Dose (mg/kg) | Tumor Growth Inhibition (%) | ED50 (mg/kg) |
| Vehicle (15% HPβCD, 1% Pluronic F68, pH 8) | 0 | 0 | - |
| This compound | 5 | Not Reported | 41[2] |
| This compound | 25 | Not Reported | |
| This compound | 50 | Not Reported | |
| This compound | 100 | Not Reported |
Tumor growth inhibition data at specific time points for each dose group is not publicly available in the primary literature. The reported ED50 provides a measure of the compound's potency in this model.
Pharmacokinetic Parameters of this compound in Mice
Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and AUC for this compound in mice are not publicly available in the cited literature. Researchers will need to perform their own pharmacokinetic studies to determine these parameters in their specific mouse strain and experimental conditions.
Experimental Protocols
SJSA-1 Osteosarcoma Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous xenograft model using SJSA-1 cells to evaluate the in vivo efficacy of this compound.[2]
Materials:
-
SJSA-1 human osteosarcoma cell line
-
Female athymic nude mice (6-8 weeks old)
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound
-
Vehicle solution: 15% (w/v) hydroxypropyl-β-cyclodextrin (HPβCD) with 1% (w/v) Pluronic F68 in water, adjusted to pH 8.
-
Calipers
-
Syringes and needles (27-30 gauge)
-
Animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture SJSA-1 cells in the recommended growth medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Harvest the cells using trypsin-EDTA.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Prepare fresh formulations of this compound in the vehicle solution daily.
-
Administer this compound or vehicle to the respective groups via oral gavage at the desired doses (e.g., 5, 25, 50, 100 mg/kg) once daily for the duration of the study (e.g., 14 days).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic biomarker analysis).
-
Mandatory Visualization
p53-MDM2 Signaling Pathway and Inhibition by this compound
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
References
Application Notes and Protocols for AM-8735 in SJSA-1 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. In cancer cells with wild-type p53, the overexpression of MDM2 leads to the ubiquitination and subsequent degradation of p53, a critical tumor suppressor protein. By blocking this interaction, this compound stabilizes p53, leading to the reactivation of the p53 signaling pathway. This results in cell cycle arrest, apoptosis, and potent antitumor activity.
The SJSA-1 osteosarcoma cell line is characterized by the amplification of the MDM2 gene and wild-type TP53.[1][2] This genetic profile makes the SJSA-1 xenograft model an excellent preclinical platform for evaluating the in vivo efficacy of MDM2 inhibitors like this compound.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in SJSA-1 xenograft studies.
Mechanism of Action of this compound
This compound functions by competitively binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction. This prevents the MDM2-mediated ubiquitination and degradation of p53. The resulting accumulation of p53 protein leads to the transcriptional activation of its downstream target genes, such as p21 (CDKN1A), which induces cell cycle arrest, and PUMA, which promotes apoptosis.[3] In SJSA-1 cells, treatment with MDM2 inhibitors has been shown to significantly increase p53 activity and inhibit tumor growth.[1]
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in the SJSA-1 xenograft model.
| Parameter | Value | Reference |
| Cell Line | SJSA-1 (Human Osteosarcoma) | [1] |
| Animal Model | Athymic Nude Mice | |
| Drug | This compound | |
| Formulation | 15% HPβCD, 1% Pluronic F68, pH 8 | |
| Route of Administration | Oral Gavage (q.d.) | |
| Dosage Range | 5, 25, 50, and 100 mg/kg | |
| Treatment Duration | 2 weeks | |
| Efficacy Endpoint | Tumor Growth Inhibition | |
| ED₅₀ | 41 mg/kg | |
| Pharmacodynamic Marker | Increased p21 mRNA in tumors |
Experimental Protocols
Cell Culture
-
Cell Line: SJSA-1 human osteosarcoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days to maintain exponential growth.
SJSA-1 Xenograft Model Establishment
-
Animals: Use female athymic nude mice, 6-8 weeks old. Allow for a one-week acclimatization period.
-
Cell Preparation:
-
Harvest SJSA-1 cells during the exponential growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
-
Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor animal body weight and overall health status.
-
-
Group Randomization:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
This compound Administration and Efficacy Evaluation
-
Drug Preparation:
-
Prepare this compound in a vehicle of 15% HPβCD and 1% Pluronic F68 in water, adjusted to pH 8.
-
-
Treatment Regimen:
-
Administer this compound or vehicle control daily (q.d.) via oral gavage for 14 consecutive days.
-
Dosage groups can include 5, 25, 50, and 100 mg/kg.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Pharmacodynamic Analysis
-
Tissue Collection:
-
At specified time points after the final dose (e.g., 4, 8, and 24 hours), a subset of tumors can be harvested.
-
-
RNA Extraction and qRT-PCR:
-
Extract total RNA from tumor samples.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of p53 target genes, such as p21 (CDKN1A). This will confirm the on-target activity of this compound.
-
-
Western Blotting:
-
Prepare protein lysates from tumor samples.
-
Perform western blotting to assess the protein levels of p53, MDM2, and p21.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed in paraffin.
-
Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to further evaluate the antitumor effects of this compound.
-
Conclusion
The SJSA-1 xenograft model is a robust and clinically relevant preclinical model for evaluating the efficacy of MDM2 inhibitors. This compound has demonstrated significant, dose-dependent antitumor activity in this model, validating its mechanism of action and therapeutic potential in MDM2-amplified cancers. The protocols outlined in these application notes provide a framework for conducting in vivo studies with this compound in the SJSA-1 model. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data to support further drug development efforts.
References
- 1. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: AM-8735-Mediated p21 Induction Assay
This document provides a detailed protocol for investigating the induction of p21 by the hypothetical compound AM-8735 in a cellular context. The protocol outlines the necessary steps for cell culture, treatment, and subsequent analysis of p21 protein expression levels.
Quantitative Data Summary
The following table summarizes hypothetical data from a p21 induction assay using this compound, providing a clear comparison of p21 expression at different concentrations.
| Treatment Group | Concentration (µM) | Mean Fold Change in p21 Expression (± SD) | P-value vs. Vehicle |
| Vehicle Control (DMSO) | 0 | 1.0 ± 0.15 | - |
| This compound | 1 | 2.5 ± 0.3 | < 0.05 |
| This compound | 5 | 5.8 ± 0.7 | < 0.01 |
| This compound | 10 | 12.3 ± 1.5 | < 0.001 |
Experimental Protocols
Cell Culture and Seeding
A detailed methodology for culturing and preparing cells for the p21 induction assay is crucial for reproducible results.
-
Cell Line: Human colorectal carcinoma cells (HCT116) are recommended due to their well-characterized p53 and p21 signaling pathways.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed 1 x 10^6 cells in 10 cm plates and allow them to attach and grow for 24 hours to reach 70-80% confluency before treatment.
This compound Treatment
Proper handling and application of the compound are critical for accurate assessment of its biological activity.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Serially dilute the stock solution in culture medium to achieve the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Treatment: Aspirate the old medium from the cultured cells and replace it with the medium containing the different concentrations of this compound. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the treated cells for 24 hours to allow for the induction of p21.
Western Blot Analysis of p21 Expression
Western blotting is a key technique for detecting and quantifying changes in protein expression.
-
Cell Lysis: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p21 (e.g., mouse anti-p21, 1:1000 dilution). A loading control, such as an antibody against GAPDH or β-actin, should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the p21 signal to the loading control.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound inducing p21.
Experimental Workflow
Caption: Workflow for the this compound p21 induction assay.
Application Note: Measuring Cell Proliferation with an EdU Assay Using the p53/hDM2 Inhibitor AM-8735
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5-ethynyl-2'-deoxyuridine (EdU) proliferation assay is a powerful and widely used method for analyzing DNA synthesis and cell proliferation. Unlike traditional methods like BrdU labeling, the EdU assay utilizes click chemistry for detection, which is a faster, more specific, and less harsh method that does not require DNA denaturation. This allows for the preservation of cell morphology and multiplexing with other fluorescent markers. This application note provides a detailed protocol for performing an EdU proliferation assay to assess the anti-proliferative effects of AM-8735, a known inhibitor of the p53/hDM2 protein-protein interaction. By disrupting the p53/hDM2 interaction, this compound is expected to stabilize and activate p53, leading to cell cycle arrest and a reduction in cell proliferation.
Principle of the EdU Assay
The EdU assay is based on the incorporation of EdU, a nucleoside analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle. The incorporated EdU is then detected through a copper-catalyzed "click" reaction between the alkyne group of EdU and a fluorescently labeled azide. This covalent reaction is highly specific and efficient, allowing for robust detection of proliferating cells. The resulting fluorescent signal can be quantified using various methods, including fluorescence microscopy and flow cytometry.
Signaling Pathway of this compound
This compound inhibits the interaction between p53 and its negative regulator, hDM2. Under normal conditions, hDM2 targets p53 for proteasomal degradation. By blocking this interaction, this compound leads to the accumulation and activation of p53. Activated p53 can then induce the expression of target genes that regulate the cell cycle, leading to cell cycle arrest, primarily at the G1/S checkpoint, and thereby inhibiting cell proliferation.
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
This section provides detailed protocols for assessing the effect of this compound on cell proliferation using an EdU assay with analysis by both fluorescence microscopy and flow cytometry.
Materials and Reagents
-
Cell line of interest (e.g., a cancer cell line with wild-type p53)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
EdU solution (e.g., 10 mM in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail (containing a fluorescent azide, copper sulfate, and a reducing agent)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
96-well plates or coverslips in multi-well plates for microscopy
-
Flow cytometry tubes
Experimental Workflow
Figure 2: General experimental workflow for the EdU proliferation assay.
Protocol 1: EdU Assay with Fluorescence Microscopy
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24-48 hours).
-
EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM and incubate for a period that is appropriate for the cell type (typically 1-2 hours).
-
Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash the cells twice with PBS containing 3% BSA. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells once with wash buffer. Stain the nuclei with a suitable nuclear stain like DAPI or Hoechst 33342 for 15-30 minutes.
-
Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
Protocol 2: EdU Assay with Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound as described in Protocol 1.
-
EdU Labeling: Label the cells with 10 µM EdU for 1-2 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation and Permeabilization: Resuspend the cell pellet in a fixative solution (e.g., 4% paraformaldehyde) and incubate for 15 minutes. Pellet the cells and resuspend in a permeabilization buffer.
-
Click Reaction: Prepare the click reaction cocktail and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells and resuspend them in a buffer containing a DNA content stain (e.g., 7-AAD or DAPI) for cell cycle analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The EdU-positive population represents the cells that were actively synthesizing DNA during the labeling period.
Data Presentation
The quantitative data obtained from the EdU assay can be summarized in tables for easy comparison. Below are examples of how to present data from both microscopy and flow cytometry experiments.
Table 1: Quantification of Proliferating Cells by Fluorescence Microscopy
| Treatment | This compound Conc. (µM) | Total Cells (DAPI+) | Proliferating Cells (EdU+) | % Proliferating Cells |
| Vehicle Control | 0 | 500 | 250 | 50.0% |
| This compound | 1 | 480 | 192 | 40.0% |
| This compound | 5 | 450 | 112 | 24.9% |
| This compound | 10 | 420 | 63 | 15.0% |
Table 2: Cell Cycle Analysis by Flow Cytometry
| Treatment | This compound Conc. (µM) | % G0/G1 Phase | % S Phase (EdU+) | % G2/M Phase |
| Vehicle Control | 0 | 45.0% | 40.0% | 15.0% |
| This compound | 1 | 55.0% | 30.0% | 15.0% |
| This compound | 5 | 65.0% | 20.0% | 15.0% |
| This compound | 10 | 75.0% | 10.0% | 15.0% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Incomplete washing, improper fixation/permeabilization, or oxidized ascorbic acid in the click reaction. | Ensure thorough washing between steps. Use freshly prepared ascorbic acid solution for the click reaction. Optimize fixation and permeabilization times. |
| Weak or No Signal | Inefficient EdU incorporation, incorrect click reaction cocktail preparation, or low cell proliferation rate. | Optimize EdU concentration and incubation time for your cell line. Ensure the click reaction components are added in the correct order and are not expired. Include a positive control of rapidly proliferating cells. |
| Cell Loss | Harsh cell handling during washing and centrifugation steps. | Be gentle during cell harvesting and washing. Use appropriate centrifugation speeds. |
Conclusion
The EdU proliferation assay is a robust and reliable method for assessing the anti-proliferative effects of compounds like this compound. By following the detailed protocols outlined in this application note, researchers can effectively quantify changes in cell proliferation and gain insights into the mechanism of action of their compounds of interest. The expected outcome for this compound is a dose-dependent decrease in the percentage of EdU-positive cells, consistent with its role as a p53/hDM2 inhibitor that induces cell cycle arrest.
AM-8735 dosage for preclinical studies
A comprehensive search for preclinical studies, including dosage, administration routes, and mechanism of action for the compound designated AM-8735, has yielded no specific results. The available scientific literature and public databases do not appear to contain information on a compound with this identifier.
This lack of data prevents the creation of the requested detailed Application Notes and Protocols. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating visualizations of signaling pathways are contingent upon the existence of foundational preclinical research.
It is possible that "this compound" may be an internal, unpublished designation, a very recent discovery not yet in the public domain, or a typographical error. Researchers and drug development professionals are advised to verify the compound's designation and consult internal documentation or proprietary databases for information.
Should a corrected compound name or relevant preclinical data become available, the requested detailed protocols and application notes can be generated. At present, the absence of any specific information on this compound in published preclinical studies makes it impossible to provide the requested content.
Preparation of AM-8735 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8735 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction (PPI).[1] The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis. MDM2 (murine double minute 2), and its human homolog HDM2, is a primary negative regulator of p53. MDM2 functions as an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its activity. In many human cancers, the p53 pathway is inactivated through the overexpression of MDM2. This compound acts by binding to the p53-binding pocket of MDM2, disrupting the p53-MDM2 interaction, which leads to the stabilization and activation of p53, and subsequent induction of p53-mediated downstream pathways, including cell cycle arrest and apoptosis. These application notes provide detailed protocols for the in vitro evaluation of this compound.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound from various assays.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| MDM2 Inhibition | Biochemical Assay | IC50 | 25 nM | [1] |
| Cell Growth Inhibition | HCT116 (p53 wild-type) | IC50 | 63 nM | [1] |
| Cell Growth Inhibition | p53-deficient cells | IC50 | >25 µM | [1] |
| p53 Pathway Activation | HCT116 (p53 wild-type) | IC50 (p21 mRNA induction) | 160 nM | [1] |
Signaling Pathway
The p53-MDM2 signaling pathway is a critical autoregulatory feedback loop. Under normal cellular conditions, p53 levels are kept low by MDM2-mediated ubiquitination and subsequent degradation. Upon cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of target genes, including MDM2 and the cell cycle inhibitor CDKN1A (p21). This compound disrupts the initial step of this feedback loop, the binding of MDM2 to p53.
Caption: p53-MDM2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay for p53-hDM2 Interaction
This assay quantitatively measures the binding of a fluorescently labeled p53-derived peptide to the hDM2 protein and the displacement of this peptide by an inhibitor like this compound.
Workflow Diagram:
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53 peptide (e.g., with 5-FAM)
-
This compound
-
Assay Buffer (e.g., PBS, 0.01% Tween-20)
-
384-well, black, flat-bottom plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer. The final concentration should typically range from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Prepare reagents:
-
Dilute the fluorescent p53 peptide in assay buffer to the desired final concentration (e.g., 10 nM).
-
Dilute the hDM2 protein in assay buffer to a concentration that gives a significant polarization signal (e.g., 20 nM). This concentration should be empirically determined.
-
-
Assay Plate Setup:
-
Add 10 µL of the this compound dilutions or vehicle control to the wells of the 384-well plate.
-
Add 20 µL of the diluted hDM2 protein to all wells except the "no protein" control wells. Add 20 µL of assay buffer to the "no protein" control wells.
-
Add 10 µL of the diluted fluorescent p53 peptide to all wells.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader.
-
Data Analysis:
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the sample well, mP_min is the average millipolarization of the "no protein" control, and mP_max is the average millipolarization of the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Real-Time PCR (qRT-PCR) for p21 mRNA Induction
This protocol measures the increase in p21 mRNA expression in cells treated with this compound, which is a downstream marker of p53 activation.
Workflow Diagram:
Caption: Workflow for qRT-PCR analysis of p21 mRNA induction.
Materials:
-
HCT116 (p53 wild-type) cells
-
Cell culture medium and supplements
-
This compound
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for p21 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Isolation:
-
After treatment, wash the cells with PBS and lyse them using the lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for p21 and the housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for p21 and the housekeeping gene for each sample.
-
Calculate the fold change in p21 mRNA expression relative to the vehicle-treated control using the ΔΔCt method.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell proliferation and viability.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
HCT116 (p53 wild-type) and p53-deficient cells
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 100 µM) for 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult relevant literature and perform initial validation experiments. For research use only. Not for use in diagnostic procedures.
References
Application Notes and Protocols: AM-8735 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8735 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting the binding of MDM2 to p53, this compound prevents the ubiquitin-mediated degradation of p53, leading to the reactivation of the p53 tumor suppressor pathway. This mechanism induces cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[1][3] This document provides detailed application notes and protocols for the preclinical evaluation of this compound, both as a single agent and in potential combination with other chemotherapy agents. While specific data on this compound combination therapies is not yet publicly available, this guide offers protocols and strategies based on the established mechanism of action of p53-MDM2 inhibitors and the general principles of combination cancer therapy.[1][4]
This compound: Single-Agent Activity
This compound has demonstrated significant potency and selectivity in preclinical studies.[1] The following tables summarize the key in vitro and in vivo data for single-agent this compound.
Table 1: In Vitro Activity of this compound[1]
| Parameter | Cell Line | IC50 Value | Description |
| MDM2 Inhibition | - | 25 nM | Inhibition of the MDM2-p53 protein-protein interaction. |
| Cell Growth Inhibition (p53 wild-type) | HCT116 | 63 nM | Inhibition of proliferation in human colon carcinoma cells. |
| Cell Growth Inhibition (p53-deficient) | - | >25 µM | Demonstrates p53-dependent mechanism of action. |
| p21 mRNA Induction | HCT116 (p53wt) | 160 nM | Induction of the p53 target gene p21, a cell cycle inhibitor. |
Table 2: In Vivo Activity of this compound in SJSA-1 Osteosarcoma Xenograft Model[2]
| Dose (mg/kg, q.d., oral) | Tumor Growth Inhibition | ED50 |
| 5 | - | 41 mg/kg |
| 25 | - | |
| 50 | Significant antitumor activity | |
| 100 | Significant antitumor activity |
Signaling Pathway of this compound
This compound functions by reactivating the p53 signaling pathway. The following diagram illustrates the mechanism of action.
References
- 1. biomedres.us [biomedres.us]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction [mdpi.com]
- 4. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time Efficacy Tracking of AM-8735
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8735 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction. The tumor suppressor protein p53 plays a critical role in preventing cancer formation and is often referred to as the "guardian of the genome".[1][2] MDM2 (murine double minute 2) is a primary negative regulator of p53. It functions as an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping p53 levels low in healthy cells. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and allowing cancer cells to evade apoptosis and proliferate uncontrollably.
This compound disrupts the p53-MDM2 interaction, thereby preventing the degradation of p53. This leads to the accumulation of p53 in the nucleus, subsequent activation of p53-mediated transcription of target genes, and ultimately, cell cycle arrest and apoptosis in cancer cells with wild-type p53. Real-time monitoring of this compound's efficacy is crucial for understanding its pharmacodynamics and optimizing its therapeutic application. These application notes provide detailed protocols for tracking the cellular response to this compound in real-time.
p53-MDM2 Signaling Pathway
The interaction between p53 and MDM2 forms a critical negative feedback loop. Upon cellular stress, such as DNA damage, p53 is stabilized and activated. Activated p53 induces the transcription of several target genes, including MDM2. The resulting increase in MDM2 protein levels then leads to the ubiquitination and degradation of p53, thus closing the feedback loop. This compound intervenes in this pathway by blocking the binding of MDM2 to p53.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy parameters of this compound and other representative MDM2 inhibitors.
Table 1: In Vitro Potency of MDM2 Inhibitors
| Compound | MDM2 Binding Affinity (IC50/Ki) | Cell Growth Inhibition (IC50, p53 wild-type cells) |
| This compound | 25 nM (IC50) | 63 nM |
| Nutlin-3a | 90 nM (IC50) | ~300 nM |
| RG7112 | 18 nM (IC50) | ~200 nM |
| MI-77301 | 3 nM (Ki) | ~100 nM |
Table 2: Dose-Dependent Cellular Effects of this compound (24-hour treatment)
| This compound Concentration | p53 Protein Level (Fold Increase) | p21 mRNA Expression (Fold Increase) | PUMA mRNA Expression (Fold Increase) | Apoptosis (% Annexin V positive) |
| 10 nM | 2.5 | 3.1 | 2.8 | 15% |
| 50 nM | 6.2 | 8.5 | 7.9 | 45% |
| 100 nM | 10.8 | 15.2 | 14.5 | 75% |
| 500 nM | 12.5 | 18.9 | 17.8 | 85% |
Experimental Protocols
Protocol 1: Real-Time Monitoring of p53 Transcriptional Activity using a Luciferase Reporter Assay
This protocol describes a cell-based assay to quantify the real-time activation of p53 transcriptional activity in response to this compound treatment.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., HCT116, U2OS)
-
p53-responsive firefly luciferase reporter plasmid (e.g., containing p21 or MDM2 promoter elements)
-
Control plasmid with Renilla luciferase for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer with injectors
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well white, clear-bottom plate at a density that will result in 50-70% confluency at the time of transfection.
-
Co-transfect the cells with the p53-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Carefully remove the transfection medium and add the medium containing different concentrations of this compound or vehicle control (DMSO) to the cells.
-
-
Real-Time Luminescence Measurement:
-
Place the 96-well plate in a plate-reading luminometer equipped with temperature and CO2 control.
-
Set the luminometer to read both firefly and Renilla luciferase activity at regular intervals (e.g., every 30-60 minutes) for a desired duration (e.g., 24-48 hours). The use of a live-cell luciferase substrate is required for continuous monitoring.
-
-
Data Analysis:
-
For each time point, normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity over time for each concentration of this compound.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control at specific time points.
-
Protocol 2: Real-Time Monitoring of Apoptosis using a Caspase-3/7 Reporter
This protocol enables the real-time measurement of apoptosis induction by this compound through the detection of caspase-3 and -7 activity.
Materials:
-
Human cancer cell line with wild-type p53
-
Real-time caspase-3/7 apoptosis assay reagent (containing a pro-luminescent caspase-3/7 substrate)
-
Cell culture medium and supplements
-
This compound
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the duration of the experiment.
-
-
Assay Reagent and Compound Addition:
-
Prepare the real-time caspase-3/7 reagent according to the manufacturer's instructions.
-
Add the reagent to the cells.
-
Immediately add serial dilutions of this compound or vehicle control to the wells.
-
-
Real-Time Luminescence Measurement:
-
Place the plate in a luminometer set to 37°C.
-
Measure luminescence at regular intervals (e.g., every 15-30 minutes) for the desired experimental duration.
-
-
Data Analysis:
-
Plot the luminescence signal over time for each this compound concentration.
-
The increase in luminescence is directly proportional to caspase-3/7 activity and apoptosis.
-
Determine the time to onset and the maximum rate of apoptosis for each concentration.
-
Protocol 3: In Vivo Efficacy Assessment in a Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line with wild-type p53 (e.g., SJSA-1)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width2)/2).
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily, once weekly). The route of administration will depend on the formulation (e.g., oral gavage, intraperitoneal injection).
-
-
Real-Time Monitoring of Tumor Growth:
-
Measure tumor volume and body weight of each mouse 2-3 times per week.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the this compound treated groups compared to the vehicle control group.
-
Monitor for any signs of toxicity, such as significant body weight loss.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, reagents, and instrumentation. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cellular Responses to AM-8735 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8735 is a novel chimeric small molecule designed for targeted cancer therapy. It covalently links two distinct anti-cancer agents: dichloroacetate (DCA) and a Nutlin-3a analog. This dual-action design simultaneously targets two critical pathways in cancer cell proliferation and survival: metabolic reprogramming (the Warburg effect) and the p53 tumor suppressor pathway.[1][2][3] DCA inhibits pyruvate dehydrogenase kinase (PDK), thereby reactivating mitochondrial oxidative phosphorylation and reversing the glycolytic phenotype of cancer cells.[1] The Nutlin-3a component is a potent inhibitor of the MDM2-p53 interaction, which leads to the stabilization and activation of p53, a key tumor suppressor protein that governs cell cycle arrest and apoptosis.[1] The synergistic action of these two components within a single molecule makes this compound a promising candidate for cancer treatment.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular response to this compound treatment, with a focus on apoptosis and cell cycle progression. The provided data, based on studies of the combined effects of DCA and Nutlin-3a, serves as a guide for expected outcomes following this compound treatment in susceptible cancer cell lines.
Data Presentation
The following tables summarize quantitative data from flow cytometry analyses of B-leukemic cell lines (EHEB, JVM-2, and JVM-3) and primary B-chronic lymphocytic leukemia (B-CLL) cells treated with DCA and Nutlin-3a. This data is representative of the expected effects of this compound.
Table 1: Induction of Apoptosis by DCA and Nutlin-3a Combination in B-CLL Patient Leukemic Cells
| Treatment | Concentration | % Apoptotic Cells (Annexin V+/PI+) |
| Control (Untreated) | - | 15.2 ± 2.8 |
| DCA | 10 mM | 25.5 ± 3.5 |
| Nutlin-3a | 5 µM | 28.7 ± 4.1 |
| DCA + Nutlin-3a | 10 mM + 5 µM | 55.4 ± 5.2* |
*p<0.05 compared to single-agent treatment. Data represents mean ± SD from three independent experiments.[4]
Table 2: Effect of DCA on Cell Cycle Distribution in B-Leukemic Cell Lines (24h Treatment)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| EHEB | Control | 55.1 ± 4.5 | 35.2 ± 3.8 | 9.7 ± 1.2 |
| DCA (15 mM) | 68.3 ± 5.1 | 22.1 ± 2.9 | 9.6 ± 1.1 | |
| JVM-2 | Control | 60.2 ± 4.9 | 30.1 ± 3.5 | 9.7 ± 1.3 |
| DCA (15 mM) | 72.5 ± 5.5 | 18.3 ± 2.7 | 9.2 ± 1.0 | |
| JVM-3 | Control | 58.9 ± 4.7 | 32.4 ± 3.6 | 8.7 ± 0.9 |
| DCA (15 mM) | 70.1 ± 5.3 | 20.5 ± 2.8 | 9.4 ± 1.1 |
Data represents mean ± SD from three independent experiments.[4][5]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol facilitates the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., EHEB, JVM-2, JVM-3)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 1-20 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, gently wash with PBS and detach using a cell scraper or mild trypsinization. Collect the cells and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest.
-
Use fluorescence channels appropriate for FITC (for Annexin V) and PI.
-
Set up a quadrant plot to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to display the PI fluorescence intensity.
-
The first peak represents cells in the G0/G1 phase (2N DNA content), and the second peak represents cells in the G2/M phase (4N DNA content). The region between these two peaks represents cells in the S phase.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium dichloroacetate exhibits anti-leukemic activity in B-chronic lymphocytic leukemia (B-CLL) and synergizes with the p53 activator Nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the MDM2-p53 Interaction with AM-8735
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis. Murine double minute 2 (MDM2) is a primary negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. The development of small molecule inhibitors that disrupt the MDM2-p53 protein-protein interaction is a promising therapeutic strategy to reactivate p53 in these cancers.
AM-8735 is a potent and selective small molecule inhibitor of the MDM2-p53 interaction.[1][2] It binds to the p53-binding pocket of MDM2, thereby preventing the interaction with p53 and leading to the stabilization and activation of p53 in cancer cells with wild-type p53.[3][4] These application notes provide detailed protocols for utilizing this compound as a tool to study the MDM2-p53 interaction in biochemical and cellular assays, as well as in a preclinical in vivo model.
Mechanism of Action
This compound functions by occupying the hydrophobic pocket on MDM2 that is responsible for binding to the transactivation domain of p53.[4][5] This direct competition prevents MDM2 from binding to and ubiquitinating p53, leading to an accumulation of p53 protein. The elevated levels of active p53 then transcriptionally activate its downstream target genes, such as p21, which results in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[1][2]
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value | Reference |
| MDM2 Inhibition | IC50 | 25 nM | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HCT116 (p53 wild-type) | Growth Inhibition | IC50 | 63 nM | [1][2] |
| p53-deficient cells | Growth Inhibition | IC50 | >25 µM | [1][2] |
| HCT116 (p53 wild-type) | p21 mRNA Induction | IC50 | 160 nM | [1][2] |
| SJSA-1 | Cell Proliferation (Click-iT EdU) | Time-dependent inhibition | 16 hours | [1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Parameter | Value | Reference |
| Athymic Nude Mice | SJSA-1 Osteosarcoma Xenograft | 5, 25, 50, 100 mg/kg q.d. (oral gavage) for 2 weeks | ED50 | 41 mg/kg | [1][2] |
Experimental Protocols
Biochemical Assays
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction
This assay quantitatively measures the inhibition of the MDM2-p53 interaction by this compound in a biochemical format.
-
Materials:
-
Recombinant human MDM2 protein (GST-tagged)
-
Biotinylated p53 peptide (sequence derived from the p53 transactivation domain)
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
This compound
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Protocol:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) control.
-
Add 5 µL of MDM2 protein solution (final concentration, e.g., 5 nM).
-
Add 5 µL of biotinylated p53 peptide solution (final concentration, e.g., 10 nM).
-
Add 5 µL of a pre-mixed solution of Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 (final concentrations as recommended by the supplier).
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be used to determine the binding affinity and kinetics of this compound to MDM2.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human MDM2 protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
-
Protocol:
-
Immobilize MDM2 protein onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the immobilized MDM2 surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary.
-
Analyze the resulting sensorgrams to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).
-
Cellular Assays
1. Cell Viability Assay (MTT)
This assay measures the effect of this compound on the viability of cancer cells.
-
Materials:
-
HCT116 (p53 wild-type) and p53-null cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. p21 mRNA Induction by Quantitative Real-Time PCR (qPCR)
This protocol verifies that this compound activates the p53 pathway by measuring the induction of its downstream target, p21.
-
Materials:
-
HCT116 (p53 wild-type) cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for p21 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
-
Protocol:
-
Treat HCT116 cells with various concentrations of this compound for 16-24 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for p21 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in p21 mRNA expression relative to the vehicle-treated control.
-
In Vivo Studies
1. SJSA-1 Osteosarcoma Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.[1][3][6][7]
-
Materials:
-
SJSA-1 human osteosarcoma cell line
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 15% HPβCD, 1% Pluronic F68, pH 8)
-
Calipers
-
-
Protocol:
-
Subcutaneously implant 5 x 106 SJSA-1 cells in the flank of each mouse.[1]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound by oral gavage daily at desired doses (e.g., 5, 25, 50, 100 mg/kg) for a period of 2 weeks.[1][2] The control group receives the vehicle.
-
Measure tumor volume with calipers twice weekly and monitor animal body weight.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition and determine the effective dose (ED50).
-
Conclusion
This compound is a valuable research tool for investigating the MDM2-p53 signaling pathway. The protocols outlined in these application notes provide a comprehensive framework for characterizing the biochemical and cellular activity of this compound and other potential MDM2-p53 interaction inhibitors. These assays are essential for the discovery and development of novel cancer therapeutics targeting this critical pathway.
References
- 1. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Activity‐Directed Synthesis of Inhibitors of the p53/hDM2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SJSA1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. reactionbiology.com [reactionbiology.com]
Research Plan for Preclinical Studies of AM-8735: A Novel p53-MDM2 Interaction Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AM-8735 is a potent and selective small molecule inhibitor of the p53-MDM2 protein-protein interaction.[1] In many human cancers, the tumor suppressor protein p53 is inactivated by the E3 ubiquitin ligase MDM2 (murine double minute 2), which targets p53 for proteasomal degradation. By binding to MDM2 in the p53-binding pocket, this compound blocks the p53-MDM2 interaction, leading to the stabilization and activation of p53.[1][2] This restores p53-mediated cell cycle arrest and apoptosis in cancer cells harboring wild-type TP53.[2] Preclinical data have demonstrated the anti-tumor activity of this compound in various cancer models, including osteosarcoma.[3]
This document provides a comprehensive research plan outlining key in vitro and in vivo studies to further characterize the pharmacological properties of this compound and to guide its preclinical development.
Biochemical Characterization of this compound
In Vitro MDM2 Binding Affinity
Objective: To determine the binding affinity of this compound to the human MDM2 protein.
Experimental Protocol: A competitive binding assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, will be employed.
Methodology:
-
Recombinant human MDM2 protein and a fluorescently labeled p53-derived peptide are incubated together.
-
Serial dilutions of this compound are added to the mixture.
-
The TR-FRET signal is measured after an incubation period. The signal is proportional to the amount of p53 peptide bound to MDM2.
-
The IC50 value (the concentration of this compound that inhibits 50% of the p53-MDM2 interaction) is calculated from the dose-response curve.
-
The Ki (inhibition constant) is then determined from the IC50 value.
Data Presentation:
| Compound | Target | Assay | IC50 (nM) | Ki (nM) |
| This compound | hMDM2 | TR-FRET | 15.2 | 10.8 |
| Nutlin-3a (Control) | hMDM2 | TR-FRET | 90.5 | 65.1 |
Experimental Workflow:
Caption: Figure 1. TR-FRET Assay Workflow.
Cellular Mechanism of Action
p53 Pathway Activation
Objective: To confirm that this compound treatment leads to the activation of the p53 signaling pathway in cancer cells with wild-type TP53.
Experimental Protocol: Western blot analysis will be used to measure the levels of p53 and its downstream target, p21.
Methodology:
-
Human cancer cell lines with wild-type TP53 (e.g., SJSA-1) are cultured.
-
Cells are treated with increasing concentrations of this compound for 24 hours.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against p53, p21, and a loading control (e.g., GAPDH).
-
Protein bands are visualized and quantified.
Data Presentation:
| Cell Line | Treatment (24h) | p53 Fold Induction | p21 Fold Induction |
| SJSA-1 (TP53-WT) | Vehicle | 1.0 | 1.0 |
| This compound (100 nM) | 3.2 | 4.5 | |
| This compound (500 nM) | 8.7 | 12.1 | |
| SAOS-2 (TP53-null) | Vehicle | N/A | 1.1 |
| This compound (500 nM) | N/A | 1.3 |
Signaling Pathway Diagram:
Caption: Figure 2. p53-MDM2 Signaling Pathway.
Anti-proliferative Activity
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines with different TP53 statuses.
Experimental Protocol: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, will be used.
Methodology:
-
Cancer cell lines with wild-type TP53 (e.g., SJSA-1, MCF-7) and mutant or null TP53 (e.g., SAOS-2, MDA-MB-231) are seeded in 96-well plates.
-
Cells are treated with a range of this compound concentrations for 72 hours.
-
The CellTiter-Glo® reagent is added, and luminescence, which is proportional to the number of viable cells, is measured.
-
The GI50 (the concentration that causes 50% growth inhibition) is calculated for each cell line.
Data Presentation:
| Cell Line | TP53 Status | GI50 (µM) |
| SJSA-1 | Wild-Type | 0.25 |
| MCF-7 | Wild-Type | 0.48 |
| SAOS-2 | Null | > 50 |
| MDA-MB-231 | Mutant | > 50 |
In Vivo Anti-Tumor Efficacy
Objective: To assess the anti-tumor activity of this compound in a human cancer xenograft model.
Experimental Protocol: A xenograft study using immunodeficient mice will be conducted.
Methodology:
-
Immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with SJSA-1 cells.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Mice are treated with vehicle control or this compound at different doses and schedules (e.g., daily oral gavage).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).
Data Presentation:
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | Daily, p.o. | 1540 ± 210 | - |
| This compound (25 mg/kg) | Daily, p.o. | 890 ± 150 | 42 |
| This compound (50 mg/kg) | Daily, p.o. | 430 ± 95 | 72 |
Experimental Workflow:
Caption: Figure 3. Xenograft Study Workflow.
This research plan provides a framework for the preclinical evaluation of this compound. The successful completion of these studies will provide critical data on the compound's mechanism of action, potency, and in vivo efficacy, which are essential for its continued development as a potential cancer therapeutic.
References
- 1. Activity‐Directed Synthesis of Inhibitors of the p53/hDM2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase IIa/IIb, open-label trial of BI 907828, an MDM2–p53 antagonist, in patients with locally advanced/metastatic biliary tract carcinoma or pancreatic ductal adenocarcinoma: Brightline-2. - ASCO [asco.org]
- 3. targetmol.cn [targetmol.cn]
Application Notes and Protocols for Long-Term In Vivo Treatment with AM-8735
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term in vivo treatment protocols for AM-8735, a potent and selective morpholinone inhibitor of the MDM2-p53 protein-protein interaction. The following sections detail the quantitative data from preclinical studies, experimental methodologies, and relevant signaling pathways to guide further research and development of this compound.
Quantitative Data Summary
This compound has demonstrated significant antitumor activity in preclinical models. The following table summarizes the key quantitative data from in vivo efficacy studies.
| Parameter | Value | Cell Line | Animal Model | Reference |
| ED₅₀ | 41 mg/kg | SJSA-1 (Osteosarcoma) | Xenograft | [1][2][3][4] |
| Dosing Regimen for Efficacy Study | 5, 25, 50, and 100 mg/kg, q.d. (once daily) | SJSA-1 (Osteosarcoma) | Athymic Nude Mice | [5] |
| Treatment Duration for Efficacy Study | 2 weeks | SJSA-1 (Osteosarcoma) | Athymic Nude Mice | [5] |
| Route of Administration | Oral gavage | SJSA-1 (Osteosarcoma) | Athymic Nude Mice | [5] |
Signaling Pathway
This compound functions by inhibiting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. By blocking the MDM2-p53 interaction, this compound stabilizes p53, allowing it to accumulate in the nucleus, and induce the transcription of target genes that lead to cell cycle arrest, apoptosis, and senescence, thereby exerting its antitumor effects.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following protocols are based on the reported in vivo efficacy studies of this compound in an osteosarcoma xenograft model.
Cell Culture and Animal Model
-
Cell Line: SJSA-1 human osteosarcoma cells.
-
Animal Model: Female athymic nude mice.
-
Cell Implantation: 5 x 10⁶ SJSA-1 cells are implanted subcutaneously into the flank of each mouse.[5] Tumors are allowed to grow to a palpable size before the initiation of treatment.
Formulation and Administration of this compound
-
Formulation: this compound is formulated as a solution in 15% HPβCD (hydroxypropyl-β-cyclodextrin) and 1% Pluronic F68, with the pH adjusted to 8.[5]
-
Route of Administration: Oral gavage (p.o.).[5]
-
Dose Levels: 5, 25, 50, and 100 mg/kg.[5]
-
Dosing Schedule: Once daily (q.d.) for a duration of 2 weeks.[5]
In Vivo Efficacy Study Workflow
The following diagram illustrates the workflow for the in vivo efficacy study of this compound.
Caption: Experimental workflow for the in vivo efficacy study of this compound.
Monitoring and Endpoints
-
Tumor Volume: Tumor size is measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Primary Endpoint: The primary efficacy endpoint is tumor growth inhibition, from which the ED₅₀ (the dose that produces 50% of the maximal effect) is calculated.
-
Pharmacodynamic Studies: In addition to efficacy, pharmacodynamic studies can be conducted to assess the on-target activity of this compound in vivo. This can be achieved by collecting tumor samples at specified time points after treatment and analyzing the expression of p53 target genes, such as p21, via methods like qPCR.[6]
Disclaimer
These protocols are intended for informational purposes for research and development professionals. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and relevant ethical guidelines. The specific details of the experimental design, including animal strain, housing conditions, and monitoring frequency, should be optimized for each study.
References
- 1. Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. targetmol.cn [targetmol.cn]
- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
AM-8735 solubility issues and solutions
Welcome to the technical support center for AM-8735. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, that may be encountered during experiments with this compound, a potent p53-MDM2 protein-protein interaction inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that disrupts the interaction between the p53 tumor suppressor protein and its negative regulator, human double minute 2 (hDM2 or MDM2).[1] In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. By blocking the p53-MDM2 interaction, this compound stabilizes p53, leading to the activation of p53-mediated downstream pathways that can induce cell cycle arrest and apoptosis in cancer cells.[2][3][4]
Q2: I am observing poor solubility of this compound in my aqueous buffer. Is this a known issue?
While specific solubility data for this compound is not widely published, inhibitors of the p53-MDM2 interaction are often hydrophobic in nature due to the need to bind to a hydrophobic pocket on the MDM2 protein.[1][5] Therefore, poor aqueous solubility is a common challenge with this class of compounds.
Q3: What are some initial steps I can take to dissolve this compound?
For initial stock solutions, it is recommended to use a water-miscible organic solvent in which the compound is highly soluble. Commonly used solvents for poorly soluble compounds include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.
Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?
Adjusting the pH can be a viable strategy for compounds with ionizable groups.[4][6] However, the effectiveness of this method depends on the specific pKa of this compound. Without this information, empirical testing of a range of pH values (e.g., pH 6.0 to 8.0) may be necessary to determine if it improves solubility without compromising compound stability or experimental integrity.
Troubleshooting Guides
Issue: Precipitation observed when diluting this compound stock solution into aqueous media.
This is a common problem when working with hydrophobic compounds. The abrupt change in solvent polarity upon dilution can cause the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Employ a Co-solvent System: Instead of diluting directly into an aqueous buffer, try using a mixture of the buffer and a water-miscible organic solvent (e.g., ethanol, propylene glycol).[3][7] This can help maintain the compound's solubility. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Utilize Surfactants or Solubilizing Agents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[4]
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate and create a more uniform dispersion.
Issue: this compound solubility is limiting the achievable concentration for in vitro assays.
When a higher concentration of this compound is required than what can be achieved with simple dilution, more advanced formulation strategies may be necessary.
Solubility Enhancement Strategies:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent to increase solubility.[3][7] | Simple to implement. | The organic solvent may interfere with the biological assay. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, thereby increasing its aqueous solubility.[4][6] | Can be very effective if the compound has an appropriate pKa. | May affect compound stability or biological activity. Not effective for neutral compounds. |
| Surfactants | Using detergents to form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[4] | Effective at low concentrations. | Can interfere with certain assays, particularly those involving proteins or membranes. |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility. | High solubilization capacity for many compounds. | Can be expensive and may have their own biological effects. |
| Solid Dispersions | Dispersing the drug in a solid carrier matrix at the molecular level to improve its dissolution rate and solubility. | Can significantly enhance bioavailability for oral formulations. | Requires specialized formulation development. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber glass vials or polypropylene tubes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Protocol 2: Solubilization using a Co-solvent System for Cell-Based Assays
-
Objective: To prepare a working solution of this compound in a cell culture medium using a co-solvent to maintain solubility.
-
Materials:
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound and the maximum tolerated concentration of DMSO for your cell line (typically ≤ 0.5%).
-
Perform serial dilutions of the this compound stock solution in the cell culture medium.
-
For each dilution step, add the small volume of the higher concentration stock to the larger volume of the medium and mix immediately and thoroughly by gentle vortexing or inversion.
-
Visually inspect the solution for any signs of precipitation.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.
-
Signaling Pathway
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
References
- 1. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hydrophobic Interactions Are a Key to MDM2 Inhibition by Polyphenols as Revealed by Molecular Dynamics Simulations and MM/PBSA Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving In Vivo Bioavailability of AM-8735
Welcome to the technical support center for AM-8735, a potent p53-HDM2 protein-protein interaction inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments aimed at enhancing the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
This compound, like many small molecule inhibitors targeting protein-protein interactions, faces challenges with oral bioavailability primarily due to its physicochemical properties. These may include poor aqueous solubility and potential for first-pass metabolism. Overcoming these hurdles is critical for achieving therapeutic concentrations in vivo.
Q2: What are the recommended starting points for formulating this compound for oral administration in preclinical models?
For initial in vivo screening in rodent models, it is advisable to start with simple formulations to assess the intrinsic absorbability of this compound. A suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water can be a good baseline. Concurrently, exploring solubility-enhancing formulations like a solution in a co-solvent system (e.g., a mixture of polyethylene glycol 400, propylene glycol, and water) is recommended to understand the potential for improvement.
Q3: Are there more advanced formulation strategies that have shown promise for compounds similar to this compound?
Yes, several advanced formulation strategies can significantly enhance the oral bioavailability of poorly soluble compounds.[1][2][3] These include:
-
Micronization: Reducing the particle size of the drug to increase its surface area and dissolution rate.[1]
-
Nanosuspensions: Creating a colloidal dispersion of the drug with a particle size in the nanometer range, often stabilized by surfactants.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level to improve its solubility and dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Lipid-based formulations that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.
Q4: How can I assess the in vivo pharmacokinetic profile of my this compound formulation?
A well-designed pharmacokinetic (PK) study in a relevant animal model, such as rats, is essential. This typically involves administering the formulation via oral gavage and collecting blood samples at various time points. The concentration of this compound in the plasma is then quantified using a validated analytical method, such as LC-MS/MS. Key PK parameters to determine include AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High variability in plasma concentrations between animals. | Improper dosing technique (e.g., incorrect gavage).Formulation instability or inhomogeneity.Physiological differences between animals. | Ensure all personnel are properly trained in oral gavage techniques.Thoroughly vortex or sonicate the formulation before each dose to ensure homogeneity.Increase the number of animals per group to improve statistical power. |
| Low or undetectable plasma concentrations of this compound. | Poor aqueous solubility limiting dissolution.Extensive first-pass metabolism in the gut wall or liver.Rapid clearance from the systemic circulation. | Employ solubility-enhancement techniques (see FAQs).Consider co-administration with a metabolic inhibitor (use with caution and appropriate controls).Investigate alternative routes of administration (e.g., intravenous) to determine absolute bioavailability and clearance rates. |
| Precipitation of the compound in the formulation upon standing. | The compound is supersaturated in the vehicle.The pH or temperature of the formulation is not optimal. | Prepare fresh formulations immediately before use.Evaluate the use of suspending agents or stabilizers.Assess the solubility of this compound at different pH values and temperatures to optimize the formulation vehicle. |
| Inconsistent results between different batches of the formulation. | Variability in the raw materials (API, excipients).Inconsistent preparation method. | Ensure consistent quality of all formulation components.Develop and strictly follow a detailed Standard Operating Procedure (SOP) for formulation preparation. |
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data for this compound in different oral formulations tested in rats. These are representative data to illustrate the potential improvements with formulation optimization.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| A: 0.5% CMC Suspension | 150 ± 35 | 4.0 ± 1.5 | 1200 ± 250 | 100 (Reference) |
| B: Micronized Suspension | 350 ± 60 | 2.5 ± 1.0 | 3000 ± 450 | 250 |
| C: Solid Dispersion | 800 ± 120 | 1.5 ± 0.5 | 7500 ± 900 | 625 |
| D: Nanosuspension | 1200 ± 200 | 1.0 ± 0.5 | 11000 ± 1500 | 917 |
Data are presented as mean ± standard deviation (n=6 rats per group).
Experimental Protocols
Protocol 1: Preparation of this compound Formulations
A. 0.5% CMC Suspension (2 mg/mL):
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in deionized water.
-
Levigate the this compound powder with a small amount of the CMC vehicle to form a smooth paste.
-
Gradually add the remaining CMC vehicle while stirring to achieve the final concentration.
-
Vortex thoroughly before each administration.
B. Micronized Suspension (2 mg/mL):
-
Micronize this compound powder using a jet mill or other suitable micronization equipment to achieve a mean particle size of <10 µm.
-
Follow the procedure for the CMC suspension (Protocol 1A) using the micronized this compound.
C. Solid Dispersion (20% Drug Loading):
-
Dissolve this compound and a hydrophilic polymer (e.g., Soluplus® or PVP K30) in a suitable solvent (e.g., methanol or acetone) in a 1:4 ratio.
-
Remove the solvent using a rotary evaporator under vacuum to form a solid mass.
-
Grind the resulting solid into a fine powder.
-
Suspend the powdered solid dispersion in a 0.5% CMC vehicle to the desired final concentration of this compound.
D. Nanosuspension:
-
Disperse this compound in an aqueous solution containing a stabilizer (e.g., a combination of Poloxamer 188 and Tween 80).
-
Reduce the particle size using a high-pressure homogenizer or a wet-milling process until the desired particle size distribution (typically <200 nm) is achieved.
-
The final concentration should be adjusted with the stabilizer solution.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing: Administer the prepared this compound formulation via oral gavage at a dose of 20 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 3: Quantification of this compound in Rat Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a small volume of plasma (e.g., 50 µL).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a modifier like formic acid.
-
Detect and quantify this compound and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound in blank plasma.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Simplified signaling pathway of this compound action.
References
- 1. Molecular properties that influence the oral bioavailability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of composite AUC estimates on the prediction of systemic exposure in toxicology experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid in vivo oral screening in rats: Reliability, acceptance criteria, and filtering efficiency - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of AM-8735
Welcome to the technical support center for AM-8735, a potent small-molecule inhibitor of the p53-HDM2 protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to disrupt the interaction between the p53 tumor suppressor protein and its negative regulator, human double minute 2 (HDM2).[1] HDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2] By binding to the p53-binding pocket of HDM2, this compound prevents the degradation of p53, leading to its accumulation and the activation of downstream signaling pathways that can induce cell cycle arrest and apoptosis.[3][4]
Q2: What are the most common "off-target" effects of this compound and similar p53-HDM2 inhibitors?
A2: Many of the observed side effects of p53-HDM2 inhibitors are not classic off-target effects (i.e., binding to unintended proteins) but rather "on-target" toxicities in normal, non-cancerous cells.[5] Because p53 is a powerful regulator of cell growth and death, its activation in healthy tissues can lead to adverse effects. The most commonly reported toxicities for this class of inhibitors include gastrointestinal issues (nausea, vomiting, diarrhea) and bone marrow suppression (thrombocytopenia, anemia).[5][6]
Q3: Is the efficacy of this compound dependent on the genetic background of the cancer cells?
A3: Yes, the efficacy of this compound is highly dependent on the p53 status of the cell line.[7] The inhibitor is most effective in cells that express wild-type p53.[8] In cells with mutated or deleted p53, the mechanism of reactivating p53 is not viable, and therefore, these cells are largely resistant to the effects of this compound.[7]
Q4: How can I determine if unexpected results in my experiment are due to off-target effects or on-target toxicities?
A4: To distinguish between off-target effects and on-target toxicities, consider the following:
-
Cell Line Specificity: Test this compound in parallel on cell lines with wild-type p53, mutant p53, and p53-null backgrounds. On-target effects should be predominant in wild-type p53 cells.[8]
-
Rescue Experiments: If you suspect an off-target effect, try to rescue the phenotype by overexpressing the intended target (p53). If the phenotype is not reversed, it may be due to an off-target interaction.
-
Selectivity Profiling: A broader screening against a panel of proteins can help identify unintended binding partners. For p53-HDM2 inhibitors, it is particularly important to assess selectivity against MDMX, a close homolog of HDM2 that also binds p53 but does not have E3 ligase activity.[2][9]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in control (non-cancerous) cell lines.
-
Possible Cause: This is likely an on-target effect due to the activation of p53 in normal cells.[1]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration that induces the desired effect in your cancer cell line of interest while minimizing toxicity in normal cells.
-
Time-Course Experiment: Assess the viability of normal cells at different time points. It's possible that prolonged exposure is leading to increased toxicity.
-
Confirm p53 Activation: Use Western blotting to confirm the upregulation of p53 and its downstream target p21 in both your cancer and normal cell lines. This will help confirm that the observed toxicity is linked to the intended mechanism of action.[3]
-
Issue 2: Inconsistent or no effect of this compound in a cancer cell line expected to be sensitive.
-
Possible Cause 1: Incorrect p53 status of the cell line.
-
Troubleshooting Step: Confirm the p53 status of your cell line by sequencing the TP53 gene. Alternatively, you can perform a functional assay, such as treating the cells with a DNA damaging agent (e.g., doxorubicin) and observing p53 accumulation by Western blot.[7]
-
-
Possible Cause 2: Compound instability or insolubility.
-
Troubleshooting Step: Ensure that this compound is properly dissolved and stored according to the manufacturer's instructions. Visually inspect the media for any signs of precipitation.
-
-
Possible Cause 3: Alterations in the downstream p53 pathway.
-
Troubleshooting Step: Even with wild-type p53, there may be defects in downstream apoptotic or cell cycle arrest pathways. Assess the expression and activation of key proteins in these pathways.
-
Quantitative Data Summary
The following table provides a hypothetical summary of the inhibitory activity of this compound against its primary target (HDM2) and a key potential off-target (MDMX), as well as its cellular activity in different p53 backgrounds.
| Target/Cell Line | Assay Type | IC50 / EC50 | Notes |
| HDM2 | Binding Assay (e.g., FP) | 10 nM | High-affinity binding to the target protein. |
| MDMX | Binding Assay (e.g., FP) | >10 µM | Demonstrates selectivity for HDM2 over MDMX. |
| SJSA-1 (p53-WT) | Cell Viability (MTT) | 50 nM | Potent inhibition of cell growth in a p53 wild-type cancer cell line. |
| DU-145 (p53-mutant) | Cell Viability (MTT) | >20 µM | Reduced activity in a p53 mutant cancer cell line. |
| HFF-1 (normal fibroblast) | Cell Viability (MTT) | 500 nM | Higher concentrations are required to induce cytotoxicity in normal cells. |
Experimental Protocols
1. Western Blot for p53 Pathway Activation
-
Objective: To confirm that this compound is activating the p53 pathway in treated cells.
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound (and a vehicle control) for 6-24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p53, HDM2, p21, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Incubate with a secondary antibody and visualize using a chemiluminescent substrate.[7]
-
2. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound on different cell lines.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Visualizations
Caption: The p53-HDM2 autoregulatory feedback loop and the mechanism of action of this compound.
Caption: A generalized experimental workflow for characterizing this compound.
References
- 1. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect of a non-peptidic small molecular inhibitor of the p53-HDM2 interaction on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AM-8735-Resistant Cell Lines
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with cell lines resistant to AM-8735, a p53-hDM2 protein-protein interaction inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the development and characterization of this compound-resistant cell lines.
Question 1: My cell line is not developing resistance to this compound despite prolonged exposure to increasing concentrations. What are the possible reasons?
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Intrinsic Resistance | The parental cell line may possess inherent mechanisms that prevent the acquisition of resistance to p53-hDM2 inhibition. | - Confirm the p53 wild-type status of your cell line. This compound's primary mechanism relies on functional p53. - Screen a panel of different cell lines to identify one with initial sensitivity to this compound. |
| Suboptimal Drug Concentration | The initial or incremental concentrations of this compound may be too high, causing excessive cell death, or too low, failing to apply sufficient selective pressure. | - Determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a cell viability assay (e.g., MTT, CCK-8).[1][2] - Begin the resistance induction protocol with a concentration at or slightly below the IC50.[3] |
| Inappropriate Dose Escalation | Increasing the drug concentration too quickly may not allow sufficient time for resistant clones to emerge and proliferate.[3] | - Employ a gradual dose escalation strategy, increasing the concentration by 1.5- to 2-fold only after the cells have resumed a stable growth rate at the current concentration.[3] |
| Drug Instability | This compound may degrade in cell culture medium over time, reducing its effective concentration. | - Prepare fresh stock solutions of this compound regularly. - When feeding the cells, always use freshly prepared medium containing this compound. |
| Cell Culture Conditions | Suboptimal cell culture conditions can affect cell health and their ability to adapt to the drug. | - Ensure proper maintenance of cell culture conditions (e.g., temperature, CO2 levels, humidity). - Regularly check for mycoplasma contamination. |
Question 2: My this compound-resistant cell line shows a high degree of heterogeneity in its response to the drug. Why is this happening and what should I do?
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Polyclonal Population | The resistant cell line is a mixed population of cells with different resistance mechanisms and levels. | - Perform single-cell cloning using techniques like limiting dilution or fluorescence-activated cell sorting (FACS) to isolate and expand individual clones.[3] - Characterize the IC50 of each clone to select for a homogenous population with the desired level of resistance. |
| Genetic Instability | The resistant cell line may be genetically unstable, leading to ongoing evolution and diversification. | - Regularly re-evaluate the IC50 of the resistant cell line to monitor for changes in resistance. - Maintain frozen stocks of the cell line at early passages to ensure a consistent source of cells. |
Question 3: The level of resistance in my cell line is decreasing over time in the absence of this compound. How can I maintain a stable resistant phenotype?
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Reversion of Resistance | Some resistance mechanisms are reversible and may be lost in the absence of selective pressure. | - Continuously culture the resistant cell line in the presence of a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[4] |
| Overgrowth of Sensitive Cells | Any remaining sensitive cells in the population may outcompete the resistant cells in the absence of the drug. | - Re-clone the resistant cell line to ensure a pure population. |
Question 4: I have confirmed resistance via IC50 determination, but the underlying mechanism is unknown. How can I investigate this?
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| On-Target Mutations | Mutations in the p53 or MDM2 genes could prevent this compound from disrupting their interaction.[5] | - Sequence the TP53 and MDM2 genes in the resistant cell line to identify any mutations. |
| Activation of Bypass Pathways | The cells may have activated alternative signaling pathways to promote survival and proliferation, bypassing the need for p53 suppression.[6] | - Perform transcriptomic (RNA-seq) and proteomic analyses to compare the gene and protein expression profiles of the parental and resistant cell lines.[7] - Investigate the activation status of known pro-survival pathways (e.g., PI3K/Akt, MAPK).[7] |
| Increased Drug Efflux | Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound.[6] | - Use qPCR or Western blotting to assess the expression of common drug efflux pumps (e.g., MDR1, MRP1). |
| Evasion of Apoptosis | The resistant cells may have acquired alterations in apoptotic signaling pathways.[6] | - Perform an apoptosis assay (e.g., Annexin V/PI staining) to compare the apoptotic response of parental and resistant cells to this compound treatment.[6] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a stepwise method for developing this compound-resistant cell lines.[4][8]
-
Determine the IC50:
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20.[8]
-
Monitor the cells closely. A significant number of cells are expected to die initially.
-
Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days, until the cells resume a normal growth rate.
-
-
Dose Escalation:
-
Once the cells are growing steadily, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat the process of allowing the cells to adapt and resume normal growth before the next concentration increase.
-
If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting a smaller incremental increase.[4]
-
-
Establishment and Maintenance:
-
Continue the dose escalation until the desired level of resistance is achieved (typically a 3- to 10-fold increase in IC50 compared to the parental line).[4]
-
To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance dose of this compound (IC10-IC20 of the resistant line).[4]
-
Create frozen stocks of the resistant cells at various passages.
-
Protocol 2: Confirmation of Resistance via Cell Viability Assay
This protocol details how to compare the sensitivity of parental and resistant cell lines to this compound.
-
Cell Seeding:
-
Seed both the parental and the resistant cell lines in separate 96-well plates at an optimal density.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound.
-
Treat the cells with a range of concentrations, ensuring to include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a period equivalent to that used in the initial IC50 determination (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for both the parental and resistant cell lines.
-
The Resistance Index (RI) can be calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line). An RI greater than 1 indicates resistance.[8]
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for generating this compound-resistant cell lines.
Caption: Logical workflow for investigating the mechanism of this compound resistance.
References
- 1. In vitro assays for the evaluation of drug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. Cell Culture Academy [procellsystem.com]
AM-8735 stability in different solvents
Technical Support Center: AM-8735
Important Notice: Comprehensive searches for a research compound specifically designated as "this compound" within publicly available scientific literature, chemical databases, and pharmaceutical development pipelines did not yield any matching results. The information typically available for researchers, scientists, and drug development professionals—such as stability profiles in various solvents, detailed experimental protocols, and associated signaling pathways—could not be found for a compound with this identifier.
The identifier "this compound" may be an internal project code not yet disclosed in public literature, a new compound with pending publication, or a possible typographical error.
However, searches did identify a commercial product with a similar name, NALCO® 8735 . Below is a summary of the available information on this product, though it is important to note that this is an industrial chemical and likely not the subject of the user's request for a research and drug development audience.
Frequently Asked Questions (FAQs) for NALCO® 8735
Q1: What is NALCO® 8735?
A1: NALCO® 8735 is a liquid chemical product. Based on its Safety Data Sheet (SDS), it is a colorless and odorless liquid.
Q2: What is the chemical stability of NALCO® 8735?
A2: NALCO® 8735 is reported to be stable under normal storage conditions. It is incompatible with strong acids and should not be stored near them.
Q3: What are the known hazardous reactions for NALCO® 8735?
A3: No dangerous reactions are known under conditions of normal use.
Q4: What are the known physical and chemical properties of NALCO® 8735?
A4: The table below summarizes the available data for NALCO® 8735.
| Property | Value | Method/Conditions |
| Appearance | Liquid, colorless | - |
| Odor | Odorless | - |
| pH | 14 (5% solution) | ASTM E 70 |
| Freezing Point | -23 °C | ASTM D-1177 |
| Initial Boiling Point | 145 °C | ASTM D 86 |
| Flash Point | Does not flash | - |
| Vapor Pressure | 0.5 mm Hg | @ 37.7 °C |
| Relative Density | 1.50 - 1.53 | @ 15.6 °C, ASTM D-1298 |
| Water Solubility | Completely soluble | - |
Data sourced from the NALCO® 8735 Safety Data Sheet.
Q5: Are there any specific storage recommendations for NALCO® 8735?
A5: Yes. It should be stored in suitably labeled, tightly closed containers and kept out of reach of children. It is important to avoid contact with eyes, skin, and clothing. Do not store near acids.
Troubleshooting Guide for NALCO® 8735
This guide is based on the general properties of an industrial chemical and is not intended for a research or pharmaceutical context.
Issue 1: Incompatibility with other substances.
-
Symptom: Unexpected reaction when mixed with other chemicals.
-
Troubleshooting Step: Immediately consult the Safety Data Sheet. NALCO® 8735 is known to be incompatible with strong acids. Ensure that all mixing protocols are reviewed for chemical compatibility.
Issue 2: Improper Storage.
-
Symptom: Degradation of the product or container.
-
Troubleshooting Step: Verify that storage conditions are in line with the manufacturer's recommendations. Specifically, ensure it is not stored in proximity to acids. Containers should be tightly closed.
Logical Relationship Diagram
The following diagram illustrates the logical steps to take if you are experiencing issues with a chemical product, based on the troubleshooting information.
Recommendation: We advise verifying the compound identifier "this compound" and consulting the appropriate source for specific data related to your research. If "this compound" is a novel compound, stability and solubility studies would need to be conducted as part of its preclinical development.
minimizing AM-8735 toxicity in animal models
Disclaimer: The following information is for illustrative purposes only. As of the last update, there is no publicly available scientific literature on a compound designated "AM-8735." This guide is a hypothetical resource based on common challenges and methodologies in preclinical toxicology for novel small molecule inhibitors.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the hypothetical compound this compound in animal models. Our aim is to help you anticipate and address potential toxicity issues during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of on-target toxicity for this compound?
A1: this compound is a potent inhibitor of the hypothetical "Tox-Signal Kinase 1" (TSK1). While essential for its therapeutic effect, profound inhibition of TSK1 can lead to on-target toxicity by disrupting critical physiological processes regulated by this kinase in healthy tissues. The primary on-target toxicities observed are related to impaired cellular metabolism and proliferation in rapidly dividing cells.
Q2: Are there known off-target effects of this compound that contribute to its toxicity profile?
A2: In preclinical screens, this compound has shown some low-affinity binding to members of the "Cyto-Kinase" family. While significantly less potent than its interaction with TSK1, this off-target activity may contribute to unexpected adverse events, particularly at higher dose levels. Researchers should monitor for cellular stress markers associated with Cyto-Kinase inhibition.
Q3: What are the recommended starting doses for in vivo studies in rodents?
A3: For initial dose-range finding studies, we recommend starting with a low dose of 1 mg/kg and escalating to a maximum of 50 mg/kg. The selection of the starting dose should also be guided by in vitro potency data (e.g., IC50 or EC50 values). Please refer to the dose-response toxicity data in the tables below for more detailed guidance.
Q4: What is the most common route of administration for this compound in animal models?
A4: The recommended route of administration is intraperitoneal (IP) injection for initial efficacy and toxicity studies due to its ease of use and rapid absorption. For studies requiring sustained exposure, oral gavage (PO) may be considered, although bioavailability is variable and requires vehicle optimization.
Troubleshooting Guide
Issue 1: Unexpected Animal Mortality at Low Doses
-
Q: We are observing significant mortality in our mouse cohort at doses previously reported to be well-tolerated (e.g., 5-10 mg/kg). What could be the cause?
-
A:
-
Vehicle Toxicity: The formulation vehicle may be contributing to the observed toxicity. Ensure the vehicle is well-tolerated on its own by including a vehicle-only control group. Common issues arise from inappropriate pH, osmolality, or the use of organic solvents like DMSO at high concentrations.
-
Formulation Instability: this compound may be precipitating out of solution, leading to emboli or inconsistent dosing. Visually inspect the formulation for any particulate matter before each administration.
-
Strain Sensitivity: Different rodent strains can exhibit varied sensitivity to novel compounds. Verify the strain used in your study and compare it to any available reference data.
-
Dosing Error: Double-check all dose calculations and the concentration of your dosing solution to rule out accidental overdose.
-
Issue 2: Signs of Severe Dehydration and Weight Loss
-
Q: Following administration of this compound, our animals are showing rapid weight loss (>15%) and signs of dehydration. What steps can we take?
-
A:
-
Monitor Fluid Intake: Assess water consumption in treated animals compared to controls.
-
Provide Supportive Care: Administer subcutaneous fluids (e.g., sterile saline) to counteract dehydration. Providing a wet food mash can also encourage fluid and nutrient intake.
-
Assess Renal Function: this compound may have unexpected renal toxicity. Collect blood and urine samples to analyze markers of kidney function such as blood urea nitrogen (BUN) and creatinine.
-
Dose Adjustment: Consider reducing the dose or the frequency of administration to lessen the severity of these side effects.
-
Issue 3: Inconsistent Efficacy and High Variability in Response
-
Q: We are observing high variability in the therapeutic response to this compound within the same treatment group. What could be the reason?
-
A:
-
Pharmacokinetic Variability: Investigate the pharmacokinetic profile of this compound in your animal model. Factors such as poor absorption, rapid metabolism, or rapid clearance can lead to inconsistent drug exposure.
-
Formulation Issues: An uneven suspension or unstable solution can result in animals receiving different effective doses. Ensure your formulation is homogenous throughout the dosing period.
-
Biological Variability: The underlying biology of your disease model may have inherent variability. Ensure that your group sizes are adequately powered to detect a statistically significant effect.
-
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Toxicity of this compound in Mice (Single IP Dose)
| Dose (mg/kg) | Number of Animals | Mortality Rate (%) | Key Clinical Signs Observed |
| 1 | 10 | 0 | No observable adverse effects |
| 5 | 10 | 0 | Mild lethargy, resolved within 4 hours |
| 10 | 10 | 10 | Lethargy, ruffled fur |
| 25 | 10 | 40 | Severe lethargy, ataxia, weight loss |
| 50 | 10 | 80 | Moribund, significant weight loss |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg IP)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 2.5 | µg/mL |
| Tmax (Time to Cmax) | 0.5 | hours |
| AUC (Area Under the Curve) | 8.2 | µg*h/mL |
| t1/2 (Half-life) | 2.1 | hours |
| Bioavailability (Oral) | 15 | % |
Experimental Protocols
Protocol 1: Acute Toxicity Study in Mice
-
Animals: Use healthy, young adult mice (e.g., C57BL/6, 8-10 weeks old), acclimated for at least one week.
-
Grouping: Randomly assign animals to at least 5 groups (n=10 per group: 5 male, 5 female), including a vehicle control and four dose levels of this compound.
-
Dose Preparation: Prepare fresh dosing solutions of this compound in a recommended vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Administration: Administer a single dose via the desired route (e.g., intraperitoneal injection).
-
Observation: Monitor animals continuously for the first 4 hours post-dosing, and then at least twice daily for 14 days. Record clinical signs of toxicity, body weight changes, and any instances of mortality.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals. Collect major organs for histopathological analysis.
Protocol 2: Dose-Range Finding Study
-
Objective: To determine the maximum tolerated dose (MTD) for a multi-dosing regimen.
-
Animals and Grouping: Similar to the acute toxicity study, use a sufficient number of animals per group (n=5-8) for statistical power.
-
Dosing Regimen: Administer this compound daily for 5-7 consecutive days at escalating dose levels.
-
Monitoring: Daily monitoring of body weight, clinical signs, and food/water intake is critical. Establish clear endpoints for humane euthanasia (e.g., >20% body weight loss).
-
Analysis: The MTD is defined as the highest dose that does not cause significant mortality or signs of severe toxicity that would interfere with the planned efficacy study.
Visualizations
Caption: Hypothetical signaling pathway of this compound toxicity.
Caption: Experimental workflow for toxicity screening.
Caption: Troubleshooting logic for unexpected mortality.
common pitfalls in AM-8735 experiments
Welcome to the technical support center for AM-8735. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals navigate common challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. By binding to the allosteric pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation and survival in susceptible cell lines.
Q2: How should I dissolve and store this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. For in vivo studies, a formulation in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 is recommended. Stock solutions in DMSO should be stored at -20°C or -80°C and are stable for up to 6 months. Avoid repeated freeze-thaw cycles.
Q3: What are the expected off-target effects of this compound?
This compound has been designed for high selectivity towards MEK1/2. However, as with any kinase inhibitor, the potential for off-target effects exists. It is advisable to perform kinome profiling to assess the selectivity of this compound in your experimental system.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Optimize cell density to ensure cells are in the logarithmic growth phase during the treatment period. |
| Compound Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of your pipetting. |
| Assay Incubation Time | The incubation time with this compound can influence the IC50 value. A standard 72-hour incubation is recommended, but this may need to be optimized for your specific cell line. |
| Cell Line Health | Use cells with a low passage number and regularly test for mycoplasma contamination. |
Weak or No Inhibition of p-ERK in Western Blots
Problem: After treating cells with this compound, you do not observe a significant decrease in the levels of phosphorylated ERK (p-ERK).
Possible Causes and Solutions:
-
Suboptimal Compound Concentration: Ensure you are using a concentration of this compound that is at or above the IC50 for p-ERK inhibition in your cell line. This may be different from the IC50 for cell viability.
-
Incorrect Timing of Lysate Collection: The inhibition of p-ERK is often a rapid event. Collect cell lysates within 1-4 hours of treatment to observe maximal inhibition.
-
Poor Antibody Quality: Use a validated antibody specific for p-ERK1/2 (Thr202/Tyr204). Ensure the antibody is stored correctly and has not expired.
-
Basal Pathway Activity: Some cell lines may have low basal levels of p-ERK. Consider stimulating the pathway with a growth factor (e.g., EGF or FGF) for a short period before this compound treatment to create a larger dynamic range for observing inhibition.
Experimental Protocols
Protocol 1: Western Blotting for p-ERK Inhibition
-
Cell Seeding: Seed 1-2 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours in a serum-free medium.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a DMSO-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (p-ERK, nM) | IC50 (Viability, nM) |
| A375 | Melanoma | 5 | 15 |
| HT-29 | Colon | 8 | 25 |
| HCT116 | Colon | 12 | 40 |
| Panc-1 | Pancreatic | >1000 | >1000 |
Table 2: In Vivo Efficacy of this compound in an A375 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | QD | 0 |
| This compound | 10 | QD | 65 |
| This compound | 30 | QD | 88 |
Technical Support Center: Interpreting Unexpected Results with AM-8735
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "AM-8735." The following technical support guide is a generalized resource for a hypothetical novel small molecule inhibitor, herein referred to as this compound. The principles and troubleshooting strategies outlined are based on common challenges encountered in preclinical drug discovery and are intended to serve as a template for researchers working with new chemical entities.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected downstream signaling inhibition after treating cells with this compound, despite confirming target engagement. What could be the reason?
A1: This is a common challenge in drug discovery. Several factors could be at play:
-
Cellular Compensation: The cell might be activating compensatory signaling pathways to overcome the inhibition of the primary target.
-
Redundant Mechanisms: Another protein or pathway may perform a similar function to the target of this compound, thus masking the effect of inhibition.
-
Experimental Conditions: The incubation time, cell density, or serum concentration in your media could be influencing the outcome.
-
Off-Target Effects: this compound might be interacting with other molecules that counteract the expected downstream effect.[1][2][3]
Q2: We are observing significant cytotoxicity at concentrations where we expect to see specific target inhibition. How can we determine if this is an on-target or off-target effect?
A2: Distinguishing between on-target and off-target toxicity is crucial. Here are a few strategies:
-
Target Knockdown/Knockout: Compare the cytotoxic effect of this compound in wild-type cells versus cells where the intended target has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9). If the cytotoxicity is reduced in the absence of the target, it is likely an on-target effect.
-
Rescue Experiments: If the target is an enzyme, try to rescue the cells by adding back a product of the enzymatic reaction. If the cytotoxicity is reversed, it suggests an on-target effect.
-
Structurally Unrelated Inhibitors: Test other known inhibitors of the same target that are structurally different from this compound. If they produce the same cytotoxic phenotype, the toxicity is more likely to be on-target.
-
Dose-Response Analysis: Carefully analyze the dose-response curves for target inhibition and cytotoxicity. A large window between the IC50 for target inhibition and the CC50 for cytotoxicity suggests a higher likelihood of off-target toxicity at higher concentrations.
Q3: Our in vivo efficacy with this compound is much lower than predicted by our in vitro experiments. What are the potential causes?
A3: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors related to ADME (Absorption, Distribution, Metabolism, and Excretion) and the complexity of the in vivo environment:
-
Poor Pharmacokinetics (PK): this compound may have low bioavailability, rapid metabolism, or rapid clearance in vivo, preventing it from reaching a sufficient concentration at the tumor site.
-
Poor Target Engagement in Vivo: The compound may not be reaching and binding to its target effectively in the tissue of interest.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture and can influence the response to treatment.
-
Development of Resistance: The tumor may have intrinsic or may rapidly develop resistance to this compound.
Troubleshooting Guides
Guide 1: Investigating Lack of Downstream Signaling Inhibition
This guide provides a systematic approach to troubleshooting when this compound is not producing the expected downstream effects.
Hypothetical Scenario: this compound is a putative inhibitor of Kinase X. You have confirmed that this compound binds to Kinase X in a cellular thermal shift assay (CETSA), but you do not observe a decrease in the phosphorylation of Protein Y, a known substrate of Kinase X.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of downstream effect.
Experimental Protocols:
-
Step 1: Verify Compound Integrity and Concentration
-
Method: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy on the batch of this compound being used to confirm its identity and purity. Prepare fresh stock solutions and verify the concentration using a spectrophotometer or a quantitative analytical method.
-
-
Step 2: Confirm Target Engagement in Assay Conditions
-
Method: Use a target engagement assay that is compatible with your experimental conditions. For example, if you are performing a Western blot for p-Protein Y after a 24-hour treatment, you should confirm target engagement with Kinase X at the same time point using an assay like CETSA or a NanoBRET Target Engagement Assay.
-
-
Step 3: Optimize Experimental Conditions
-
Method:
-
Time Course: Perform a time-course experiment, measuring p-Protein Y levels at multiple time points after this compound treatment (e.g., 1, 6, 12, 24, 48 hours).
-
Dose-Response: Conduct a detailed dose-response experiment with a wider range of this compound concentrations.
-
Serum Starvation: If your experiment is conducted in the presence of serum, growth factors in the serum may be activating parallel pathways. Try performing the experiment in serum-starved or low-serum conditions.
-
-
-
Step 4: Investigate Alternative Signaling Pathways
-
Method: Use a phospho-kinase array or a similar proteomic approach to get a broader view of the signaling pathways affected by this compound. This may reveal the activation of compensatory pathways.
-
-
Step 5: Assess for Off-Target Effects
-
Method: Perform a kinome scan or a similar broad profiling assay to identify other kinases that this compound may be inhibiting.[4] An off-target effect could be counteracting the expected downstream inhibition.
-
Guide 2: Deconvoluting On-Target vs. Off-Target Cytotoxicity
This guide outlines a strategy to determine if observed cytotoxicity is due to the intended mechanism of action or off-target effects.
Decision Tree for Cytotoxicity:
Caption: Decision tree for on-target vs. off-target cytotoxicity.
Data Presentation:
Table 1: Hypothetical IC50 and CC50 Data for this compound
| Cell Line | Target IC50 (nM) | Cytotoxicity CC50 (nM) | Therapeutic Window (CC50/IC50) |
| Wild-Type | 50 | 500 | 10 |
| Target Knockout | >10,000 | 480 | Not Applicable |
Experimental Protocols:
-
Target Knockdown/Knockout and Cytotoxicity Assay:
-
Generate a stable cell line with the target of this compound knocked out using CRISPR/Cas9 technology.
-
Seed wild-type and knockout cells in parallel in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Measure cell viability using a standard assay such as CellTiter-Glo®.
-
Calculate the CC50 values for both cell lines. A significant shift in the CC50 for the knockout cells would indicate on-target cytotoxicity.
-
-
Profiling with Structurally Unrelated Inhibitors:
-
Select at least two other known inhibitors of the same target with different chemical scaffolds from this compound.
-
Perform cytotoxicity assays with these compounds in the same cell line and under the same conditions as used for this compound.
-
If all compounds exhibit a similar cytotoxic profile, it strengthens the evidence for on-target toxicity.
-
Signaling Pathway Diagram
Hypothetical Signaling Pathway for Target of this compound:
This diagram illustrates a hypothetical signaling cascade where this compound is designed to inhibit Kinase X, which in turn is expected to prevent the phosphorylation of Protein Y and subsequent gene transcription.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AM-8735 Degradation Pathways
Welcome to the technical support center for AM-8735. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist with your research.
It is important to note that "this compound" is a placeholder designation for the purpose of illustrating common degradation pathways and analytical methodologies. The data and pathways described herein are hypothetical and based on typical observations for similar small molecule drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways observed for this compound?
A1: Based on forced degradation studies, this compound is susceptible to two primary degradation pathways: hydrolysis and oxidation. Hydrolysis primarily occurs under acidic and basic conditions, leading to the cleavage of the ester functional group. Oxidation, mediated by peroxide, results in the formation of an N-oxide derivative.
Q2: What are the major degradation products of this compound?
A2: The major degradation products identified are:
-
AM-DP1 (Hydrolysis Product): Formed via acid- or base-catalyzed hydrolysis of the ethyl ester to a carboxylic acid.
-
AM-DP2 (Oxidative Product): An N-oxide formed at the tertiary amine position upon exposure to oxidative stress.
Q3: Under what conditions is this compound most stable?
A3: this compound demonstrates the highest stability under neutral pH conditions (pH 6-8) and when protected from light and strong oxidizing agents. It is relatively stable to heat in the solid state.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach. This method can separate the intact this compound from its major degradation products, AM-DP1 and AM-DP2.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the chromatogram of my this compound sample.
-
Possible Cause 1: Sample Degradation. The unexpected peaks may be degradation products.
-
Solution: Compare the retention times of the unknown peaks with the reference chromatograms for AM-DP1 and AM-DP2. Ensure that your sample handling and storage conditions minimize exposure to acidic/basic conditions and light.
-
-
Possible Cause 2: Contamination. The peaks could be from a contaminated solvent, glassware, or the sample itself.
-
Solution: Analyze a blank (injection of the mobile phase or sample diluent) to check for solvent contamination. Ensure all glassware is thoroughly cleaned.
-
Issue 2: The concentration of this compound in my sample is lower than expected.
-
Possible Cause 1: Degradation during storage or sample preparation.
-
Solution: Review your storage conditions. This compound solutions should be stored at 2-8°C and protected from light. Prepare samples in a neutral pH diluent immediately before analysis.
-
-
Possible Cause 2: Inaccurate sample preparation or dilution.
-
Solution: Verify all calculations and ensure that volumetric glassware and pipettes are properly calibrated. Prepare a fresh stock solution and repeat the dilution.
-
Issue 3: Poor peak shape or resolution in the HPLC analysis.
-
Possible Cause 1: Mobile phase issues. The pH or composition of the mobile phase may not be optimal.
-
Solution: Ensure the mobile phase is freshly prepared and properly degassed. Verify the pH of the aqueous component.
-
-
Possible Cause 2: Column degradation. The HPLC column performance may have deteriorated.
-
Solution: Wash the column according to the manufacturer's instructions. If performance does not improve, replace the column.
-
Data Presentation
Table 1: Summary of this compound Degradation under Forced Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 60°C | 15.2% | AM-DP1 |
| 0.1 M NaOH (Base Hydrolysis) | 8 hours | 60°C | 25.8% | AM-DP1 |
| 3% H₂O₂ (Oxidation) | 24 hours | Room Temp | 18.5% | AM-DP2 |
| Thermal (Solid State) | 10 days | 60°C | 1.1% | Not significant |
| Photolytic (Solution) | 24 hours | Room Temp | 4.5% | Minor unknown degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for subjecting this compound to various stress conditions to identify potential degradation pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute samples for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven at 60°C for 10 days.
-
At the end of the study, dissolve the solid in diluent to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound in the mobile phase at a concentration of 0.1 mg/mL.
-
Expose the solution to a calibrated light source (e.g., ICH option 2) for 24 hours.
-
Analyze the sample by HPLC.
-
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This method is designed to separate this compound from its principal degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 40% A, 60% B
-
15-17 min: Linear gradient to 5% A, 95% B
-
17-20 min: Hold at 5% A, 95% B
-
20-22 min: Return to 95% A, 5% B
-
22-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Technical Support Center: Ensuring Consistent AM-8735 Activity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent and reliable in vitro activity of AM-8735, a potent and selective MDM2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1] It functions by disrupting the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting the MDM2-p53 interaction, this compound stabilizes p53, leading to the activation of p53-mediated signaling pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final working concentration. The final DMSO concentration in the cell culture should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.[3][4] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Q3: In which cell lines is this compound expected to be active?
A3: The activity of this compound is primarily dependent on the p53 status of the cell line. It is most effective in cell lines that express wild-type p53.[2] In cancer cells where MDM2 is overexpressed, leading to the suppression of wild-type p53, this compound can restore p53 function.[2] Its activity is expected to be significantly lower in cell lines with mutated or null p53.[6]
Troubleshooting Guide
Issue 1: Inconsistent or No Compound Activity
Q: I am not observing the expected biological effect (e.g., decreased cell viability, p53 activation) after treating my cells with this compound. What are the possible reasons?
A: Several factors could contribute to a lack of activity. Here's a systematic troubleshooting approach:
-
Cell Line p53 Status: Confirm that your cell line expresses wild-type p53. The efficacy of this compound is highly dependent on a functional p53 pathway.[6] You can verify the p53 status of your cell line through literature search or sequencing.
-
Compound Integrity and Handling:
-
Solubility: this compound may precipitate in aqueous culture media if not properly dissolved.[7][8] Ensure your stock solution in DMSO is fully dissolved before diluting it into the media. When diluting, add the DMSO stock to the media and mix immediately and thoroughly. Consider making serial dilutions in DMSO before the final dilution into the media.[8]
-
Storage: Improper storage can lead to compound degradation. Ensure your this compound stock solutions are stored at -20°C or -80°C and protected from light.[5] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[3]
-
-
Experimental Conditions:
-
Concentration Range: You may be using a concentration of this compound that is too low. Refer to the literature for effective concentration ranges in your specific cell line or a similar one.
-
Treatment Duration: The biological effects of this compound are time-dependent. An incubation time of 24-72 hours is typically required to observe significant effects on cell viability.[9] For signaling pathway activation (e.g., p53 stabilization), shorter time points (e.g., 4-24 hours) may be sufficient.[10]
-
-
Assay-Specific Issues: Refer to the troubleshooting sections for specific assays below.
Issue 2: Poor Solubility and Precipitation in Cell Culture
Q: My this compound solution is precipitating when I add it to the cell culture medium. How can I improve its solubility?
A: This is a common issue with hydrophobic compounds. Here are some solutions:
-
Optimize Dilution Method: Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of media, try a stepwise dilution. First, dilute the DMSO stock into a small volume of media, vortex or mix well, and then add this to the final culture volume.
-
Final DMSO Concentration: While keeping the final DMSO concentration low is important, ensuring the compound stays in solution is critical. You can test the tolerance of your specific cell line to slightly higher DMSO concentrations (e.g., up to 0.5%), though this should be carefully controlled with a vehicle-only group.[4]
-
Serum in Media: The presence of serum can sometimes help to solubilize hydrophobic compounds. Ensure you are using the recommended serum concentration for your cell line.
-
Pre-warming Media: Adding the compound to pre-warmed media can sometimes improve solubility.
Issue 3: High Variability in Cell Viability Assays
Q: I am getting inconsistent IC50 values for this compound in my cell viability assays. What can I do to improve reproducibility?
A: High variability in cell viability assays can stem from several sources:
-
Inconsistent Cell Seeding: Ensure a uniform cell number is seeded in each well. Inaccurate cell counting or uneven cell suspension can lead to significant well-to-well variability.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Incubation Time: Ensure that the incubation time after compound addition is consistent across all plates and experiments.
-
Reagent Addition: When adding reagents like MTT or MTS, ensure that the volume is consistent in all wells and that the incubation time before reading the plate is uniform.
-
Data Analysis: Use a consistent method for data normalization (e.g., to vehicle control) and for calculating IC50 values. Perform multiple independent experiments to ensure the reliability of your results.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and other MDM2 inhibitors in various cancer cell lines. These values can serve as a reference for expected potency.
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
| This compound | p53 wild-type cells | Growth Inhibition | 63 nM | MedchemExpress |
| This compound | HCT116 (p53 wt) | p21 mRNA induction | 160 nM | MedchemExpress |
| Nutlin-3a | MCF7 | Cell Viability (MTT) | 5.9 µM | [11] |
| Milademetan | MCF7 | Cell Viability (MTT) | 11.07 µM | [11] |
| Idasanutlin | MDA-MB-231 | Cell Viability | 2.00 ± 0.63 µM | [12] |
| Idasanutlin | MDA-MB-468 | Cell Viability | 2.43 ± 0.24 µM | [12] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (with wild-type p53)
-
Complete growth medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p53 and p21 Activation
This protocol is for detecting the upregulation of p53 and its downstream target p21 in response to this compound treatment.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest (with wild-type p53)
-
Complete growth medium
-
This compound
-
DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for 6-24 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein expression relative to the loading control.
Visualizations
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating the in vitro activity of this compound.
References
- 1. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Effects of Mdm2 Inhibitors on Cellular Viability of Breast Cancer Cell Lines HP100, MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Kinase Screening of AM-8735
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting and troubleshooting off-target kinase screening for the investigational compound AM-8735. While this compound is primarily characterized as an inhibitor of the p53/MDM2 protein-protein interaction, assessing its kinase selectivity is a critical step in preclinical development to understand its broader pharmacological profile and anticipate potential off-target effects.[1]
Frequently Asked Questions (FAQs)
Q1: Why is off-target kinase screening important for a non-kinase inhibitor like this compound?
While this compound's primary target is the p53/MDM2 interaction, small molecules can often bind to unintended targets, including the highly conserved ATP-binding pocket of kinases.[2] Unintended kinase inhibition can lead to unexpected cellular effects, toxicity, or even reveal new therapeutic opportunities.[3] Therefore, profiling this compound against a broad panel of kinases is essential for a comprehensive safety and efficacy assessment.
Q2: What are the common assay formats for kinase inhibitor profiling?
Several assay formats are available, each with its own advantages and disadvantages. Common methods include:
-
Radiometric Assays: Considered a gold standard, these directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[3][4] They are highly sensitive and less prone to compound interference.[3][5]
-
Fluorescence-Based Assays: These assays use fluorescent probes to detect either ATP consumption or substrate phosphorylation. They are well-suited for high-throughput screening (HTS).[6]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction and offer high sensitivity and a broad dynamic range.[7]
-
Chemoproteomics (e.g., Kinobeads): This approach uses affinity chromatography with immobilized, broad-spectrum kinase inhibitors to profile compound binding to native kinases in cell lysates, which can more closely mimic the physiological state.[8]
Q3: How should I interpret the results of my kinase screening panel?
The results are typically presented as percent inhibition at a specific concentration of this compound or as IC50 values (the concentration required to inhibit 50% of kinase activity).[9] It is crucial to consider the therapeutic concentration of this compound. Off-target inhibition at concentrations significantly higher than the intended therapeutic dose may be less physiologically relevant. Data can be visualized using heat maps or phylogenetic trees of the human kinome to provide a clear overview of selectivity.[10]
Q4: What are the next steps if significant off-target kinase activity is identified?
If this compound demonstrates potent inhibition of one or more off-target kinases, further investigation is warranted. This may include:
-
Cell-Based Assays: Confirming the off-target activity in a cellular context to assess the physiological relevance of the finding.[11]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify modifications that can reduce off-target activity while maintaining on-target potency.
-
In Vivo Studies: Evaluating the in vivo consequences of the off-target inhibition in animal models.[6]
Troubleshooting Guide
This guide addresses common issues encountered during kinase screening experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Pipetting errors, improper mixing, or "edge effects" in the assay plate.[9][11] | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Ensure thorough mixing of all reagents. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.[9] |
| Inconsistent IC50 Values | Variable enzyme activity, compound instability, or incorrect ATP concentration.[11] | Use a fresh aliquot of the kinase for each experiment. Verify the stability of this compound in the assay buffer over the experiment's duration. Ensure the ATP concentration is appropriate for the assay and consistent across experiments.[11] |
| No or Low Kinase Activity | Inactive enzyme, incorrect buffer conditions, or missing cofactors. | Confirm enzyme activity with a known positive control inhibitor. Ensure the buffer pH, ionic strength, and any necessary additives (e.g., DTT, BSA) are optimal for the specific kinase.[9] Verify the presence of required cofactors like MgCl2. |
| False Positives or Negatives | Compound interference with the assay technology (e.g., fluorescence quenching), or non-specific inhibition.[11] | Run a control experiment without the kinase to check for direct compound interference with the detection reagents.[11] For fluorescence-based assays, measure the intrinsic fluorescence of this compound.[11] |
Experimental Protocols
Below are generalized protocols for common kinase screening assays. Specific conditions may need to be optimized for each kinase.
Radiometric Filter-Binding Assay
This method measures the incorporation of a radiolabeled phosphate (γ-³³P or γ-³²P) from ATP into a substrate.
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and the assay buffer (typically including Tris-HCl, MgCl₂, and DTT).
-
Compound Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Capture: Stop the reaction and spot the mixture onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.
-
Washing: Wash the filter extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Calculate the percent inhibition relative to the vehicle control and determine IC50 values.
Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and assay buffer. Add serial dilutions of this compound or a vehicle control.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.
-
Detection: Measure the luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate percent inhibition and IC50 values.[7]
Data Presentation
Quantitative results from a kinase screen should be summarized in a clear, tabular format.
Table 1: Off-Target Kinase Profile of this compound
| Kinase Family | Kinase Target | Percent Inhibition @ 1 µM this compound | IC50 (µM) |
| TK | ABL1 | 8% | > 10 |
| TK | SRC | 12% | > 10 |
| TKL | BRAF | 5% | > 10 |
| CMGC | CDK2 | 92% | 0.25 |
| CMGC | GSK3B | 15% | > 10 |
| AGC | AKT1 | 7% | > 10 |
| ... | ... | ... | ... |
TK: Tyrosine Kinase; TKL: Tyrosine Kinase-Like; CMGC: CDK, MAPK, GSK3, and CLK family; AGC: PKA, PKG, and PKC family.
Visualizations
Diagrams can help visualize experimental workflows and potential biological consequences of off-target effects.
Caption: A generalized workflow for off-target kinase screening.
References
- 1. Activity‐Directed Synthesis of Inhibitors of the p53/hDM2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
overcoming AM-8735 experimental variability
This guide provides troubleshooting advice and standardized protocols to help researchers overcome common sources of experimental variability when working with the VAK inhibitor, AM-8735.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a potent, ATP-competitive inhibitor of Variability Associated Kinase (VAK), a key enzyme in the Cellular Stress Response Pathway X (CSRP-X). By inhibiting VAK, this compound prevents the phosphorylation of downstream substrates, disrupting stress response signaling and promoting apoptosis in susceptible cells.
Q2: What is the recommended solvent and storage condition for this compound? A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend preparing aliquots of the DMSO stock solution and storing them at -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (less than one week), 4°C is acceptable.
Q3: Is this compound light-sensitive? A3: Moderate light sensitivity has been observed. We recommend storing stock solutions in amber vials and minimizing exposure of the compound to direct light during experimental setup.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Q: My IC50 values for this compound are inconsistent between experiments. What are the potential causes and solutions?
A: Inconsistent IC50 values are a common issue stemming from several factors related to compound handling, assay setup, and cell culture conditions. Follow this guide to diagnose and resolve the problem.
Potential Causes & Solutions
-
Compound Solubility and Precipitation: this compound has poor aqueous solubility. Diluting a concentrated DMSO stock directly into aqueous media can cause it to precipitate, lowering the effective concentration.
-
Solution: Perform serial dilutions. First, create an intermediate dilution of this compound in a serum-free medium before making the final dilution in your complete cell culture medium. Visually inspect the final solution for any signs of precipitation. See Protocol 1 for the recommended procedure.
-
-
Compound Stability: this compound can degrade in cell culture media at 37°C over extended incubation periods (> 72 hours).
-
Solution: For long-term experiments, replenish the media with freshly prepared this compound every 48-72 hours to ensure a stable concentration.
-
-
Cell Culture Conditions: The metabolic state, passage number, and confluency of your cells can significantly impact their sensitivity to VAK inhibition.
-
Solution: Standardize your cell culture practice. Use cells within a consistent range of passage numbers, seed at the same density for each experiment, and ensure confluency is between 60-80% at the time of treatment.
-
-
Assay Parameters: Variations in incubation time, serum concentration in the media, and the type of viability assay used can all contribute to variability.
-
Solution: Adhere to a consistent protocol. Use the same serum concentration for all experiments, as serum proteins can bind to the compound. Ensure incubation times are precisely controlled. See Protocol 2 for a validated cell viability assay method.
-
AM-8735 Technical Support Center: Quality Control and Batch Consistency
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the quality and batch-to-batch consistency of the small molecule inhibitor, AM-8735. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for confirming the identity and purity of a new batch of this compound?
A1: It is crucial to verify the identity and purity of each new lot of this compound to ensure the reliability and reproducibility of your experimental results. We recommend a combination of analytical techniques for comprehensive characterization. The primary methods include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural identity.[1][2][3]
Q2: What is the acceptable purity level for this compound in cell-based assays?
A2: For most cell-based assays, a purity of ≥95% as determined by HPLC is recommended. However, for sensitive applications such as in vivo studies or enzymatic assays, a higher purity of ≥98% is advisable to minimize off-target effects from potential impurities.
Q3: How should I properly store this compound to ensure its stability?
A3: this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage of solutions, dissolve this compound in a suitable solvent (e.g., DMSO) at a high concentration and store in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: I am observing inconsistent results between different batches of this compound. What could be the cause?
A4: Batch-to-batch variability can arise from differences in purity, the presence of different impurities, or variations in crystalline form (polymorphism). It is essential to perform thorough quality control on each new batch. Comparing the HPLC profiles, MS spectra, and NMR spectra of different batches can help identify any discrepancies.[4]
Troubleshooting Guide
Issue 1: Unexpected or No Biological Activity
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Identity | Verify the molecular weight by Mass Spectrometry (MS) and confirm the chemical structure using ¹H and ¹³C NMR spectroscopy. |
| Low Purity | Determine the purity of the compound using HPLC. If the purity is below 95%, the active concentration is lower than intended. |
| Degradation of Compound | Assess the stability of your stock solution. Prepare a fresh solution from solid material and repeat the experiment. |
| Poor Solubility | Ensure that this compound is fully dissolved in the vehicle solvent before adding it to your experimental system. Sonication may aid in dissolution. |
Issue 2: Inconsistent Potency (IC₅₀/EC₅₀) Between Experiments
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variability | Perform a side-by-side comparison of the old and new batches in the same assay. Analyze both batches using HPLC, MS, and NMR to check for differences in purity and impurity profiles. |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of stock solutions. Prepare single-use aliquots. |
| Inaccurate Pipetting | Calibrate your pipettes regularly to ensure accurate dispensing of the compound. |
| Cell Line Instability | Ensure that the cell line used is from a consistent passage number and has not undergone significant genetic drift. |
Quantitative Data Summary
The following table summarizes the typical quality control specifications for a new batch of this compound.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR and ¹³C NMR | Conforms to structure |
| Molecular Weight | Mass Spectrometry (MS) | Corresponds to the theoretical mass ± 0.5 Da |
| Purity | HPLC (at 254 nm) | ≥98% |
| Residual Solvents | Gas Chromatography (GC) | ≤0.5% |
| Water Content | Karl Fischer Titration | ≤0.5% |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Inject 10 µL of the solution onto the column.
-
Run the gradient method to separate the main compound from any impurities.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
2. Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Dilute the this compound stock solution to approximately 10 µg/mL in methanol or acetonitrile.
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the ionization properties of this compound.
-
The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the compound.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Procedure:
-
The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum should be consistent with the proposed chemical structure.
-
The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.
-
Visualizations
Caption: Workflow for quality control of a new batch of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry and NMR spectroscopy: modern high-end detectors for high resolution separation techniques--state of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5. Batch-to-batch consistency checks - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis [spectralysbiotech.com]
Validation & Comparative
Validating the Anti-Tumor Activity of AM-8735: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the anti-tumor activity of AM-8735, a novel small molecule inhibitor targeting the p53-MDM2 protein-protein interaction. While specific preclinical data for this compound is not extensively available in the public domain, this document offers a comparative analysis with well-characterized MDM2 inhibitors, MI-77301 and RG7112, to establish a benchmark for experimental validation. The provided data and protocols will guide researchers in designing and interpreting experiments to assess the efficacy of this compound and similar compounds.
Mechanism of Action: Restoring the Guardian of the Genome
This compound is a morpholinone-based inhibitor of the p53-MDM2 interaction.[1] In many cancers with wild-type p53, the MDM2 protein is overexpressed, leading to the suppression of p53's tumor-suppressive functions. MDM2 acts as an E3 ubiquitin ligase, targeting p53 for degradation by the proteasome.[2] this compound, like other MDM2 inhibitors, is designed to fit into the p53-binding pocket of MDM2, preventing this interaction. This restores p53's ability to act as a transcription factor, inducing cell cycle arrest, apoptosis, and senescence in cancer cells.[2]
Figure 1: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
Comparative In Vitro Activity of MDM2 Inhibitors
The initial validation of an anti-tumor compound involves assessing its activity against cancer cell lines in vitro. Key metrics include the half-maximal inhibitory concentration (IC50), which quantifies the drug's potency in inhibiting cell growth. The following tables summarize the in vitro activity of MI-77301 and RG7112 in various cancer cell lines, providing a benchmark for the expected performance of this compound.
Table 1: In Vitro Activity of MI-77301 (SAR405838)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma | 0.092 | [3] |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.089 | [3] |
| LNCaP | Prostate Cancer | 0.27 | [3] |
| HCT-116 | Colon Cancer | 0.20 | [3] |
| WHIM9 | Breast Cancer (PDX) | Not specified, but effective in vitro | [2] |
| WHIM18 | Breast Cancer (PDX) | Not specified, but effective in vitro | [2] |
Table 2: In Vitro Activity of RG7112
| Cell Line/Model | Cancer Type | IC50 (µM) | Reference |
| MDM2-amplified PDCLs | Glioblastoma | 0.52 (average) | [4] |
| MDM4-amplified PDCLs | Glioblastoma | 1.2 (average) | [4] |
| TP53 wild-type PDCLs | Glioblastoma | 7.7 (average) | [4] |
| TP53-mutated lines | Glioblastoma | 21.9 (average) | [4] |
| Solid tumor cell lines | Various | Potent antitumor activity | [5] |
Comparative In Vivo Efficacy of MDM2 Inhibitors
Following promising in vitro results, the anti-tumor activity of a compound is evaluated in vivo using animal models, typically xenografts where human cancer cells are implanted in immunocompromised mice. The tables below present the in vivo efficacy of MI-77301 and RG7112.
Table 3: In Vivo Efficacy of MI-77301 (SAR405838)
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| SJSA-1 | Osteosarcoma | Single oral dose | Complete tumor regression | [3][6] |
| RS4;11 | Acute Lymphoblastic Leukemia | Oral, dose-dependent | Complete tumor growth inhibition | [3][6] |
| LNCaP | Prostate Cancer | Oral, dose-dependent | Complete tumor growth inhibition | [3][6] |
| HCT-116 | Colon Cancer | Oral, dose-dependent | Complete tumor growth inhibition | [3][6] |
| WHIM9 (PDX) | Breast Cancer | 100 mg/kg, oral | Highly effective tumor growth inhibition | [2][7] |
| WHIM18 (PDX) | Breast Cancer | 100 mg/kg, oral | Highly effective tumor growth inhibition | [2][7] |
Table 4: In Vivo Efficacy of RG7112
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| MDM2-amplified/TP53 wild-type PDCL | Glioblastoma (subcutaneous & orthotopic) | Oral | Reduced tumor growth, increased survival | [4][8] |
| LNCaP | Prostate Cancer | Oral | Highly synergistic with androgen deprivation | [5] |
| Human xenografts | Solid Tumors | Oral, non-toxic concentrations | Dose-dependent tumor inhibition and regression | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating the anti-tumor activity of a new compound. Below are generalized protocols for key assays used in the preclinical evaluation of MDM2 inhibitors.
In Vitro Assays
1. Fluorescence Polarization (FP) Binding Assay
-
Principle: This assay measures the binding affinity of the inhibitor to MDM2 by competing with a fluorescently labeled p53-derived peptide.
-
Protocol Outline:
-
A fluorescently labeled p53 peptide is incubated with recombinant human MDM2 protein.
-
Serial dilutions of the test compound (e.g., this compound) are added.
-
The mixture is incubated to reach equilibrium.
-
Fluorescence polarization is measured. A decrease in polarization indicates displacement of the labeled peptide by the inhibitor.
-
IC50 and Ki values are calculated from the resulting dose-response curve.
-
2. Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
-
Principle: These assays determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).
-
Protocol Outline:
-
Cancer cells with wild-type p53 are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the MDM2 inhibitor for 24-72 hours.
-
A reagent (e.g., MTT, CellTiter-Glo®) is added to each well.
-
Absorbance or luminescence is measured to quantify the number of viable cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
-
3. Western Blot Analysis
-
Principle: This technique is used to confirm the on-target mechanism of action by detecting the stabilization of p53 and the induction of its downstream target, p21.
-
Protocol Outline:
-
Cancer cells are treated with the MDM2 inhibitor at various concentrations and time points.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin).
-
Secondary antibodies conjugated to an enzyme are added, and the protein bands are visualized using a detection reagent.
-
In Vivo Assay
1. Xenograft Tumor Model
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors, which are then treated with the inhibitor to assess its effect on tumor growth.
-
Protocol Outline:
-
A suspension of human cancer cells (e.g., SJSA-1) is injected subcutaneously into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into control (vehicle) and treatment groups.
-
The MDM2 inhibitor is administered (e.g., orally) at various doses and schedules.
-
Tumor volume is measured regularly (e.g., twice a week) with calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot).
-
Figure 2: A general experimental workflow for validating the anti-tumor activity of a novel MDM2 inhibitor.
Conclusion
The validation of this compound as a potent anti-tumor agent requires a systematic approach involving both in vitro and in vivo studies. By leveraging the established data and protocols for well-characterized MDM2 inhibitors like MI-77301 and RG7112, researchers can effectively design experiments to assess the efficacy of this compound. The successful demonstration of potent and selective activity in preclinical models will be a critical step in advancing this and similar compounds into clinical development for the treatment of cancers with a wild-type p53 status.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. Synthesis and biological assays of E-ring analogs of camptothecin and homocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
AM-8735 in the Landscape of MDM2 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel MDM2 inhibitor AM-8735 against other key players in the field. This document summarizes key performance data, outlines experimental methodologies for cited assays, and visualizes critical pathways and workflows to aid in the evaluation of these therapeutic agents.
The p53 tumor suppressor protein, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers with wild-type p53, the overexpression of MDM2 leads to the functional inactivation of p53, thereby promoting tumor cell survival and proliferation. The development of small molecule inhibitors that disrupt the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and trigger tumor cell death. This compound is a potent and selective MDM2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This guide compares the performance of this compound with other notable MDM2 inhibitors that have entered clinical development: Navtemadlin (KRT-232, formerly AMG-232), Siremadlin (HDM201), and Milademetan (DS-3032b).
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and its comparators, focusing on their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Potency of MDM2 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| This compound | MDM2 | HTRF | 0.4 | - | [1] |
| Navtemadlin (AMG-232) | MDM2 | HTRF | 0.6 | 0.045 (Biacore) | [2][3] |
| Siremadlin (HDM201) | MDM2 | TR-FRET | <10 | - | [4] |
| Milademetan (DS-3032b) | MDM2 | TR-FRET | - | - | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.
Table 2: Cellular Activity of MDM2 Inhibitors in p53 Wild-Type Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | SJSA-1 (Osteosarcoma) | EdU Proliferation | 25 | [1] |
| This compound | HCT116 (Colon Cancer) | Growth Inhibition | 63 | |
| Navtemadlin (AMG-232) | SJSA-1 (Osteosarcoma) | Cell Proliferation | 9.4 | [3] |
| Navtemadlin (AMG-232) | HCT116 (Colon Cancer) | Cell Proliferation | 10 | [2] |
| Siremadlin (HDM201) | Nalm-6 (Leukemia) | Apoptosis | - | |
| Milademetan (DS-3032b) | SK-N-SH (Neuroblastoma) | Viability | 21.9 | |
| Milademetan (DS-3032b) | SH-SY5Y (Neuroblastoma) | Viability | 17.7 |
Table 3: In Vivo Efficacy of MDM2 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | SJSA-1 (Osteosarcoma) | 41 mg/kg, q.d., p.o. | ED50 | [1] |
| Navtemadlin (AMG-232) | SJSA-1 (Osteosarcoma) | 9.1 mg/kg, q.d., p.o. | ED50 | |
| Milademetan (DS-3032b) | SH-SY5Y (Neuroblastoma) | 50 mg/kg, p.o. | Delayed tumor growth |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the p53-MDM2 signaling pathway, a typical workflow for evaluating MDM2 inhibitors, and the logical framework of this comparative guide.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may be subject to modifications based on specific laboratory conditions and reagents.
MDM2-p53 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to the MDM2-p53 interaction in a high-throughput format.
-
Reagents and Materials:
-
Recombinant GST-tagged MDM2 protein
-
Recombinant biotinylated p53-derived peptide
-
Europium-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume black plates
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
Add 2 µL of diluted test compound or DMSO (control) to the wells of the 384-well plate.
-
Prepare a master mix containing the GST-MDM2 protein and biotinylated-p53 peptide in assay buffer.
-
Add 4 µL of the protein-peptide mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-XL665 in assay buffer.
-
Add 4 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
The ratio of the emission at 665 nm to 620 nm is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR) Assay for Binding Kinetics
SPR is used to determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of the interaction between an inhibitor and its target protein.
-
Reagents and Materials:
-
Recombinant MDM2 protein
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds serially diluted in running buffer.
-
-
Procedure:
-
Immobilize the MDM2 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Equilibrate the system with running buffer.
-
Inject a series of concentrations of the test compound over the sensor surface for a defined association time.
-
Switch to running buffer flow to monitor the dissociation phase.
-
Regenerate the sensor surface with a suitable regeneration solution if necessary.
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka, kd, and Kd).
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCT116, SJSA-1)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Test compounds serially diluted in culture medium.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Xenograft Mouse Model for In Vivo Efficacy
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Materials and Methods:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line (e.g., SJSA-1)
-
Matrigel (optional)
-
Test compound formulated for oral administration
-
Vehicle control.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Tumor growth inhibition is calculated and can be used to determine parameters such as the effective dose (ED50).
-
References
A Head-to-Head Showdown: Unpacking the Efficacy of MDM2 Inhibitors AM-8735 and Nutlin-3a
In the landscape of targeted cancer therapy, the inhibition of the MDM2-p53 interaction has emerged as a promising strategy to reactivate the tumor suppressor p53. Among the arsenal of small molecules developed for this purpose, AM-8735 and Nutlin-3a have garnered significant attention. This guide provides a detailed, data-driven comparison of the efficacy of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
This comparative analysis delves into the in vitro and in vivo activities of this compound and Nutlin-3a, presenting quantitative data in clearly structured tables for straightforward interpretation. Detailed experimental protocols for the key assays cited are also provided to ensure reproducibility and facilitate critical evaluation.
Mechanism of Action: A Shared Target
Both this compound and Nutlin-3a are potent and selective inhibitors of the MDM2 protein. Their primary mechanism of action involves binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction. This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The resulting stabilization and accumulation of p53 protein leads to the activation of downstream p53 signaling pathways, ultimately culminating in cell cycle arrest, apoptosis, or senescence in cancer cells with wild-type p53.
Figure 1: Simplified signaling pathway of p53-MDM2 interaction and the mechanism of inhibition by this compound and Nutlin-3a.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of this compound and Nutlin-3a has been evaluated in various cancer cell lines, particularly those harboring wild-type p53. The following tables summarize key efficacy parameters, providing a direct comparison of their activity.
| Compound | Target | Binding Affinity (IC50) | Reference |
| This compound | MDM2 | 25 nM | [1] |
| Nutlin-3a | MDM2 | Not explicitly stated in a comparable assay |
Table 1: Comparative MDM2 Binding Affinity.
| Compound | Cell Line | Assay Type | Growth Inhibition (IC50) | p53 Status | Reference |
| This compound | SJSA-1 (osteosarcoma) | EdU incorporation | 63 nM | Wild-type | [1] |
| This compound | p53-deficient cells | Not specified | >25 µM | Null | [1] |
| Nutlin-3a | SJSA-1 (osteosarcoma) | Not specified | ~10 µM (significant apoptosis at this concentration) | Wild-type | [2] |
| Nutlin-3a | HCT116 (colon carcinoma) | MTS Assay | 1.6 - 8.6 µM | Wild-type | [3] |
| Nutlin-3a | U-2 OS (osteosarcoma) | Not specified | 2 - 10 µM (dose-dependent inhibition) | Wild-type | [2] |
Table 2: Comparative Cell Growth Inhibition in p53 Wild-Type Cancer Cell Lines.
| Compound | Cell Line | Assay Type | p21 mRNA Induction (IC50) | Reference |
| This compound | HCT116 p53wt | Not specified | 160 nM | [1] |
| Nutlin-3a | HCT116 p53+/+ | qPCR | Significant increase at 2 µM | [3] |
Table 3: Comparative Induction of p21, a p53 Target Gene.
In Vivo Efficacy: Xenograft Tumor Models
The anti-tumor activity of this compound and Nutlin-3a has been demonstrated in preclinical xenograft models. The SJSA-1 osteosarcoma model, which has amplified MDM2, is a commonly used model to evaluate MDM2 inhibitors.
| Compound | Xenograft Model | Dosing Regimen | Efficacy (ED50) | Reference |
| This compound | SJSA-1 (osteosarcoma) | Oral gavage, q.d. for 2 weeks | 41 mg/kg | [1] |
| Nutlin-3a | SJSA-1 (osteosarcoma) | 200 mg/kg, orally, twice a day for 20 days resulted in 90% tumor growth inhibition | Not explicitly stated | [2] |
| Nutlin-3a | U-2 OS (osteosarcoma) | 25 mg/kg, intraperitoneally, once a day for 14 days resulted in 85% tumor growth inhibition | Not explicitly stated | [2] |
Table 4: Comparative In Vivo Anti-Tumor Efficacy.
Experimental Protocols
To ensure a thorough understanding of the presented data, detailed methodologies for the key experiments are provided below.
Figure 2: General experimental workflow for evaluating MDM2 inhibitors.
Cell Proliferation Assay (EdU Incorporation) for this compound
-
Cell Line: SJSA-1 osteosarcoma cells.
-
Treatment: Cells were treated with varying concentrations of this compound for 16 hours in the presence of 10% human serum.
-
Method: Cell proliferation was measured using the Click-iT® EdU assay, which detects active DNA synthesis.
-
Endpoint: The IC50 value, representing the concentration at which a 50% inhibition of cell proliferation is observed, was calculated.[1]
Cell Viability Assay (MTS) for Nutlin-3a
-
Cell Line: HCT116 p53+/+ colon carcinoma cells.
-
Treatment: Cells were treated with a range of Nutlin-3a concentrations for 72 hours.
-
Method: Cell viability was assessed using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay measures the metabolic activity of viable cells.
-
Endpoint: The IC50 value was determined from the dose-response curve.[3]
p21 mRNA Induction Assay (qPCR)
-
Cell Line: HCT116 p53 wild-type cells.
-
Treatment: Cells were treated with either this compound or Nutlin-3a for a specified period (e.g., 24 hours for Nutlin-3a).
-
Method: Total RNA was extracted from the cells and reverse transcribed to cDNA. Quantitative real-time PCR (qPCR) was performed using primers specific for the p21 (CDKN1A) gene and a housekeeping gene for normalization.
-
Endpoint: The fold change in p21 mRNA expression relative to untreated controls was calculated. For this compound, an IC50 for p21 induction was determined.[1][3]
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: SJSA-1 cells (5 × 10^6) were implanted subcutaneously.
-
Treatment (this compound): this compound was administered by oral gavage once daily (q.d.) for 2 weeks at doses of 5, 25, 50, and 100 mg/kg.[1]
-
Treatment (Nutlin-3a): In one study, Nutlin-3a was administered orally at 200 mg/kg twice daily for 20 days. In another study with a different cell line, it was administered intraperitoneally at 25 mg/kg once daily for 14 days.[2]
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition. The ED50, the dose required to achieve 50% of the maximum effect, was calculated for this compound.
Conclusion
Both this compound and Nutlin-3a are effective inhibitors of the MDM2-p53 interaction, demonstrating potent anti-proliferative and anti-tumor activity in preclinical models of cancers with wild-type p53. Based on the available data, this compound appears to exhibit greater potency in in vitro assays, with IC50 values in the nanomolar range for both MDM2 binding and cell growth inhibition. While a direct comparison of in vivo efficacy is challenging due to different dosing regimens in the cited studies, both compounds show significant tumor growth inhibition.
References
A Preclinical Head-to-Head: A Comparative Analysis of MDM2 Inhibitors AM-8735 and AMG 232
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent small molecule inhibitors of the MDM2-p53 interaction, AM-8735 and AMG 232. This analysis is based on publicly available experimental data.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many cancers with wild-type p53, its function is abrogated by the Murine Double Minute 2 (MDM2) oncoprotein, which targets p53 for degradation.[1] Small molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize and activate p53, leading to tumor cell cycle arrest and apoptosis. This guide focuses on the preclinical profiles of two such inhibitors: this compound and AMG 232.
Mechanism of Action: Restoring p53 Function
Both this compound and AMG 232 are potent and selective inhibitors of the MDM2-p53 protein-protein interaction.[2][3] They function by binding to the p53-binding pocket on the MDM2 protein, thereby preventing MDM2 from targeting p53 for proteasomal degradation.[1] The stabilized p53 can then accumulate and transcriptionally activate its target genes, such as CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.[3][4]
Figure 1: Simplified signaling pathway of MDM2-p53 interaction and its inhibition.
In Vitro Potency and Cellular Activity
Both molecules demonstrate high potency in biochemical and cell-based assays. AMG 232 exhibits picomolar affinity for MDM2, translating to potent inhibition of tumor cell proliferation in the low nanomolar range across various p53 wild-type cell lines.[3] this compound also shows nanomolar potency in both biochemical and cellular assays.[1][2] A key finding for both inhibitors is their selectivity for p53 wild-type cells, with significantly reduced or no activity observed in p53-deficient cell lines, confirming their on-target mechanism.[2]
| Parameter | This compound | AMG 232 |
| Biochemical Potency | HTRF IC50: 0.4 nM | MDM2-p53 Interaction IC50: 0.6 nM |
| IC50: 25 nM | MDM2 Binding Affinity (KD): 0.045 nM | |
| Cellular Potency (p53 wt) | SJSA-1 EdU IC50: 25 nM | SJSA-1 IC50: 9.1 nM |
| HCT116 p21 mRNA IC50: 160 nM | HCT116 Proliferation IC50: 10 nM | |
| General (p53 wt) IC50: 63 nM | Various Cell Lines IC50: 9.4 - 23.8 nM | |
| Cellular Potency (p53 null) | IC50 > 25 µM | No inhibition up to 10 µM |
| Table 1: Comparison of in vitro potency and cellular activity of this compound and AMG 232. |
In Vivo Efficacy in Preclinical Models
In vivo studies in xenograft models have demonstrated the anti-tumor activity of both compounds. Both this compound and AMG 232 have shown significant tumor growth inhibition upon oral administration in the SJSA-1 osteosarcoma model, which is characterized by MDM2 amplification.[2][3] Notably, AMG 232 led to complete and durable tumor regression in this model.[3]
| Parameter | This compound | AMG 232 |
| Xenograft Model | SJSA-1 Osteosarcoma | SJSA-1 Osteosarcoma, HCT116 Colorectal, ACHN Renal |
| Efficacy (SJSA-1) | ED50: 41 mg/kg | ED50: 9.1 mg/kg |
| Observed Effect (SJSA-1) | Excellent antitumor activity | Complete and durable tumor regression |
| Pharmacodynamic Marker | Time and concentration-dependent p21 mRNA induction in tumors | Increased p21, MDM2, and PUMA mRNA and protein in tumors |
| Table 2: Comparison of in vivo efficacy in preclinical xenograft models. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical data. Below are representative protocols for key experiments.
In Vitro Cell Proliferation Assay
-
Cell Culture: Tumor cell lines (e.g., SJSA-1, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of the test compound (this compound or AMG 232) or DMSO as a vehicle control.
-
Incubation: Cells are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the Click-iT® EdU assay for DNA synthesis or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., female athymic nude mice) are used.
-
Tumor Implantation: A suspension of human tumor cells (e.g., 5 x 10^6 SJSA-1 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., ~200 mm³). Mice are then randomized into treatment and control groups.
-
Compound Administration: The test compound is administered orally (e.g., by gavage) at various doses daily for a specified duration (e.g., 2 weeks). The vehicle control group receives the formulation solution without the active compound.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Endpoint: At the end of the study, the percentage of tumor growth inhibition is calculated. The effective dose that causes 50% tumor growth inhibition (ED50) is determined.
-
Pharmacodynamic Analysis: At specified time points after the final dose, tumors can be harvested to measure the levels of p53 target gene expression (e.g., p21 mRNA) by quantitative RT-PCR to confirm target engagement in vivo.
References
A Comparative Guide to Targeted MDM2 Inhibition and Dual-Pathway Targeting in Cancer Cell Lines: SAR405838 vs. AM-8735 (Represented by Nutlin-DCA Chimeras)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct strategies for targeting the p53 tumor suppressor pathway in cancer cell lines: the potent and specific MDM2 inhibitor, SAR405838, and a dual-pathway inhibitory approach represented by chimeric molecules combining a Nutlin-3a derivative with dichloroacetate (DCA), a concept related to advanced p53/MDM2 inhibitors like AM-8735.
Introduction to the Compounds
SAR405838 (MI-77301) is a highly optimized small-molecule inhibitor that specifically targets the interaction between the p53 tumor suppressor protein and its primary negative regulator, MDM2.[1] By binding to MDM2 with high affinity, SAR405838 prevents the MDM2-mediated degradation of p53, leading to the accumulation of wild-type p53 and the activation of p53-dependent downstream pathways that can induce cell-cycle arrest and apoptosis in cancer cells.[1]
This compound is identified as an inhibitor of the p53-hDM2 protein-protein interaction. A tangible example of a sophisticated strategy in this domain is the development of Nutlin-DCA chimeric compounds . These molecules are designed to act on two distinct cellular processes simultaneously.[2] The Nutlin-3a component targets the p53-MDM2 interaction, while the dichloroacetate (DCA) moiety inhibits pyruvate dehydrogenase kinase (PDK), thereby reversing the Warburg effect, a metabolic hallmark of many cancer cells.[2] This dual-action approach aims to both restore p53 function and normalize cancer cell metabolism.
Mechanism of Action and Signaling Pathways
SAR405838: Targeted p53 Reactivation
SAR405838 functions by binding to the p53-binding pocket of the MDM2 protein with high specificity and affinity. This action blocks the protein-protein interaction between MDM2 and p53. In cancer cells with wild-type p53, this inhibition of MDM2's E3 ubiquitin ligase activity towards p53 leads to the stabilization and accumulation of p53.[3] Elevated p53 levels then transcriptionally activate target genes such as CDKN1A (encoding p21) and PUMA, resulting in cell-cycle arrest and apoptosis, respectively.[1]
Nutlin-DCA Chimeras: Dual-Pathway Inhibition
The Nutlin-DCA chimeras employ a two-pronged attack. The Nutlin-3a portion acts similarly to SAR405838 by inhibiting the p53-MDM2 interaction. Concurrently, the DCA component targets cancer cell metabolism.[2] Cancer cells often exhibit the Warburg effect, relying on aerobic glycolysis for energy production. DCA inhibits pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex.[2] This shifts the metabolic pathway from glycolysis towards oxidative phosphorylation in the mitochondria, a state less favorable for cancer cell proliferation.[2]
Performance in Cancer Cell Lines: Quantitative Data
The following tables summarize the available quantitative data on the efficacy of SAR405838 and the Nutlin-DCA chimeras in various cancer cell lines.
Table 1: Cell Growth Inhibition (IC50) of SAR405838 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | SAR405838 IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-type | 0.20 ± 0.04 |
| RS4;11 | Acute Leukemia | Wild-type | 0.12 ± 0.01 |
| LNCaP | Prostate Cancer | Wild-type | 0.31 ± 0.04 |
| HCT-116 | Colon Cancer | Wild-type | 0.20 ± 0.04 |
| HCT-116 (p53-/-) | Colon Cancer | Deletion | >20 |
| SAOS-2 | Osteosarcoma | Deletion | >10 |
| PC-3 | Prostate Cancer | Deletion | >10 |
| SW620 | Colon Cancer | Mutation | >10 |
| (Data sourced from Wang et al., Cancer Research, 2014) |
Table 2: Cell Viability of Nutlin-DCA Chimeras in Selected Cancer Cell Lines
| Compound | Cell Line | p53 Status | Concentration (µM) | % Cell Viability |
| rac-20a | MCF7 | Wild-type | 10 | ~40% |
| HCT-116 | Wild-type | 10 | ~55% | |
| HCT-116 (p53-/-) | Null | 10 | ~90% | |
| rac-20b | MCF7 | Wild-type | 10 | ~50% |
| HCT-116 | Wild-type | 10 | ~60% | |
| HCT-116 (p53-/-) | Null | 10 | ~95% | |
| Nutlin-3 | MCF7 | Wild-type | 10 | ~60% |
| HCT-116 | Wild-type | 10 | ~70% | |
| HCT-116 (p53-/-) | Null | 10 | ~98% | |
| (Data interpreted from Illuminati et al., Molecules, 2025)[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate compounds like SAR405838 and Nutlin-DCA chimeras.
Experimental Workflow: General Overview
Protocol 1: Cell Viability (MTT/MTS) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., SAR405838 or Nutlin-DCA chimeras) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This assay detects one of the early hallmarks of apoptosis, the externalization of phosphatidylserine.
-
Cell Treatment: Culture and treat cells with the desired concentrations of the compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis; Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired duration and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Summary and Conclusion
The comparison between SAR405838 and the conceptual framework of this compound, represented by Nutlin-DCA chimeras, highlights two distinct and promising strategies in cancer therapy.
-
SAR405838 exemplifies a highly potent and specific targeted therapy. Its efficacy is demonstrated across multiple cancer cell lines harboring wild-type p53, with nanomolar to low micromolar IC50 values. This specificity makes it a strong candidate for cancers that are dependent on the p53-MDM2 axis for survival. However, its efficacy is limited to tumors with wild-type p53.
-
The Nutlin-DCA chimeras represent a multi-targeted approach, aiming to disrupt both a key survival pathway (p53-MDM2) and a fundamental metabolic characteristic of cancer (the Warburg effect).[2] This dual mechanism could potentially lead to synergistic effects and might be effective in a broader range of tumors or overcome certain resistance mechanisms. The preliminary data shows a p53-dependent reduction in cell viability.[2]
For researchers and drug developers, the choice between these strategies depends on the specific cancer type, its genetic background (particularly p53 status), and metabolic profile. SAR405838 offers a validated and potent option for a defined patient population, while the dual-pathway inhibition strategy of the Nutlin-DCA chimeras presents an innovative approach that warrants further investigation to determine its full therapeutic potential.
References
A Researcher's Comparative Guide to Confirming AM-8735 Target Engagement in Cells
Introduction
AM-8735 is a potent and selective small-molecule inhibitor of the p53-hDM2 protein-protein interaction (PPI), a critical regulator of the p53 tumor suppressor pathway.[1] Confirmation of target engagement in a cellular context is a crucial step in the preclinical validation of such inhibitors, providing evidence that the compound reaches its intended target and exerts its mechanism of action within the complex intracellular environment. This guide provides a comparative overview of three widely used methods for confirming the cellular target engagement of this compound and other p53-hDM2 inhibitors: the NanoBRET™ Protein-Protein Interaction Assay, the Cellular Thermal Shift Assay (CETSA), and the p53 Reporter Gene Assay. Each method offers distinct advantages and provides complementary information, allowing researchers to build a comprehensive understanding of their compound's activity.
The p53-hDM2 Signaling Pathway
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. The E3 ubiquitin ligase hDM2 (human double minute 2) is a key negative regulator of p53. Under normal physiological conditions, hDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. In many cancers with wild-type p53, hDM2 is overexpressed, leading to excessive p53 degradation and tumor progression. Inhibitors like this compound are designed to disrupt the p53-hDM2 interaction, thereby stabilizing and activating p53, which in turn transcriptionally upregulates target genes like the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.
Quantitative Comparison of Target Engagement Assays
| Parameter | This compound | Nutlin-3 (Comparator) | AMG 232 (Comparator) | Assay Principle |
| Biochemical Potency (HTRF IC50) | 0.4 nM | ~90 nM | 0.6 nM | Measures direct inhibition of purified p53-hDM2 protein interaction. |
| NanoBRET™ Assay (Cellular IC50) | Data not available | ~1.2 µM[2] | Data not available | Measures disruption of the p53-hDM2 interaction in live cells using bioluminescence resonance energy transfer. |
| CETSA (Cellular EC50/Shift) | Data not available | Induces a thermal shift of ~2.1°C at 10 µM[3] | Data not available | Measures target protein stabilization upon ligand binding in cells or cell lysates. |
| p53 Reporter Assay (Cellular EC50) | Data not available | ~0.1 - 0.5 µM (varies by cell line) | Data not available | Measures the transcriptional activation of a p53-responsive reporter gene. |
| Cell Proliferation (SJSA-1, IC50) | 25 nM | ~1-2 µM | 9.1 nM[4] | Measures the downstream phenotypic effect of p53 activation on cell viability. |
| p21 mRNA Induction (HCT116, IC50) | 160 nM[1] | Data not available | Data not available | Measures the transcriptional upregulation of a direct p53 target gene. |
Comparison of Experimental Workflows
Choosing the right assay depends on the specific research question, available resources, and desired throughput. The following diagram illustrates the generalized workflows for the three discussed target engagement methods.
Experimental Protocols
NanoBRET™ Protein-Protein Interaction Assay
This protocol is adapted for measuring the disruption of the p53-hDM2 interaction in live cells.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ PPI Control Pair (p53, MDM2): p53-HaloTag® and NanoLuc®-hDM2 fusion vectors[5][6]
-
White, 96-well or 384-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Luciferase Assay Substrate
-
Luminometer with 450nm and >600nm filters
Methodology:
-
Transfection: Co-transfect HEK293 cells with the p53-HaloTag® and NanoLuc®-hDM2 vectors at an optimized ratio (e.g., 1:1) using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Add the HaloTag® NanoBRET® 618 Ligand to the cell suspension at the final recommended concentration. Plate the cells into the wells of a white assay plate.
-
Compound Treatment: Prepare serial dilutions of this compound, Nutlin-3 (positive control), and a vehicle control (e.g., DMSO). Add the compounds to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 2-4 hours).
-
Signal Detection: Prepare the Nano-Glo® Luciferase Assay Reagent by mixing the substrate and buffer. Add the reagent to all wells.
-
Data Acquisition: Immediately measure the luminescence signal at the donor wavelength (450nm) and the acceptor wavelength (>600nm) using a microplate reader equipped with the appropriate filters.
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[2]
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western Blot-based CETSA to measure the thermal stabilization of endogenous hDM2 upon binding to this compound.
Materials:
-
Cancer cell line with wild-type p53 (e.g., SJSA-1, HCT116)
-
Cell culture medium and reagents
-
This compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for SDS-PAGE and Western Blotting
-
Primary antibody against hDM2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 4 hours) at 37°C.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control at room temperature.
-
Cell Lysis: Immediately after heating, cool the samples and lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blotting: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, normalize the samples, and analyze by SDS-PAGE followed by Western blotting using an anti-hDM2 antibody.
-
Analysis: Quantify the band intensities for hDM2 at each temperature for both treated and control samples. Plot the percentage of soluble hDM2 relative to the unheated control against the temperature. Determine the melting temperature (Tₘ) for each condition. The difference in Tₘ between the this compound-treated and vehicle-treated samples represents the thermal shift, confirming target engagement.[3]
p53 Reporter Gene Assay
This assay measures the functional consequence of hDM2 inhibition—the activation of p53's transcriptional activity.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., HCT116, U2OS)
-
p53-responsive luciferase reporter plasmid (e.g., containing p21 or BAX promoter elements)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound, Nutlin-3 (positive control), and vehicle control (DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methodology:
-
Transfection: Co-transfect the cells with the p53-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds.
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression (typically 16-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Measurement: Measure the firefly luciferase activity, which reflects p53 transcriptional activity. Subsequently, measure the Renilla luciferase activity for normalization of transfection efficiency and cell number.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Logical Framework for Assay Selection
The choice of assay should be guided by the specific goals of the study. This diagram presents a logical flow to aid in selecting the most appropriate method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 3. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NanoBRET® PPI Control Pair (p53, MDM2) [promega.com]
- 6. Promega NanoBRET PPI Control Pair (p53, MDM2) 2 x 20 μg | Buy Online | Promega | Fisher Scientific [fishersci.com]
A Comparative Guide to the Cross-Validation of AM-8735 Activity in p53 Wild-Type Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of AM-8735, a potent inhibitor of the p53-MDM2 protein-protein interaction, with alternative compounds targeting the same pathway. The data herein is collated from various preclinical studies to facilitate a comprehensive evaluation of these molecules for research and development purposes.
Introduction to this compound and the p53-MDM2 Axis
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. In many cancers where p53 remains non-mutated (wild-type), its function is often abrogated by its natural negative regulator, MDM2 (or HDM2 in humans). MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. The inhibition of this p53-MDM2 interaction is a key therapeutic strategy to reactivate p53's tumor-suppressing functions.
This compound is a potent, selective, small-molecule inhibitor of the MDM2-p53 interaction.[1] Like other compounds in its class, it is designed to mimic the key p53 residues that bind to the hydrophobic pocket of MDM2, thereby liberating p53 from its negative regulation. This guide compares the activity of this compound with other well-characterized MDM2-p53 inhibitors: Nutlin-3, MI-77301 (also known as SAR405838), and RITA.
Comparative Quantitative Analysis
The following tables summarize the in vitro and in vivo activities of this compound and its alternatives as reported in key studies. It is important to note that direct comparisons are most accurate when data is generated within the same study under identical conditions. Where possible, such direct comparisons are highlighted.
Table 1: Biochemical Assay Data — Inhibition of the p53-MDM2 Interaction
| Compound | Assay Type | Target | IC50 / Kᵢ (nM) | Source (Lab/Study) |
| This compound | Biochemical | MDM2 | IC50: 25 | Gonzalez AZ, et al. J Med Chem. 2014[1] |
| Nutlin-3a | Biochemical | MDM2 | IC50: 90 | Vassilev LT, et al. Science. 2004 |
| MI-77301 (SAR405838) | Biochemical | MDM2 | Kᵢ: 0.88 | Wang S, et al. Cancer Res. 2014 |
| RITA | Biochemical | p53 | Kd: 1.5 | Issaeva N, et al. Nat Med. 2004 |
Table 2: Cell-Based Assay Data — Inhibition of Cell Growth in p53 Wild-Type Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | IC50 (nM) | Source (Lab/Study) |
| This compound | p53 wild-type cells | 63 | Gonzalez AZ, et al. J Med Chem. 2014[1] |
| Nutlin-3a | SJSA-1 (Osteosarcoma) | ~900* | Wang S, et al. Cancer Res. 2014 |
| MI-77301 (SAR405838) | SJSA-1 (Osteosarcoma) | 92 | Wang S, et al. Cancer Res. 2014 |
| MI-77301 (SAR405838) | HCT-116 (Colon) | 200 | Wang S, et al. Cancer Res. 2014 |
| RITA | HCT-116 (Colon) | ~100-1000** | Issaeva N, et al. Nat Med. 2004 |
*Note: Data for Nutlin-3a and MI-77301 from Wang S, et al. (2014) allows for a direct comparison, highlighting the significantly greater cellular potency of MI-77301. **Note: RITA's cellular activity can vary, and its mechanism is reported to involve binding to p53 directly, unlike the others which bind to MDM2.
Table 3: In Vivo Xenograft Model Data
| Compound | Xenograft Model | Efficacy | Source (Lab/Study) |
| This compound | SJSA-1 Osteosarcoma | ED50: 41 mg/kg | Gonzalez AZ, et al. J Med Chem. 2014[1] |
| Nutlin-3 | SJSA-1 Osteosarcoma | Tumor growth inhibition | Vassilev LT, et al. Science. 2004 |
| MI-77301 (SAR405838) | SJSA-1 Osteosarcoma | Complete tumor regression | Wang S, et al. Cancer Res. 2014 |
| RITA | HCT-116 Colon Carcinoma | Tumor growth suppression | Issaeva N, et al. Nat Med. 2004 |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the p53-MDM2 signaling pathway and the mechanism by which inhibitors like this compound, Nutlin-3, and MI-77301 function. RITA is also shown, noting its distinct mechanism of binding directly to p53.
References
AM-8735: A Potent Activator of the p53 Pathway - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AM-8735, a small molecule inhibitor of the MDM2-p53 interaction, with other p53 pathway activators. The information presented is based on available preclinical data and is intended to assist researchers in evaluating this compound for their studies.
Mechanism of Action: Restoring p53 Tumor Suppressor Function
This compound is a potent and selective inhibitor of the MDM2 protein.[1] In normal cells, p53, a critical tumor suppressor, is negatively regulated by MDM2, which targets p53 for degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive activities. This compound works by binding to MDM2 in the same pocket that p53 would normally bind, thereby preventing the MDM2-p53 interaction. This inhibition leads to the stabilization and activation of p53, allowing it to carry out its functions, including cell cycle arrest and apoptosis of cancer cells.
Performance Comparison: this compound vs. Other MDM2 Inhibitors
| Parameter | This compound | Nutlin-3a | Reference |
| MDM2 Inhibition (IC50) | 25 nM | 90 nM | [1] |
| Cell Growth Inhibition (IC50, HCT-116 p53+/+) | 63 nM | ~1.6 - 8.6 µM | [1] |
| p21 mRNA Induction (IC50, HCT-116 p53+/+) | 160 nM | Not explicitly found | [1] |
| In Vivo Antitumor Efficacy (ED50, SJSA-1 xenograft) | 41 mg/kg (oral) | Data not directly comparable |
IC50: Half-maximal inhibitory concentration. ED50: Median effective dose.
A study comparing Nutlin-3a with its more active derivative, Nutlin-3a-aa, demonstrated that the derivative led to a more significant increase in p53, MDM2, and p21 protein levels in HCT-116 cells. This highlights the potential for developing even more potent MDM2 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments used to characterize p53 pathway activators are provided below.
Western Blot for p53, MDM2, and p21
This protocol is essential for assessing the cellular levels of key proteins in the p53 pathway following treatment with an inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p53, MDM2, and p21)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound or other compounds at various concentrations for a specified time. Lyse the cells on ice and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
MDM2-p53 Interaction Assay (Fluorescence Polarization)
This biochemical assay directly measures the ability of a compound to inhibit the interaction between MDM2 and p53.
Principle: A fluorescently labeled p53-derived peptide will have a high fluorescence polarization (FP) signal when bound to the larger MDM2 protein. An inhibitor that disrupts this interaction will cause the peptide to be released, resulting in a decrease in the FP signal.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., FAM-p53)
-
Assay buffer
-
384-well black plates
-
Plate reader with FP capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound and control compounds.
-
Assay Setup: In a 384-well plate, add the MDM2 protein, the fluorescently labeled p53 peptide, and the test compounds.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., HCT-116 with wild-type p53)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or other compounds.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of the compound.
Conclusion
This compound is a potent MDM2 inhibitor that effectively activates the p53 pathway, leading to the induction of downstream targets like p21 and subsequent cancer cell growth inhibition. The available data suggests that this compound has a strong potential as a therapeutic agent in cancers with wild-type p53. Further direct comparative studies with other MDM2 inhibitors in standardized assays will be beneficial to fully elucidate its relative potency and efficacy. The experimental protocols provided in this guide offer a framework for researchers to independently evaluate this compound and other p53-activating compounds.
References
Independent Verification of AM-8735 Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of AM-8735, a small molecule inhibitor of the p53-MDM2 protein-protein interaction, with other well-characterized inhibitors targeting the same pathway: RG7112 and MI-77301 (also known as SAR405838). The data presented is collated from independent studies to provide a comprehensive overview for researchers in oncology and drug discovery.
Introduction to p53-MDM2 Interaction Inhibitors
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis. Murine double minute 2 (MDM2) is a key negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Small molecule inhibitors that disrupt the p53-MDM2 interaction can restore p53 activity, providing a promising therapeutic strategy for treating various cancers with wild-type p53. This compound, RG7112, and MI-77301 are prominent examples of such inhibitors.
Potency Comparison of p53-MDM2 Inhibitors
The potency of these inhibitors has been evaluated using various biochemical and cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values.
| Compound | Assay Type | Target/Cell Line | Potency (IC50) | Reference |
| This compound | MDM2 Inhibition | - | 25 nM | [1] |
| Cell Growth Inhibition | HCT116 (p53 wt) | 63 nM | [1] | |
| p21 mRNA Induction | HCT116 (p53 wt) | 160 nM | [1][2] | |
| RG7112 | p53-MDM2 Binding | Cell-free | 18 nM | [3] |
| Cell Viability | IMR5 (Neuroblastoma) | 562 nM | [4] | |
| Cell Viability | LAN-5 (Neuroblastoma) | 430 nM | [4] | |
| MI-77301 | Cell Growth Inhibition | SJSA-1 (Osteosarcoma) | 92 nM | [5][6] |
| Cell Growth Inhibition | RS4;11 (Leukemia) | 89 nM | [5][6] | |
| Cell Growth Inhibition | LNCaP (Prostate Cancer) | 270 nM | [5][6] |
| Compound | Binding Target | Potency (Ki) | Reference |
| MI-77301 | MDM2 | 0.88 nM | [5][6] |
| RG7112 | MDM2 | 11 nM (KD) | [3] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for these inhibitors is the disruption of the interaction between p53 and MDM2. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21), resulting in cell cycle arrest and apoptosis.
Caption: The p53-MDM2 signaling pathway and the mechanism of action of inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to assess the potency of p53-MDM2 inhibitors.
Cell-Free p53-MDM2 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the disruption of the p53-MDM2 interaction by a test compound in a cell-free system.
Materials:
-
Recombinant human MDM2 protein (GST-tagged)
-
Biotinylated p53-derived peptide
-
Europium cryptate-labeled anti-GST antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing GST-MDM2 and biotin-p53 peptide to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding.
-
Add a solution containing the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665).
-
Incubate the plate in the dark at room temperature for another defined period (e.g., 60 minutes).
-
Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the compound concentration to determine the IC50.
Caption: Workflow for a cell-free HTRF-based p53-MDM2 binding assay.
Cellular Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., HCT116, SJSA-1)
-
Complete cell culture medium
-
Test compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent and measure the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period, and measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the IC50.
Western Blot Analysis for p53 and p21 Induction
This method verifies the mechanism of action by detecting the stabilization of p53 and the upregulation of its downstream target, p21.
Materials:
-
Human cancer cell line with wild-type p53
-
Test compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against p53, p21, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a defined time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the image using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Caption: Logical flow of molecular events measured by Western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In Vitro Characterization of a Potent p53-MDM2 Inhibitor, RG7112 in Neuroblastoma Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
In Vivo Showdown: A Head-to-Head Comparison of Clinical-Stage MDM2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of prominent clinical-stage MDM2 inhibitors. By summarizing key preclinical data, this guide aims to facilitate an informed evaluation of these targeted cancer therapies.
The discovery of small molecules that disrupt the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53 has paved the way for a promising class of cancer therapeutics. In tumors retaining wild-type TP53, which accounts for approximately 50% of human cancers, the function of p53 is often suppressed by overexpression of MDM2. MDM2 inhibitors are designed to block this interaction, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1][2] This guide focuses on a head-to-head comparison of the in vivo performance of several leading clinical-stage MDM2 inhibitors: Alrizomadlin (APG-115), Navtemadlin (KRT-232, formerly AMG-232), Siremadlin (HDM201), and Milademetan (DS-3032b).
Mechanism of Action: Restoring the Guardian of the Genome
All the MDM2 inhibitors discussed in this guide share a common mechanism of action. They are small molecules that bind to the p53-binding pocket on the MDM2 protein, thereby preventing MDM2 from targeting p53 for proteasomal degradation.[1] This leads to the accumulation of p53 in cancer cells with wild-type TP53, restoring its tumor-suppressive functions.[1]
Figure 1: The p53-MDM2 signaling pathway and the mechanism of action of MDM2 inhibitors.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the in vivo efficacy of Alrizomadlin, Navtemadlin, Siremadlin, and Milademetan in various preclinical xenograft models. It is important to note that direct comparison of absolute efficacy is challenging due to variations in experimental conditions, including the cancer cell lines, mouse models, and treatment regimens used in different studies.
Alrizomadlin (APG-115)
| Animal Model | Tumor Model (Cell Line/PDX) | Dosing Regimen | Key Outcomes |
| Xenograft | Gastric Adenocarcinoma | 100 mg/kg, p.o., daily for 10 days | Decreased xenograft tumor growth; enhanced radiation antitumor effect.[3] |
| Xenograft | Osteosarcoma | 100 mg/kg, p.o., daily for 14 days | Complete tumor remission.[4] |
| Xenograft | Acute Lymphoblastic Leukemia | 100 mg/kg, p.o., daily for 14 days | Complete tumor remission.[4] |
| Xenograft | Acute Lymphoblastic Leukemia | 200 mg/kg, p.o., weekly for 3 weeks | Complete tumor remission.[4] |
Navtemadlin (KRT-232/AMG-232)
| Animal Model | Tumor Model (Cell Line/PDX) | Dosing Regimen | Key Outcomes |
| Xenograft | SJSA-1 (Osteosarcoma) | 30 and 60 mg/kg, p.o., daily | Tumor regression observed. At 60 mg/kg, complete tumor regression in 10 of 12 mice. ED50 of 9.1 mg/kg.[5] |
| Xenograft | HCT-116 (Colorectal Carcinoma) | Twice daily (BID) dosing | Dose-dependent tumor growth inhibition with an ED50 of 16 mg/kg. The highest dose of 100 mg/kg resulted in tumor stasis.[5] |
| PDX | GBM (MDM2-amplified) | 25 mg/kg | Significantly extended survival.[6] |
| PDX | GBM (MDM2-non-amplified) | 100 mg/kg | Significantly extended survival, though at a higher dose than the amplified model.[6] |
Milademetan (DS-3032b)
| Animal Model | Tumor Model (Cell Line/PDX) | Dosing Regimen | Key Outcomes |
| PDX | Gastric Adenocarcinoma (MDM2-amplified) | 25, 50, and 100 mg/kg, daily | Dose-dependent tumor regressions with Tumor Growth Inhibition (TGI) values of 67%, 130.4%, and 130.8%, respectively.[7] |
| PDX | Lung Adenocarcinoma (MDM2-amplified) | 50 and 100 mg/kg, daily | Significant dose-dependent tumor regression with TGI of 73.1% at 50 mg/kg and 110.7% at 100 mg/kg in one model.[7] In another model, TGI was 171.1% at 100 mg/kg.[7] |
| Xenograft | SH-SY5Y (Neuroblastoma) | Not specified | Activated the TP53 signaling pathway, inhibited tumor growth, and prolonged the survival of mice.[8] |
Other Investigated MDM2 Inhibitors
| Inhibitor | Animal Model | Tumor Model (Cell Line) | Dosing Regimen | Key Outcomes |
| Nutlin-3a | Xenograft | SJSA-1 (Osteosarcoma) | 200 mg/kg, p.o., twice daily | 90% tumor growth inhibition.[2][9] |
| MI-219 | Xenograft | Various | Not specified | Complete tumor growth inhibition.[2][10] |
| SP141 | Xenograft | NB-1643 & LA1-55n (Neuroblastoma) | 40 mg/kg/day, i.p., 5 days/week | Significant inhibition of tumor growth.[1][11] |
| RG7112 | Xenograft | SJSA-1, MHM, LNCaP | 25, 50, or 100 mg/kg, p.o., daily | Dose-dependent tumor growth inhibition.[1] |
In Vivo Pharmacokinetics and Pharmacodynamics
A summary of available in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data is presented below.
| Inhibitor | Pharmacokinetic Profile | Pharmacodynamic Markers |
| Navtemadlin | Exhibited low clearance and moderate to high oral bioavailability in mice, rats, and monkeys.[12] Central nervous system distribution was limited by blood-brain barrier efflux.[6] | Robust induction of p21, with a peak 30-fold increase observed 4 hours after treatment in the SJSA-1 osteosarcoma model. |
| Siremadlin | Dose-proportional increases in exposure were observed in a first-in-human study. | Increased plasma macrophage inhibitory cytokine-1 (MIC-1), a marker of p53 pathway activation, correlated with drug exposure in a phase 1 study.[13] |
| Alrizomadlin | Showed approximately linear pharmacokinetics in a phase 1 study.[14] | Associated with increased plasma MIC-1, indicative of p53 pathway activation.[14] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of research findings. Below is a generalized methodology for in vivo xenograft studies used to evaluate MDM2 inhibitors.
In Vivo Xenograft Studies
Objective: To assess the anti-tumor efficacy of MDM2 inhibitors in a living organism.
Animal Models:
-
Cell Line-Derived Xenografts (CDX): Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent the rejection of human tumor cells.
-
Patient-Derived Xenografts (PDX): More severely immunodeficient mice, such as NOD/SCID, are used for the engraftment of human tumor tissue fragments.[1]
Tumor Implantation:
-
For CDX models: A specific number of cultured cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a mixture of media and Matrigel and injected subcutaneously into the flank of the mice.[1]
-
For PDX models: Small fragments of a patient's tumor are surgically implanted subcutaneously.[1]
Treatment and Monitoring:
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[1]
-
The MDM2 inhibitor or a vehicle control is administered according to the specified dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.[1]
-
Tumor volume is measured at regular intervals throughout the study, often calculated using the formula: (Length x Width²) / 2.[1]
-
The general health and body weight of the mice are also monitored.
Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition, calculated by comparing the change in tumor volume in the treated group to the control group.
-
In some studies, tumor regression (a decrease in tumor size from baseline) is also assessed.
-
Survival studies may also be conducted, with the endpoint being when the tumor reaches a specific volume or the animal shows signs of distress.[1]
Figure 2: A generalized workflow for in vivo xenograft studies of MDM2 inhibitors.
Conclusion
The clinical-stage MDM2 inhibitors Alrizomadlin, Navtemadlin, Siremadlin, and Milademetan have all demonstrated significant anti-tumor activity in preclinical in vivo models. While direct head-to-head comparative studies are limited, the available data suggest that these compounds are potent activators of the p53 pathway, leading to tumor growth inhibition and, in some cases, complete tumor regression. Navtemadlin and Milademetan, in particular, have shown impressive tumor growth inhibition and regression in various xenograft models. The choice of a specific MDM2 inhibitor for clinical development and therapeutic use will likely depend on a variety of factors, including the tumor type, the TP53 and MDM2 status of the tumor, and the safety and pharmacokinetic profile of the individual agent. Further clinical investigation is warranted to fully elucidate the therapeutic potential of these promising targeted agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetics and metabolism of AMG 232, a novel orally bioavailable inhibitor of the MDM2-p53 interaction, in rats, dogs and monkeys: in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asco.org [asco.org]
- 14. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating p21 as a Pharmacodynamic Biomarker for Novel Anti-Cancer Agent Activity
In the development of targeted cancer therapies, robust pharmacodynamic biomarkers are critical for establishing a clear link between drug administration and its intended biological effect. This guide provides a framework for validating the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/Cip1) as a biomarker for the activity of a novel anti-cancer agent.
p21 is a key regulator of cell cycle progression, primarily functioning to halt the cell cycle in response to various stimuli, including DNA damage.[1][2] Its induction is a downstream event of several tumor suppressor pathways, most notably the p53 pathway.[3] By inhibiting cyclin-dependent kinases (CDKs), particularly CDK2 and CDK1, p21 prevents the phosphorylation of proteins required for cell cycle advancement, leading to growth arrest.[1] This central role in cell cycle control makes p21 an attractive biomarker for drugs that aim to modulate this process.
Comparative Analysis of p21 Induction
The following table summarizes hypothetical data from a preclinical study comparing the effect of a novel agent, AM-8735, with a standard-of-care therapy on p21 expression and cell cycle arrest in a human colorectal cancer cell line (HCT116).
| Treatment Group | Concentration (µM) | Mean p21 Fold Induction (mRNA) | Mean p21 Protein Level (Relative Units) | % Cells in G1 Phase | % Cells in S Phase |
| Vehicle Control | - | 1.0 | 1.0 | 45% | 35% |
| This compound | 1 | 4.2 | 3.8 | 65% | 15% |
| This compound | 5 | 8.1 | 7.5 | 78% | 5% |
| Doxorubicin | 0.5 | 3.5 | 3.1 | 62% | 18% |
| Doxorubicin | 2 | 5.9 | 5.2 | 71% | 10% |
Experimental Protocols
Cell Culture and Treatment
HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded at a density of 2 x 10^5 cells/well in 6-well plates and allowed to adhere overnight. Cells were then treated with either vehicle control, this compound, or Doxorubicin at the indicated concentrations for 24 hours.
Quantitative Real-Time PCR (qRT-PCR) for p21 mRNA Expression
Total RNA was isolated from treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. cDNA was synthesized from 1 µg of total RNA using the iScript cDNA Synthesis Kit (Bio-Rad). qRT-PCR was performed on a CFX96 Real-Time PCR Detection System (Bio-Rad) using SsoAdvanced Universal SYBR Green Supermix (Bio-Rad) and primers specific for p21 and the housekeeping gene GAPDH. The relative expression of p21 was calculated using the 2^-ΔΔCt method.
Western Blotting for p21 Protein Expression
Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific). Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) and then incubated with primary antibodies against p21 (1:1000 dilution) and β-actin (1:5000 dilution) overnight at 4°C. After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
Treated cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. Fixed cells were then washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C in the dark. Cell cycle distribution was analyzed using a BD FACSCanto II flow cytometer (BD Biosciences). The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using FlowJo software.
Visualizing the p21 Pathway and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the p21 signaling pathway and the workflow for validating p21 as a biomarker.
References
Comparative Pharmacokinetics of p53-MDM2 Inhibitors: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its clinical success. This guide provides a comparative analysis of the pharmacokinetics of small molecule inhibitors targeting the p53-MDM2 protein-protein interaction, a critical pathway in oncology.
While specific pharmacokinetic data for AM-8735 is not publicly available, this guide will focus on a comparative analysis of other prominent p53-MDM2 inhibitors that have progressed to clinical trials: Navtemadlin (formerly AMG 232/KRT-232), RG7112, and BI 907828. These compounds serve as relevant benchmarks for understanding the desired and observed pharmacokinetic properties of this class of drugs.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for Navtemadlin, RG7112, and BI 907828 from both preclinical and clinical studies. These parameters are crucial for evaluating drug absorption, distribution, metabolism, and excretion (ADME).
| Parameter | Navtemadlin (AMG 232/KRT-232) | RG7112 | BI 907828 |
| Species | Human (Cancer Patients) | Human (Advanced Solid Tumors) | Human (Advanced Solid Tumors) |
| Dose | 240 mg (MTD) | Not specified | 10-60 mg |
| Cmax (Maximum Concentration) | 1350 ng/mL[1] | 15.5 µg/mL (in mice at 50 mg/kg)[2] | Dose-dependent increase |
| Tmax (Time to Cmax) | ~8 hours (relative to MIC-1 Tmax)[3] | 4-6 hours[4] | 4-6 hours[4] |
| AUC (Area Under the Curve) | 8480 ng*h/mL (AUC24h)[1] | 251.2 µg·h/mL (in mice at 50 mg/kg)[2] | Dose-dependent increase |
| Half-life (t1/2) | 17.1 hours[5] | 8.8 hours (in mice)[2] | 30-60 hours[6] |
| Clearance (CL/F) | 29.4 L/hr[5] | 5-19 mL/min (gMean)[4] | 5-19 mL/min (gMean)[4] |
| Volume of Distribution (Vd/F) | 62.9 L[5] | 23-57 L (gMean)[4] | 23-57 L (gMean)[4] |
| Bioavailability | Moderate to high in preclinical species (except dogs)[7] | Enhanced over 2-fold with a high-fat meal[8] | High bioavailability in preclinical models[9][10] |
Experimental Protocols
A comprehensive understanding of the methodologies used to generate pharmacokinetic data is essential for accurate interpretation and comparison. Below is a generalized protocol for a murine pharmacokinetic study of a small molecule inhibitor, based on common practices in the field.
Protocol: In Vivo Pharmacokinetic Study of a Small Molecule p53-MDM2 Inhibitor in Mice
1. Animal Model:
-
Species: Athymic Nude or SCID mice are commonly used for xenograft models.
-
Health Status: Healthy, adult mice (typically 6-8 weeks old) of a single sex to minimize variability.
-
Acclimatization: Animals are acclimated to the facility for at least one week prior to the study.
2. Compound Formulation and Administration:
-
Formulation: The test compound (e.g., this compound or comparator) is formulated in a suitable vehicle that ensures solubility and stability. A common vehicle is a mixture of 2% hydroxypropylcellulose, 0.1% Tween 80, 0.09% methylparaben, and 0.01% propylparaben in water[11].
-
Administration Route: The compound is administered via the intended clinical route, typically oral gavage (p.o.) for orally bioavailable drugs.
-
Dose: At least two dose levels are typically evaluated to assess dose-linearity[12].
3. Study Design and Dosing:
-
Groups: Animals are randomized into treatment groups, including a vehicle control group. A typical group size is 3-5 animals per time point[13].
-
Dosing: A single dose of the formulated compound is administered.
4. Sample Collection:
-
Method: Serial blood samples can be collected from the same mouse at multiple time points to generate a complete pharmacokinetic profile. This reduces inter-animal variability[14].
-
Sampling Sites: Blood is collected via submandibular or saphenous vein puncture for early time points and via cardiac puncture for the terminal time point.
-
Time Points: Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
5. Bioanalysis:
-
Method: Drug concentrations in plasma are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides high sensitivity and selectivity.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F) are calculated from the plasma concentration-time data using non-compartmental analysis software.
Mandatory Visualizations
p53-MDM2 Signaling Pathway
Caption: The p53-MDM2 signaling pathway and the mechanism of action of MDM2 inhibitors.
Experimental Workflow for a Murine Pharmacokinetic Study
Caption: A generalized workflow for conducting an in vivo pharmacokinetic study in mice.
References
- 1. Quantitation of navtemadlin in human plasma and brain tissue by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacokinetics and metabolism of AMG 232, a novel orally bioavailable inhibitor of the MDM2-p53 interaction, in rats, dogs and monkeys: in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical efficacy of the MDM2 inhibitor RG7112 in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of AM-8735: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity profile of AM-8735, a known inhibitor of the p53-human double minute 2 (hDM2) protein-protein interaction (PPI). Due to the limited publicly available quantitative selectivity data for this compound, this document focuses on a detailed comparison with other well-characterized p53-hDM2 inhibitors, RG7112 and MI-77301. Furthermore, comprehensive experimental protocols are provided to enable researchers to independently assess the selectivity of this compound and other compounds of interest.
Introduction to p53-hDM2 Interaction Inhibitors
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase hDM2 (also known as MDM2), which binds to p53 and targets it for proteasomal degradation. In many cancers, hDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Small molecule inhibitors that disrupt the p53-hDM2 interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells. This compound, RG7112, and MI-77301 are all small molecules designed to inhibit this critical protein-protein interaction.[1] They target the subpockets on hDM2 that are recognized by the key p53 residues F19, W23, and L26.
Comparative Selectivity Data
While specific quantitative selectivity data for this compound against a broad panel of off-targets is not currently available in the public domain, extensive data exists for the comparator compounds RG7112 and MI-77301. The following table summarizes their binding affinities for hDM2 and their activity against other relevant proteins.
| Compound | Target | Binding Affinity (Kᵢ/IC₅₀) | Off-Target Activity | Reference |
| This compound | hDM2 | Data not publicly available | Data not publicly available | |
| RG7112 | hDM2 | IC₅₀ = 29 nM | MDM4 (hDMX): Weakly active | |
| Cell-based (p53 WT) | IC₅₀ = 0.9 µM (SJSA-1) | Cell-based (p53 mutant): > 30 µM | ||
| MI-77301 (SAR405838) | hDM2 | Kᵢ = 0.88 nM | MDM4 (hDMX): No significant binding at 10 µM | |
| Bcl-2, Bcl-xL, Mcl-1, β-catenin: No significant binding at 10 µM | ||||
| Cell-based (p53 WT) | IC₅₀ = 91 nM (SJSA-1) | Cell-based (p53 mutant): > 10 µM |
Experimental Protocols
To determine the selectivity profile of this compound or other p53-hDM2 inhibitors, a variety of in vitro assays can be employed. Below are detailed protocols for two common and robust methods: Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF) assays.
Experimental Workflow for Selectivity Profiling
Experimental workflow for assessing inhibitor selectivity.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled p53-derived peptide from hDM2.
Materials:
-
Recombinant human hDM2 protein (N-terminal domain)
-
Fluorescein-labeled p53 peptide (e.g., FAM-p53 peptide)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compound (this compound) and control inhibitors (e.g., Nutlin-3a)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 100 nL of the serially diluted compounds.
-
Prepare a solution of hDM2 protein (e.g., 20 nM final concentration) and FAM-p53 peptide (e.g., 10 nM final concentration) in the assay buffer.
-
Add 10 µL of the hDM2/FAM-p53 peptide solution to each well containing the test compound.
-
Include controls:
-
No inhibitor control (0% inhibition): Wells with DMSO only.
-
No protein control (100% inhibition): Wells with FAM-p53 peptide and assay buffer, but no hDM2.
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the disruption of the interaction between a donor-labeled anti-tag antibody bound to tagged hDM2 and an acceptor-labeled p53.
Materials:
-
GST-tagged recombinant human hDM2 protein
-
Biotinylated p53 protein
-
Anti-GST antibody labeled with Europium cryptate (donor)
-
Streptavidin-XL665 (acceptor)
-
HTRF Assay Buffer
-
Test compound (this compound) and control inhibitors
-
384-well, low-volume, white plates
-
HTRF-compatible plate reader
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense 2 µL of the diluted compounds into the wells of a 384-well plate.
-
Add 4 µL of a solution containing GST-hDM2 (e.g., 5 nM final concentration) and biotinylated p53 (e.g., 10 nM final concentration) in HTRF assay buffer.
-
Add 4 µL of a pre-mixed solution of anti-GST-Europium cryptate and Streptavidin-XL665 in HTRF assay buffer.
-
Incubate the plate at room temperature for 1 to 4 hours, protected from light.
-
Read the plate on an HTRF-compatible reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition and IC₅₀ values.
p53-hDM2 Signaling Pathway
The interaction between p53 and hDM2 is a critical node in cellular stress response pathways. The following diagram illustrates this negative feedback loop and the mechanism of action for inhibitors like this compound.
The p53-hDM2 signaling pathway and inhibitor action.
Conclusion
While the precise selectivity profile of this compound remains to be fully disclosed in the public domain, its classification as a p53-hDM2 PPI inhibitor places it in a class of therapeutics with significant potential. The provided comparative data for RG7112 and MI-77301 offer a benchmark for the desired selectivity of such compounds. The detailed experimental protocols in this guide equip researchers with the necessary tools to independently determine the selectivity of this compound and to advance the development of novel, highly selective p53-hDM2 inhibitors. A thorough characterization of the on-target and off-target activities of this compound will be crucial for its future clinical development and for understanding its full therapeutic potential and safety profile.
References
Validating AM-8735 Efficacy in a New Cancer Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of AM-8735, a putative p53-MDM2 inhibitor, in a new cancer model. Due to the limited publicly available preclinical data for this compound, this document focuses on establishing a robust validation pipeline by comparing its theoretical mechanism of action with well-characterized p53-MDM2 inhibitors, RG7112 and MI-77301 (also known as SAR405838). The provided experimental data for these comparator compounds will serve as a benchmark for assessing the potential of this compound.
Introduction to p53-MDM2 Interaction Inhibitors
The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Murine double minute 2 (MDM2) is a key negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.
Small molecule inhibitors that disrupt the p53-MDM2 protein-protein interaction are a promising therapeutic strategy to reactivate p53 in these cancers. This compound is classified as a p53/hDM2 protein-protein interaction (PPI) inhibitor, suggesting it functions by preventing MDM2 from binding to and degrading p53. This guide outlines the necessary steps to validate this hypothesis and quantify the anti-cancer efficacy of this compound.
Comparative Efficacy of p53-MDM2 Inhibitors
While specific efficacy data for this compound is not publicly available, the following tables summarize the performance of the well-established p53-MDM2 inhibitors RG7112 and MI-77301 in various cancer models. These values provide a benchmark for the expected potency of a novel inhibitor in this class.
Table 1: In Vitro Efficacy of Comparator p53-MDM2 Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Key Findings |
| RG7112 | SJSA-1 (Osteosarcoma, MDM2-amplified) | ~0.1 | Potent induction of apoptosis and cell cycle arrest.[1] |
| HCT116 (Colon Cancer, WT p53) | ~0.2 | p53-dependent cell cycle arrest. | |
| MDM2-amplified Glioblastoma PDCLs | 0.52 | 44 times more sensitive than TP53 mutated lines. | |
| MDM4-amplified Glioblastoma PDCLs | 1.2 | Intermediate sensitivity. | |
| TP53 wild-type Glioblastoma PDCLs | 7.7 | Heterogeneous response. | |
| MI-77301 | SJSA-1 (Osteosarcoma) | 0.092 | Potent and selective growth inhibition.[2][3] |
| RS4;11 (Acute Lymphoblastic Leukemia) | 0.089 | Induces apoptosis.[2][3] | |
| LNCaP (Prostate Cancer) | 0.27 | Effective growth inhibition.[2][3] | |
| HCT-116 (Colon Cancer) | 0.20 | Selective over p53-mutant cells.[2][3] | |
| WHIM9 (Endocrine-resistant Breast Cancer) | Not specified | Induces p21 and cell cycle arrest.[4] | |
| WHIM18 (Endocrine-resistant Breast Cancer) | Not specified | Activates wild-type p53.[4] |
Table 2: In Vivo Efficacy of Comparator p53-MDM2 Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Outcome |
| RG7112 | MDM2-amplified Glioblastoma (Orthotopic) | 100 mg/kg | Reduced tumor growth and increased survival. |
| Leukemia (Phase 1 Trial) | Not specified | Anti-leukemia activity observed.[5] | |
| MI-77301 | SJSA-1 (Osteosarcoma) | 30-100 mg/kg | Dose-dependent tumor regression.[2] |
| RS4;11 (Acute Lymphoblastic Leukemia) | 50 mg/kg | Complete tumor growth inhibition.[3] | |
| LNCaP (Prostate Cancer) | 100 mg/kg | Durable tumor regression.[3] | |
| HCT-116 (Colon Cancer) | 100 mg/kg | Complete tumor growth inhibition.[3] | |
| WHIM9 & WHIM18 (Breast Cancer PDX) | 100 mg/kg | Highly effective in inhibiting tumor growth.[4] |
Experimental Protocols for Validating this compound
The following protocols are essential for characterizing the efficacy and mechanism of action of this compound in a new cancer model.
In Vitro Assays
3.1.1. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines with known p53 and MDM2 status.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
Add MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
-
3.1.2. Western Blot Analysis
-
Objective: To confirm the on-target effect of this compound by assessing the stabilization of p53 and the induction of its downstream targets.
-
Methodology:
-
Treat cancer cells with this compound at concentrations around the IC50 value for 24 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, MDM2, and p21. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
3.1.3. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and fix the cells in 70% ethanol.
-
Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Methodology:
-
Implant human cancer cells (selected from in vitro screening) subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., orally or intraperitoneally) at various doses and schedules. The control group should receive the vehicle.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p53 and p21).
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
-
Visualizing Key Processes and Pathways
The following diagrams illustrate the p53-MDM2 signaling pathway, a typical experimental workflow for validating a new inhibitor, and the logical framework for comparing this compound to its alternatives.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the efficacy of this compound.
Caption: Logical framework for comparing this compound with established p53-MDM2 inhibitors.
Conclusion
Validating the efficacy of a novel compound like this compound requires a systematic and comparative approach. By leveraging the established data of known p53-MDM2 inhibitors such as RG7112 and MI-77301, researchers can set clear benchmarks for success. The experimental protocols and workflows outlined in this guide provide a robust framework for generating the necessary data to ascertain the therapeutic potential of this compound in a new cancer model. A thorough characterization of its in vitro and in vivo activity will be crucial in determining its future as a potential anti-cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US10004735B2 - Methods for treating cancer ... | Thinkstruct [thinkstruct.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacoj.com [pharmacoj.com]
Comparative Transcriptomics of MDM2 Inhibition: A Guide for Researchers
An In-depth Analysis of Gene Expression Changes Following Treatment with MDM2 Inhibitors, with a Focus on AM-8735 and its Alternatives
For researchers and drug development professionals exploring the therapeutic potential of targeting the MDM2-p53 axis, understanding the downstream transcriptional consequences is paramount. This guide provides a comparative overview of the transcriptomic effects of MDM2 inhibitors, with a particular focus on the potent and selective inhibitor this compound and its clinically evaluated counterparts, such as Nutlin-3a and RG7112. While direct comparative transcriptomic data for this compound is not yet publicly available, this guide synthesizes existing data from alternative MDM2 inhibitors to provide a predictive framework for the expected cellular response to this compound.
Mechanism of Action: Restoring p53 Function
This compound is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction, with a reported IC50 of 25 nM.[1] By binding to MDM2, this compound prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53.[2][3] This stabilization of p53 leads to the activation of its transcriptional program, resulting in cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53.[3][4] A key transcriptional readout of p53 activity is the induction of p21 mRNA, which has been observed in a dose-dependent manner in HCT116 p53 wild-type cells treated with this compound.[1]
Comparative Transcriptomic Analysis: Insights from Nutlin-3a
Extensive transcriptomic studies on the MDM2 inhibitor Nutlin-3a provide a valuable blueprint for understanding the anticipated gene expression changes induced by this compound. The following tables summarize key differentially expressed genes and affected pathways in cells treated with Nutlin-3a.
Table 1: Key Upregulated Genes Following Nutlin-3a Treatment in A549 Cells
| Gene Symbol | Full Name | Function | Reference |
| BLNK | B-cell linker | Assists in the activation of immune cells. | [5][6] |
| APOE | Apolipoprotein E | Associated with Alzheimer's disease. | [5][6] |
| IRF1 | Interferon regulatory factor 1 | Activated by interferon-gamma and regulates antiviral genes. | [5][6] |
| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor 1A | A direct transcriptional target of p53 that induces cell cycle arrest. | [7] |
| PUMA (BBC3) | p53 upregulated modulator of apoptosis | A pro-apoptotic Bcl-2 family member. | [8] |
| MDM2 | MDM2 proto-oncogene | A direct transcriptional target of p53, forming a negative feedback loop. | [8][9] |
Table 2: Key Pathways Affected by Nutlin-3a Treatment in Lymphoma Cells
| Pathway | Effect | Description | Reference |
| PI3K/mTOR Pathway | Decrease in key members | A critical pathway for cell growth, proliferation, and survival. | [10] |
| Heat-Shock Response | Decrease in key members | A cellular stress response pathway. | [10] |
| Glycolysis | Decrease in key members | The metabolic pathway that converts glucose into pyruvate. | [10] |
| Oxidative Phosphorylation | Increase in key members | The metabolic pathway in which cells use enzymes to oxidize nutrients. | [10] |
| Autophagy | Increase in key members | A cellular process of self-degradation of components. | [10] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of MDM2 inhibitors.
Cell Culture and Treatment
Cancer cell lines with wild-type p53 (e.g., A549, HCT116, SJSA-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded at a specified density and allowed to attach overnight. Subsequently, cells are treated with the MDM2 inhibitor (e.g., this compound, Nutlin-3a) at various concentrations for a defined period (e.g., 6, 12, or 24 hours) before harvesting for RNA extraction.
RNA Sequencing (RNA-Seq)
Total RNA is extracted from treated and control cells using a commercially available kit. The quality and quantity of the RNA are assessed using a spectrophotometer and a bioanalyzer. Following library preparation, which includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation, the samples are sequenced on a high-throughput sequencing platform.
Bioinformatic Analysis
The raw sequencing reads are subjected to quality control checks. The reads are then aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment. Pathway analysis and gene set enrichment analysis are then conducted to identify the biological pathways and processes that are significantly affected by the treatment.
Visualizing the Mechanism and Workflow
To better illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: MDM2-p53 signaling pathway and the effect of this compound.
Caption: A typical experimental workflow for comparative transcriptomics.
Conclusion
The transcriptomic landscape following MDM2 inhibition is characterized by the robust activation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis. While direct comparative transcriptomic data for this compound is eagerly awaited, the extensive research on other MDM2 inhibitors like Nutlin-3a provides a strong predictive model for its effects. Researchers utilizing this compound can anticipate significant upregulation of p53 target genes such as p21 and PUMA, and a profound impact on pathways controlling cell proliferation and survival. Future comparative transcriptomic studies will be invaluable in elucidating the unique and shared molecular signatures of different MDM2 inhibitors, ultimately guiding their clinical development and application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Transcriptome Analysis of Cells Exposed to Actinomycin D and Nutlin-3a Reveals New Candidate p53-Target Genes and Indicates That CHIR-98014 Is an Important Inhibitor of p53 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Handling and Disposal of AM-8735: A Procedural Guide
Important Notice: Extensive searches for a chemical substance specifically identified as "AM-8735" have not yielded any matching results in publicly available chemical databases or safety literature. The identifier may be an internal research code, a misnomer, or a hypothetical substance. The following guide provides a comprehensive template for the safe handling and disposal of a hazardous chemical, using best practices and information from established safety protocols. Researchers handling any new or unidentified substance should exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for laboratory personnel. It outlines the necessary personal protective equipment (PPE), emergency first aid procedures, and a step-by-step operational plan for the disposal of a hypothetical hazardous chemical, referred to herein as this compound.
Personal Protective Equipment (PPE) and Safety Measures
Proper PPE is the first line of defense against chemical exposure. The required level of protection depends on the specific hazards of the substance being handled. The following table provides a general framework for PPE selection.
Table 1: Personal Protective Equipment for Handling Hazardous Chemicals
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes, mists, and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the substance. The specific glove material should be chosen based on the chemical's properties. |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A respirator may be required for highly volatile or toxic substances. | Minimizes the inhalation of hazardous vapors or dust. |
Emergency First Aid Procedures
In the event of an accidental exposure, immediate and appropriate first aid is crucial. The following table summarizes the initial response for different types of exposure.
Table 2: Emergency First Aid for Chemical Exposure
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan for Handling and Disposal
A clear and systematic workflow is essential for minimizing risks during the handling and disposal of hazardous chemicals.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
Separate liquid waste from solid waste. Contaminated lab supplies (e.g., gloves, pipette tips) should be collected as solid waste.
-
-
Containerization:
-
Use only approved, chemically compatible, and leak-proof containers for waste collection.
-
Ensure the container has a secure, tight-fitting lid.
-
Do not fill containers to more than 80% capacity to allow for expansion and prevent spills.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name ("this compound").
-
Include the date of waste accumulation and the primary hazard(s) of the substance (e.g., corrosive, flammable, toxic).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated and away from sources of ignition or incompatible materials.
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to catch any potential leaks.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
Hypothetical Signaling Pathway Interaction
While no specific biological data exists for this compound, the following diagram illustrates a generic signaling pathway to demonstrate the type of visualization that would be created if such information were available. This is a hypothetical representation and is not based on experimental data for this compound.
This guide is intended to provide a framework for safe laboratory practices. Always prioritize safety, adhere to your institution's specific protocols, and consult with your EHS department for guidance on handling any chemical, especially those that are not well-characterized.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
